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  • Product: 2,6-Dichloro-9H-purine Riboside

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of 2,6-Dichloro-9H-purine Riboside

[1] Executive Summary This technical guide details the synthesis of 2,6-dichloro-9-(β-D-ribofuranosyl)purine (CAS: 13276-52-3), a critical intermediate in the manufacturing of nucleoside analogs such as 2-chloroadenosine...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide details the synthesis of 2,6-dichloro-9-(β-D-ribofuranosyl)purine (CAS: 13276-52-3), a critical intermediate in the manufacturing of nucleoside analogs such as 2-chloroadenosine and other antiviral/antineoplastic agents.[1]

The guide prioritizes two primary methodologies:

  • Chemical Synthesis (Vorbrüggen Glycosylation): The industry-standard route offering scalability and precise stereochemical control.

  • Biocatalytic Synthesis (Enzymatic Transglycosylation): A "green chemistry" alternative utilizing nucleoside phosphorylases for high regioselectivity under aqueous conditions.

Part 1: Chemical Synthesis via Vorbrüggen Coupling[1][2][3]

Mechanistic Principle

The most robust chemical route involves the silyl-Hilbert-Johnson reaction (Vorbrüggen coupling).[1] This method couples a silylated purine base with a peracylated ribose sugar in the presence of a Lewis acid catalyst.[2][3]

  • Regioselectivity: The bulky silyl groups and the Lewis acid mechanism favor thermodynamic control, predominantly yielding the N9-isomer over the N7-isomer.[1]

  • Stereoselectivity: The 2'-O-acyl group on the sugar participates in the reaction mechanism (neighboring group participation), forming an acyloxonium ion intermediate that blocks the

    
    -face, forcing the base to attack from the 
    
    
    
    -face.[1] This guarantees the formation of the biologically relevant
    
    
    -anomer.
Reaction Scheme Visualization

Vorbruggen_Mechanism Base 2,6-Dichloropurine Silylation Silylation (BSA or HMDS) Base->Silylation SilylatedBase Bis-TMS-Purine (Activated Base) Silylation->SilylatedBase Coupling Nucleophilic Attack (N9 Position) SilylatedBase->Coupling Sugar 1-O-Acetyl-2,3,5-tri-O-benzoyl- beta-D-ribofuranose LewisAcid Lewis Acid (TMSOTf) Sugar->LewisAcid Intermediate Cyclic Acyloxonium Ion (1,2-cis cation) LewisAcid->Intermediate Acetate departure Intermediate->Coupling ProtectedProduct Protected Nucleoside (Tribenzoyl-2,6-DCPR) Coupling->ProtectedProduct beta-face attack Deprotection Deprotection (NH3 / MeOH) ProtectedProduct->Deprotection FinalProduct 2,6-Dichloro-9H-purine Riboside Deprotection->FinalProduct

Figure 1: Mechanistic flow of the Vorbrüggen glycosylation for 2,6-dichloropurine riboside synthesis.

Detailed Protocol

Reagents:

  • 2,6-Dichloropurine (1.0 eq)[1][4]

  • 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (1.0 - 1.1 eq)[1]

  • N,O-Bis(trimethylsilyl)acetamide (BSA) (2.5 eq)[1]

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.1 eq)

  • Solvent: Anhydrous Acetonitrile (MeCN) or 1,2-Dichloroethane (DCE)[1]

Step-by-Step Methodology:

  • Activation (Silylation):

    • Charge a flame-dried reactor with 2,6-dichloropurine and anhydrous MeCN under argon atmosphere.

    • Add BSA dropwise. Stir at 60°C for 30–60 minutes until the solution becomes clear, indicating formation of the silylated base (2,6-dichloro-9-(trimethylsilyl)purine).[1]

    • Note: Ensure strict moisture exclusion; hydrolysis of the silylated base stops the reaction.

  • Coupling:

    • Cool the mixture to 0°C.

    • Add the protected sugar (1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose) dissolved in minimal MeCN.[1]

    • Add TMSOTf dropwise (exothermic).

    • Allow the reaction to warm to Room Temperature (25°C) and stir for 2–4 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1) or HPLC.[5][6][7]

    • Validation: The disappearance of the sugar starting material and the appearance of a more polar spot indicates conversion.

  • Quench & Workup:

    • Quench with saturated aqueous NaHCO₃ solution.

    • Extract with Dichloromethane (DCM). Wash organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.[1]

    • Result: Crude 2,6-dichloro-9-(2,3,5-tri-O-benzoyl-β-D-ribofuranosyl)purine.[1]

  • Deprotection (Global Deacylation):

    • Dissolve the crude residue in Methanol (MeOH).

    • Cool to 0°C and bubble ammonia gas (NH₃) into the solution for 15 minutes (or use 7N NH₃ in MeOH).

    • Stir at room temperature for 12–24 hours.

    • Concentrate to dryness.[6]

  • Purification:

    • Recrystallize from Isopropanol or Ethanol/Water mixtures.

    • Alternatively, purify via silica gel column chromatography (Eluent: DCM/MeOH 95:5 to 90:10).

Yield Expectation: 65% – 80% overall yield.

Part 2: Enzymatic Synthesis (Biocatalysis)

Mechanistic Principle

This method utilizes Nucleoside Phosphorylases (NPs) to catalyze a transglycosylation reaction. A "donor" nucleoside (typically a pyrimidine like Uridine) provides the ribose moiety, which is transferred to the 2,6-dichloropurine base via a ribose-1-phosphate intermediate.[1]

  • Advantages: Aqueous conditions, ambient temperature, stereospecific (only forms

    
    -anomer), avoids toxic protecting groups.[1]
    
  • Enzymes: Requires a combination of Uridine Phosphorylase (UP) and Purine Nucleoside Phosphorylase (PNP), often sourced from E. coli.[8][9]

Workflow Visualization

Enzymatic_Synthesis cluster_donor Donor System cluster_acceptor Acceptor System Uridine Uridine (Ribose Donor) Enzyme1 Uridine Phosphorylase (UP) Uridine->Enzyme1 Uracil Uracil (Byproduct) Base 2,6-Dichloropurine (Acceptor) Enzyme2 Purine Nucleoside Phosphorylase (PNP) Base->Enzyme2 Product 2,6-Dichloro-9H-purine Riboside Phosphate Inorganic Phosphate (Pi) Phosphate->Enzyme1 R1P alpha-D-Ribose-1-Phosphate (Intermediate) R1P->Enzyme2 Enzyme1->Uracil Enzyme1->R1P Enzyme2->Product Enzyme2->Phosphate Recycled

Figure 2: Biocatalytic transglycosylation cycle using dual phosphorylases.[1]

Detailed Protocol

Reagents:

  • 2,6-Dichloropurine (20 mM)[1]

  • Uridine (40 mM, 2 eq)[1]

  • Potassium Phosphate Buffer (10–50 mM, pH 7.5)[1]

  • Recombinant PNP and UP enzymes (or whole cells expressing them)[8][9]

Step-by-Step Methodology:

  • Preparation:

    • Prepare 50 mM Potassium Phosphate buffer (pH 7.5).

    • Dissolve 2,6-dichloropurine (may require slight heating or co-solvent like 5% DMSO if solubility is poor) and Uridine in the buffer.

  • Reaction:

    • Add the enzyme cocktail (PNP + UP).

    • Incubate at 50°C–60°C with gentle shaking.

    • Thermodynamics: The equilibrium often favors the purine nucleoside due to the lower solubility or higher stability of the product.

  • Monitoring:

    • Monitor by HPLC (C18 column, Water/Acetonitrile gradient).

    • Reaction time: 12–24 hours.

  • Workup:

    • Filter off the enzyme/cells.

    • Cool the solution to 4°C. The product, 2,6-dichloropurine riboside, often precipitates due to lower aqueous solubility compared to uridine/uracil.[1]

    • Filter the precipitate.[4][10]

    • Recrystallize from water/ethanol if necessary.

Yield Expectation: 70% – 90% conversion.

Part 3: Analytical Comparison & Data

Method Selection Matrix[1]
FeatureChemical Synthesis (Vorbrüggen)Enzymatic Synthesis
Scale High (Kg to Ton)Low to Medium (g to Kg)
Cost Moderate (Reagents: BSA, TMSOTf)Low (if enzymes are reusable)
Complexity High (Moisture sensitive, multi-step)Low (One-pot, aqueous)
Stereocontrol High (

-anomer via neighboring group)
Perfect (

-anomer via enzyme)
Regiocontrol Good (N9 favored, N7 minor impurity)Excellent (N9 specific)
Green Factor Low (Uses DCM, MeCN, Lewis Acids)High (Water-based)
Characterization Data (Reference Standards)
  • Appearance: White to off-white crystalline powder.[1]

  • Melting Point: 158–160°C.

  • UV Spectrum:

    
     ~272 nm (in Ethanol).
    
  • 1H NMR (DMSO-d6, 500 MHz):

    • 
       8.92 (s, 1H, H-8)[1]
      
    • 
       5.98 (d, 1H, J=5.5 Hz, H-1') — Doublet indicates 
      
      
      
      -configuration.[1]
    • 
       4.55 (t, 1H, H-2')[1]
      
    • 
       4.20 (m, 1H, H-3')[1]
      
    • 
       3.98 (m, 1H, H-4')[1]
      
    • 
       3.55-3.70 (m, 2H, H-5')[1]
      

Part 4: Safety & Handling

  • 2,6-Dichloropurine: Toxic if swallowed.[1] Irritant.

  • TMSOTf: Corrosive, moisture sensitive.[1] Reacts violently with water. Handle in a fume hood.

  • Solvents (DCM, MeCN): Flammable and toxic.

References

  • Chemical Synthesis of Nucleosides (Vorbrüggen Reaction)

    • Vorbrüggen, H., & Ruh-Pohlenz, C. (2001).[1] Handbook of Nucleoside Synthesis. John Wiley & Sons.

  • Synthesis of Cladribine Precursors (Relevant Analogues)

    • Vorbruggen, H., Krolikiewicz, K., & Bennua, B. (1981).[1] Nucleoside synthesis. XXII. Nucleoside synthesis with trimethylsilyl triflate and perchlorate as catalysts. Chemische Berichte, 114(4), 1234-1255.[1]

  • Enzymatic Transglycosylation Methods

    • Hori, N., Watanabe, M., Sunagawa, K., & Uehara, K. (1992).[1] Enzymatic synthesis of 5-fluorouridine from 5-fluorouracil and uridine using nucleoside phosphorylase.[1] Journal of Biotechnology, 17(2), 121-131.[1] (Foundational method for transglycosylation).

  • Process Chemistry for 2,6-Dichloropurine Derivatives

    • Poynton, S. et al. (2013). A Stereoselective Process for the Manufacture of a 2′-Deoxy-β-d-Ribonucleoside Using the Vorbrüggen Glycosylation.[1][5] Organic Process Research & Development, 17(12), 1568–1574.[1]

  • General Properties and Safety

    • PubChem Compound Summary for CID 2724586 (2,6-Dichloro-9-(beta-D-ribofuranosyl)purine).[1]

Sources

Exploratory

Introduction: The Strategic Importance of a Dichlorinated Precursor

An In-depth Technical Guide to the Chemical Properties and Applications of 2,6-Dichloro-9H-purine Riboside In the landscape of medicinal chemistry and drug development, 2,6-Dichloro-9H-purine Riboside, also known as 2,6-...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties and Applications of 2,6-Dichloro-9H-purine Riboside

In the landscape of medicinal chemistry and drug development, 2,6-Dichloro-9H-purine Riboside, also known as 2,6-dichloro-9-(β-D-ribofuranosyl)purine, stands out not for its direct therapeutic efficacy, but as a pivotal synthetic intermediate. Its strategic value lies in the differential reactivity of its two chlorine atoms, which allows for sequential and regioselective nucleophilic substitutions. This property makes it an exceptionally versatile scaffold for the synthesis of a vast array of purine nucleoside analogs with significant biological activities. Researchers leverage this precursor to develop potent antiviral and antitumor agents, as well as modulators of key enzymes and receptors.[1][2] This guide provides an in-depth exploration of its chemical properties, synthesis, reactivity, and applications, offering field-proven insights for researchers and drug development professionals.

Core Chemical and Physical Properties

The foundational characteristics of 2,6-Dichloro-9H-purine Riboside are summarized below. Proper handling and storage are critical for maintaining its integrity. The compound is a white to off-white solid and should be stored in an inert atmosphere at 2-8°C.[3]

PropertyValueReference
IUPAC Name (2R,3R,4S,5R)-2-(2,6-dichloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol[4][5]
CAS Number 13276-52-3[3][4]
Molecular Formula C₁₀H₁₀Cl₂N₄O₄[3][4][6]
Molecular Weight 321.12 g/mol [3][6]
Appearance White to Off-White Solid[3]
Melting Point >190°C (decomposes)[3]
Solubility Slightly soluble in DMSO, Methanol, and Water[3]
Storage Inert atmosphere, 2-8°C[3]

Synthesis and Reactivity: A Tale of Two Chlorines

The utility of 2,6-Dichloro-9H-purine Riboside is fundamentally linked to its synthesis and the distinct reactivity of its C2 and C6 positions.

Synthesis Pathway

The most common and efficient synthesis involves the glycosylation of 2,6-dichloropurine with a protected ribose derivative, followed by deprotection. The Vorbrüggen glycosylation is a frequently employed method.[7] An alternative approach involves the diazotization of a 2-amino-6-chloropurine nucleoside precursor.[2]

The process typically starts with an acetyl-protected ribose to ensure the correct stereochemistry of the final product. The acetylated intermediate, 2,6-Dichloro-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)purine, is a stable compound that can be isolated and purified before the final deacetylation step.[3][8]

G cluster_0 Step 1: Glycosylation cluster_1 Step 2: Deprotection 2,6-Dichloropurine 2,6-Dichloropurine Protected Riboside 2,6-Dichloro-9-(2',3',5'-tri-O-acetyl- β-D-ribofuranosyl)purine 2,6-Dichloropurine->Protected Riboside Vorbrüggen Glycosylation (e.g., with 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose) Final Product 2,6-Dichloro-9H-purine Riboside Protected Riboside->Final Product Base-catalyzed deacetylation (e.g., NH3 in Methanol or NaOMe)

Caption: General synthesis workflow for 2,6-Dichloro-9H-purine Riboside.

Differential Reactivity

The key to the synthetic utility of this molecule is the greater reactivity of the chlorine atom at the C6 position compared to the one at the C2 position for nucleophilic aromatic substitution. This differential reactivity is a known characteristic of the purine ring system. Theoretical studies and experimental evidence confirm that nucleophilic substitution occurs selectively at the C6 position.[9] This allows for the precise, stepwise introduction of different functional groups.

For instance, treatment with amines, thiols, or alkoxides will predominantly yield 2-chloro-6-substituted purine riboside derivatives, leaving the C2 chlorine available for subsequent reactions.[9]

G Start 2,6-Dichloro-9H-purine Riboside Intermediate 2-Chloro-6-(Nu)-9H-purine Riboside Start->Intermediate Selective Nucleophilic Substitution at C6 (NuH, Base) Product_2 2,6-Di-(Nu)-9H-purine Riboside Start->Product_2 Exhaustive Substitution (Excess NuH, Harsher Conditions) Product_1 2-(Nu')-6-(Nu)-9H-purine Riboside Intermediate->Product_1 Substitution at C2 (Nu'H, Harsher Conditions)

Caption: Reactivity map for sequential substitution reactions.

Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of 2,6-Dichloro-9H-purine Riboside and its derivatives.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the structure. Key signals include the anomeric proton of the ribose ring and the C8-H proton of the purine ring.[7][10]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.

  • Nuclear Quadrupole Resonance (NQR): ³⁵Cl NQR spectroscopy is a powerful, albeit less common, technique that has been used to probe the electronic environment of the two C-Cl bonds.[1] Studies have shown that while theoretical calculations might suggest the chlorine atoms are chemically equivalent, experimental NQR frequencies and chemical reactions confirm their non-equivalence, corroborating the selective reactivity observed in synthesis.[9]

Applications in Research and Drug Development

The primary application of 2,6-Dichloro-9H-purine Riboside is as a versatile starting material for creating libraries of purine derivatives for drug discovery.[11]

  • Anticancer Agents: As a class, purine nucleoside analogs exhibit broad antitumor activity by inhibiting DNA synthesis and inducing apoptosis.[12][13] This precursor is used to synthesize compounds targeting indolent lymphoid malignancies and other cancers.[12][13] For example, it is a raw material for producing 2-chloroadenosine, a compound with anticancer properties.[2]

  • Antiviral Research: The purine scaffold is central to many antiviral drugs, and this compound provides a convenient entry point for synthesizing novel antiviral candidates.[1][2]

  • Enzyme Inhibitors: It is a key reagent for designing potent and selective enzyme inhibitors. A notable example is its use in developing inhibitors for CD73, an enzyme implicated in cancer immune evasion.[3] Derivatives are also screened as inhibitors of cyclin-dependent kinases (CDKs) and other kinases involved in cell cycle regulation and signaling.[11]

Experimental Protocols: A Practical Guide

The following protocols are provided as self-validating systems for the synthesis and analysis of derivatives from 2,6-Dichloro-9H-purine Riboside.

Protocol 1: Synthesis of a 2-Chloro-6-amino-purine Riboside Derivative

This protocol details a representative nucleophilic substitution at the C6 position.

  • Materials:

    • 2,6-Dichloro-9H-purine Riboside

    • Desired amine (e.g., cyclopropylamine, 3 equivalents)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3-4 equivalents)

    • Ethanol or another suitable solvent

    • Thin-Layer Chromatography (TLC) plates (silica gel)

    • Ethyl acetate, hexane (for TLC mobile phase)

  • Procedure:

    • Dissolve 2,6-Dichloro-9H-purine Riboside (1 equivalent) in ethanol in a round-bottom flask.

    • Add the base (TEA or DIPEA) to the solution.

    • Add the desired amine to the reaction mixture.

    • Stir the reaction at room temperature or heat to reflux as needed. The reaction progress should be monitored by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexane). The product spot should be more polar than the starting material.

    • Once the reaction is complete (typically when the starting material is no longer visible by TLC), cool the mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude residue can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield the pure 2-chloro-6-substituted-9-(β-D-ribofuranosyl)purine.

Protocol 2: General Method for an Enzymatic Assay (Spectrophotometric)

Derivatives synthesized from 2,6-Dichloro-9H-purine Riboside are often tested as enzyme inhibitors (e.g., kinases). This is a general protocol for a coupled enzyme assay to measure ATP consumption.

  • Principle: The consumption of ATP by the kinase is coupled to the oxidation of NADH by lactate dehydrogenase (LDH) in the presence of pyruvate kinase (PK), phosphoenolpyruvate (PEP), and pyruvate. The decrease in NADH is monitored by the change in absorbance at 340 nm.[14][15]

  • Reagents & Setup:

    • Assay Buffer (e.g., Tris-HCl or HEPES, pH 7.5, containing MgCl₂)

    • Kinase enzyme

    • Kinase substrate (peptide or protein)

    • ATP

    • Coupling reagents: PEP, NADH, PK, LDH

    • Test compound (the synthesized purine derivative) dissolved in DMSO

    • UV-transparent 96-well plate

    • Spectrophotometer capable of reading absorbance at 340 nm in kinetic mode

  • Procedure:

    • Prepare a reaction cocktail containing the assay buffer, substrate, PEP, NADH, PK, and LDH.

    • In the wells of the 96-well plate, add a small volume of the test compound at various concentrations. Include a "no inhibitor" control (DMSO only) and a "no enzyme" background control.

    • Add the kinase enzyme to all wells except the background control.

    • Pre-incubate the plate for 5-10 minutes at the desired temperature (e.g., 30°C or 37°C) to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding ATP to all wells.

    • Immediately place the plate in the spectrophotometer and measure the absorbance at 340 nm every 60 seconds for 30-60 minutes.[14]

  • Data Analysis:

    • Calculate the rate of reaction (slope of the absorbance vs. time curve) for each well.

    • Normalize the rates relative to the "no inhibitor" control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable equation (e.g., four-parameter logistic) to determine the IC₅₀ value.

Conclusion

2,6-Dichloro-9H-purine Riboside is a cornerstone molecule for the construction of novel purine-based compounds. Its well-defined and predictable reactivity allows for the systematic exploration of chemical space around the purine core. A thorough understanding of its properties, synthesis, and reaction mechanisms, as outlined in this guide, empowers researchers to efficiently generate and evaluate new chemical entities with the potential to become next-generation therapeutics.

References

  • Vertex AI Search. (n.d.). 2,6-Dichloro-9-(2-c-methyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranosyl)purine. Retrieved February 17, 2026.
  • LGC Standards. (n.d.). 2,6-Dichloro-9-(2',3',5'-tri-O-acetyl-beta-D-ribofuranosyl)purine. Retrieved February 17, 2026.
  • PubChem. (n.d.). 2,6-Dichloro-9-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)purine. Retrieved February 17, 2026, from [Link]

  • Dobak, I., Ostafin, M., Poleshchuk, O. K., Milecki, J., & Nogaj, B. (2008). Reactivity of 2,6-Dichloropurine Ribonucleoside Studied by 35Cl NQR Spectroscopy. ResearchGate. Retrieved February 17, 2026, from [Link]

  • MedchemExpress.com. (n.d.). 2,6-Dichloro-2',3',5'-triacetyl-purine riboside. Retrieved February 17, 2026.
  • ResearchGate. (2008). Optimized structure of 2,6-dichloro-9 b -(2 S ,3 S ,5 S -tri-O-acetyl-D-ribofuranosyl)purine molecule. Retrieved February 17, 2026, from [Link]

  • Novosjolova, I., Bizdēna, E., & Bisenieks, I. (2014). 2,6-Dichloro-9-(2′,3′,5′-tri-O-acetyl-β-d-ribofuranosyl)-9H-purine. PMC. Retrieved February 17, 2026, from [Link]

  • ChemicalBook. (n.d.). 2,6-Dichloropurine(5451-40-1) 1H NMR spectrum. Retrieved February 17, 2026.
  • Apollo Scientific. (n.d.). 2,6-Dichloro-9H-purine. Retrieved February 17, 2026.
  • ChemSynthesis. (2025, May 20). 2,6-dichloro-9H-purine. Retrieved February 17, 2026, from [Link]

  • Google Patents. (n.d.). CN101012260A - Technique for producing 2,6-dichlorine purine nucleosides by chemical synthesis method. Retrieved February 17, 2026.
  • PubChem. (n.d.). 2,6-dichloro-9-methyl-9H-purine. Retrieved February 17, 2026, from [Link]

  • ChemicalBook. (n.d.). 2,6-DICHLORO-9-METHYL-9H-PURINE(2382-10-7) 1H NMR spectrum. Retrieved February 17, 2026.
  • MDPI. (2018, August 10). Synthesis of 2,6-Diamino-Substituted Purine Derivatives and Evaluation of Cell Cycle Arrest in Breast and Colorectal Cancer Cells. Retrieved February 17, 2026, from [Link]

  • MDPI. (2015, April 15). Synthesis and Pharmacophore Modelling of 2,6,9-Trisubstituted Purine Derivatives and Their Potential Role as Apoptosis-Inducing Agents in Cancer Cell Lines. Retrieved February 17, 2026, from [Link]

  • Kamal, A., Reddy, M. K., Ramaiah, M. J., & Rao, A. V. S. (2011). Synthesis and Cytotoxic Activity of Some New 2,6-Substituted Purines. PMC. Retrieved February 17, 2026, from [Link]

  • Unknown. (n.d.). Method of Enzyme Assay. Retrieved February 17, 2026, from [Link]

  • MDPI. (2022, June 17). Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. Retrieved February 17, 2026, from [Link]

  • Bzowska, A., Wierzbicka, M., & Nizioł, J. (2022). Interactions of 2,6-substituted purines with purine nucleoside phosphorylase from Helicobacter pylori in solution and in the crystal, and the effects of these compounds on cell cultures of this bacterium. PMC. Retrieved February 17, 2026, from [Link]

  • Unknown. (n.d.). Enzyme Assay Protocol. Retrieved February 17, 2026, from [Link]

Sources

Foundational

2,6-Dichloro-9H-purine Riboside: A Cornerstone Precursor for Next-Generation Antiviral Therapeutics

A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals Abstract Nucleoside analogues represent a highly successful class of antiviral agents, forming the backbone of...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Nucleoside analogues represent a highly successful class of antiviral agents, forming the backbone of therapies for viral infections like HIV, hepatitis, and herpesviruses.[1][2][3][4] Within this critical chemical space, 2,6-Dichloro-9H-purine riboside and its protected forms have emerged as a pivotal precursor, offering a versatile scaffold for the synthesis of a multitude of potent antiviral drugs. Its strategic importance lies in the differential reactivity of the chlorine atoms at the C2 and C6 positions, allowing for sequential and regioselective functionalization. This guide provides a comprehensive technical overview of the synthesis, chemical properties, and strategic application of 2,6-dichloro-9H-purine riboside in the development of antiviral nucleoside analogues. We will delve into the mechanistic basis of their action, provide detailed synthetic protocols, and explore the structure-activity relationships that govern their therapeutic efficacy.

Introduction: The Enduring Power of Purine Nucleoside Analogues

For nearly five decades, nucleoside analogues have been cornerstones in the treatment of viral diseases and cancer.[1] These molecules are structural mimics of natural purine (adenosine, guanosine) or pyrimidine nucleosides, the fundamental building blocks of DNA and RNA.[5] Their therapeutic effect stems from their ability to deceive viral or cellular enzymes, leading to the disruption of nucleic acid synthesis and, consequently, the inhibition of viral replication or cell proliferation.[5][6]

The primary mechanism of action for most antiviral nucleoside analogues involves a critical intracellular transformation.[6] Upon entering a host cell, the analogue is phosphorylated by a series of host or viral kinases to its active 5'-triphosphate form.[6][7][8] This activated metabolite then competes with the natural nucleoside triphosphates for incorporation into the growing viral DNA or RNA chain by the viral polymerase.[8] This incorporation can lead to:

  • Chain Termination: The analogue, lacking a crucial 3'-hydroxyl group, prevents the addition of the next nucleotide, halting the replication process.[6]

  • Dysfunctional Nucleic Acids: The presence of the analogue within the genetic material can disrupt its structure and function.[9]

  • Enzyme Inhibition: The triphosphate analogue can also act as a direct inhibitor of the viral polymerase or other essential enzymes in the nucleotide synthesis pathway.[5][8]

Given their proven success, the development of novel nucleoside analogues with improved potency, broader spectrums of activity, and better resistance profiles remains a high-priority area in medicinal chemistry.[1][2]

The Strategic Intermediate: 2,6-Dichloro-9-(β-D-ribofuranosyl)purine

2,6-Dichloro-9-(β-D-ribofuranosyl)purine, particularly its acetyl-protected form, is a cornerstone intermediate in the synthesis of a wide array of purine nucleoside analogues.[10][11] The two chlorine atoms on the purine ring are key to its versatility. They serve as excellent leaving groups, but their reactivity towards nucleophilic substitution differs, allowing for selective chemical modifications.

Synthesis of the Precursor

The most common method for synthesizing the protected precursor, 2,6-Dichloro-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)purine, is the Vorbrüggen glycosylation.[12] This reaction involves the coupling of a silylated heterocyclic base (2,6-dichloropurine) with a protected sugar donor (1-O-acetyl-2,3,5-tri-O-acetyl-D-ribofuranose) in the presence of a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf).

An alternative approach involves the diazotization and subsequent chlorination of a 2-amino-6-chloropurine nucleoside derivative.[11]

Chemical Properties and Reactivity

The synthetic utility of 2,6-dichloropurine riboside stems from the differential reactivity of the C-Cl bonds. The chlorine atom at the C6 position is significantly more susceptible to nucleophilic aromatic substitution than the chlorine at the C2 position. This allows for a stepwise and controlled introduction of different functional groups, which is a cornerstone of building molecular diversity in drug discovery campaigns.[13]

This differential reactivity enables a modular approach to synthesizing libraries of compounds for structure-activity relationship (SAR) studies. For instance, the C6 position can be selectively modified with various amines, alkoxides, or thiolates, followed by a different modification at the C2 position.

From Precursor to Potent Antiviral: Synthetic Pathways

The true power of 2,6-dichloropurine riboside lies in its role as a versatile starting material for clinically significant antiviral agents. A prime example is its utility in the synthesis of Nelarabine, a chemotherapy drug used to treat T-cell acute lymphoblastic leukemia and T-cell lymphoblastic lymphoma.[14]

General Synthetic Workflow

The conversion of the dichloropurine precursor to a bioactive nucleoside analogue typically follows a multi-step sequence. This workflow highlights the strategic importance of the precursor's reactive sites.

G cluster_0 Core Synthesis cluster_1 Diversification & Activation A 2,6-Dichloropurine C 2,6-Dichloro-9-(tri-O-acetyl- β-D-ribofuranosyl)purine (Precursor) A->C Vorbrüggen Glycosylation B Protected Ribose (e.g., Tetra-O-acetyl-D-ribose) B->C D Selective C6 Substitution (e.g., with NaOMe for Nelarabine) C->D Nucleophilic Substitution E C2 Modification (e.g., Amination) D->E Further Substitution F Deprotection (Removal of Acetyl Groups) E->F e.g., NH3 in MeOH G Final Antiviral Drug (e.g., Nelarabine) F->G

Caption: General workflow from 2,6-dichloropurine to a final antiviral drug.

Detailed Experimental Protocol: Synthesis of a 2-Amino-6-alkoxy-purine Riboside (Nelarabine Analogue)

This protocol outlines a representative synthesis starting from the acetylated 2,6-dichloropurine riboside precursor.

Step 1: Selective Methoxylation at C6

  • Reaction Setup: Dissolve 2,6-Dichloro-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)purine (1.0 eq) in anhydrous methanol (MeOH).

  • Reagent Addition: Cool the solution in an ice bath and add a solution of sodium methoxide (NaOMe) in MeOH (1.1 eq) dropwise.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours at room temperature.

  • Work-up: Neutralize the reaction mixture with an acidic resin or acetic acid. Filter and concentrate the solution under reduced pressure.

  • Purification: Purify the resulting 2-chloro-6-methoxy intermediate by silica gel column chromatography.

Causality Insight: The use of a slight excess of sodium methoxide ensures complete conversion of the starting material. The reaction is performed at a low temperature initially to control its exothermicity. The higher reactivity of the C6-Cl bond ensures high selectivity for this substitution over the C2-Cl bond.

Step 2: Amination at C2

  • Reaction Setup: Place the purified 2-chloro-6-methoxy intermediate in a sealed pressure vessel.

  • Reagent Addition: Add a solution of ammonia in methanol (methanolic ammonia).

  • Reaction Conditions: Heat the vessel to a temperature between 80-120°C for several hours.

  • Work-up: Cool the vessel to room temperature and carefully vent. Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography to yield the final 2-amino-6-methoxy-purine riboside.

Causality Insight: This step typically requires elevated temperatures and pressure due to the lower reactivity of the C2-Cl bond. The use of a large excess of ammonia drives the reaction to completion. This step also often leads to the simultaneous deprotection (ammonolysis) of the acetyl protecting groups on the ribose sugar.

Step 3 (if necessary): Deprotection

  • Reaction Setup: If the acetyl groups are still present, dissolve the product from Step 2 in anhydrous methanol.

  • Reagent Addition: Add a catalytic amount of sodium methoxide or gaseous ammonia.

  • Reaction Monitoring: Stir at room temperature and monitor by TLC until all protecting groups are removed.

  • Work-up: Neutralize the reaction, concentrate, and purify as needed.

Self-Validation: Each step of the protocol should be validated by analytical techniques. TLC provides a quick check for reaction completion. The structure and purity of the intermediates and the final product must be confirmed by ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Structure-Activity Relationships (SAR) and Drug Design

The versatility of the 2,6-dichloropurine riboside precursor allows for systematic modifications to explore the SAR and optimize antiviral activity.

Position of ModificationType of SubstituentGeneral Impact on Antiviral Activity
C6 Small alkoxy groups (e.g., -OCH₃ in Nelarabine)Often crucial for binding to target enzymes. Can improve metabolic stability.[14]
Amino groups (substituted or unsubstituted)Can modulate hydrogen bonding interactions in the active site of the target polymerase.
Phenyl or substituted phenyl groupsCan improve lipophilicity, potentially enhancing cell permeability.[14]
C2 Amino group (-NH₂)Often critical for mimicking natural guanosine.
Halogens (e.g., -F, -Cl)Can alter the electronic properties of the purine ring and affect metabolic stability.[14][15]
Ribose Sugar Modifications at 2' and 3' positionsIntroduction of fluorine or conversion to an arabinose configuration (as in Nelarabine) can confer resistance to degradation by cellular enzymes and enhance activity.[15]
Acyclic linkersReplacing the ribose ring can lead to analogues with different mechanisms of action and activity profiles.[14]

Systematic exploration of these modifications, starting from the common dichloropurine precursor, has led to the discovery of broad-spectrum antivirals active against various virus families, including Flaviviridae (Dengue, Zika) and Coronaviridae (SARS-CoV-2).[3][13]

Mechanistic Insights: How the Drugs Work

The antiviral drugs derived from 2,6-dichloropurine riboside are antimetabolites that interfere with nucleic acid synthesis.[9][16]

G cluster_0 Cellular Uptake & Activation cluster_1 Viral Replication Inhibition A Prodrug (e.g., Nelarabine) B Active Drug (e.g., ara-G) A->B Metabolism (e.g., by ADA) C Active Triphosphate (ara-GTP) B->C Phosphorylation (Cellular Kinases) E Incorporation into Viral DNA/RNA C->E D Viral DNA/RNA Polymerase D->E F Chain Termination E->F Inhibition of Elongation

Caption: Mechanism of action for a purine nucleoside analogue antiviral.

For many of these drugs, a key metabolic step is required for activation. For example, Nelarabine is a prodrug that is demethoxylated by the enzyme adenosine deaminase (ADA) to form ara-G (9-β-D-arabinofuranosylguanine).[15] This active form is then phosphorylated to ara-GTP, which is incorporated into DNA, leading to chain termination and apoptosis of the cancer cell.[15] This reliance on cellular enzymes is a common feature of purine and pyrimidine-based antimetabolites.[7]

Conclusion and Future Perspectives

2,6-Dichloro-9H-purine riboside is more than just a chemical intermediate; it is a strategic platform for antiviral drug discovery. Its predictable and selective reactivity allows medicinal chemists to efficiently generate and test a vast number of structural variants. This capability is crucial for developing next-generation antivirals that can overcome drug resistance, offer broader-spectrum activity, and provide new therapeutic options for emerging viral threats.[3][4] The continued exploration of novel substitutions at the C2, C6, and sugar positions, guided by rational drug design and phenotypic screening, will undoubtedly lead to the discovery of new and powerful antiviral agents built upon this remarkable purine scaffold.

References

  • Title: Synthesis of C6-Substituted Purine Nucleoside Analogues via Late-Stage Photoredox/Nickel Dual Catalytic Cross-Coupling Source: ACS Medicinal Chemistry Letters URL
  • Title: Purine Nucleosides and Analogues Bearing Chiral Substituents: Medicinal Chemistry and Therapeutic Perspective Source: PubMed URL
  • Title: Metabolism and mechanism of antiretroviral action of purine and pyrimidine derivatives Source: PubMed URL
  • Title: Purine nucleoside library Source: Ghent University URL
  • Title: 2,6-Dichloro-9-(2′,3′,5′-tri-O-acetyl-β-D-ribofuranosyl)
  • Title: Purine Nucleoside Analog Source: Massive Bio URL
  • Title: Antiviral and Antimicrobial Nucleoside Derivatives: Structural Features and Mechanisms of Action Source: PMC URL
  • Title: Recent Advances in Molecular Mechanisms of Nucleoside Antivirals Source: MDPI URL
  • Title: Aqueous synthesis of nucleoside analogs via direct coupling of natural sugars and purines Source: Nature URL
  • Title: 2,6-Di-chloro-9-(2',3',5'-tri-O-acetyl-β-d-ribo-furanos-yl)
  • Title: Synthesis and Cytotoxic Activity of Some New 2,6-Substituted Purines Source: PMC - NIH URL
  • Title: Antiviral activity and mechanism of purine morpholine nucleoside analogues incorporating a sulfonamide fragment Source: PubMed URL
  • Title: Purine analogues – Knowledge and References Source: Taylor & Francis URL
  • Title: SYNTHESIS OF NELARABINE WITH PURE β-ANOMER THROUGH LATE-STAGE CH NITRATION/NITRO Source: HETEROCYCLES URL
  • Title: Reactivity of 2,6-Dichloropurine Ribonucleoside Studied by 35Cl NQR Spectroscopy Source: ResearchGate URL
  • Title: 2,6-Dichloro-9-(2',3',5'-tri-O-acetyl-beta-D-ribofuranosyl)
  • Title: Synthesis of the enantiomer of nelarabine Source: ElectronicsAndBooks URL
  • Title: Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro Source: MDPI URL
  • Title: System-oriented optimization of multi-target 2,6-diaminopurine derivatives: Easily accessible broad-spectrum antivirals active against flaviviruses, influenza virus and SARS-CoV-2 Source: PMC URL
  • Title: CN101092441A - Method for synthesizing nelarabine Source: Google Patents URL
  • Title: Product Class 17: Purines Source: Science of Synthesis URL
  • Title: 6-Chloro-2-hydroxy-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)
  • Title: Nucleic acid related compounds. 33.
  • Title: Nucleoside Derivatives of 2,6-Diaminopurine Antivirals: Base-Modified Nucleosides with Broad-Spectrum Antimicrobial Properties Source: PubMed URL
  • Title: Diversification of Nucleoside Analogues as Potent Antiviral Drug Leads Source: bioRxiv URL
  • Title: Antiviral Potential of Azathioprine and Its Derivative 6- Mercaptopurine: A Narrative Literature Review Source: MDPI URL
  • Title: 2',3'-dideoxyriboside of 2,6-diaminopurine and its 2',3'-didehydro derivative inhibit the deamination of 2',3'-dideoxyadenosine, an inhibitor of human immunodeficiency virus (HIV)

Sources

Exploratory

Mechanism of action of 2,6-Dichloro-9H-purine Riboside

Topic: Mechanism of Action of 2,6-Dichloro-9H-purine Riboside Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals A Chemical Biology Perspective on Purine Nucleosi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mechanism of Action of 2,6-Dichloro-9H-purine Riboside Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

A Chemical Biology Perspective on Purine Nucleoside Analogs[1][2]

Executive Summary

2,6-Dichloro-9H-purine riboside (2,6-DCPR) represents a "privileged scaffold" in nucleoside chemistry. While frequently utilized as a high-value synthetic intermediate for adenosine receptor agonists (e.g., 2-chloroadenosine) and antileukemic agents (e.g., Cladribine precursors), 2,6-DCPR possesses intrinsic biological activity. Its mechanism of action (MOA) is defined by its ability to bypass the rate-limiting step of de novo purine synthesis, entering the salvage pathway where it acts as a "Trojan horse."

This guide dissects the molecular cascade of 2,6-DCPR, from cellular entry to its lethal metabolic activation. It distinguishes the compound’s role as an Adenosine Deaminase (ADA) resistant antimetabolite and outlines the specific enzymatic transformations—primarily via Adenosine Kinase (ADK) —that drive its cytotoxicity in lymphoid malignancies.

Chemical Identity & Cellular Entry

Structural Determinants of Bioactivity

Unlike natural purines, 2,6-DCPR features chlorine substituents at both the C2 and C6 positions of the purine ring.[1]

  • C6-Chlorine: Prevents deamination by Adenosine Deaminase (ADA), significantly extending intracellular half-life compared to adenosine.

  • C2-Chlorine: Enhances lipophilicity and resistance to cleavage by non-specific nucleotidases.

  • Ribose Moiety: Directs the molecule toward kinase-mediated phosphorylation rather than phosphoribosyltransferase pathways (which utilize free bases).

Transport Mechanisms

2,6-DCPR is a hydrophilic nucleoside analog that cannot passively diffuse across the plasma membrane at sufficient rates. It relies on Equilibrative Nucleoside Transporters (ENTs) , specifically hENT1 and hENT2.

  • Experimental Insight: In drug assays, the addition of dipyridamole (an ENT inhibitor) abolishes the cytotoxicity of 2,6-DCPR, confirming transporter-dependent uptake.

Intracellular Metabolism: The "Lethal Synthesis"

Once intracellular, 2,6-DCPR undergoes a series of metabolic conversions. This process is referred to as "lethal synthesis" because the cell's own enzymes convert the inactive precursor into a toxic nucleotide.

Phosphorylation (The Rate-Limiting Step)

The primary activator of 2,6-DCPR is Adenosine Kinase (ADK) (EC 2.7.1.20).

  • Reaction: 2,6-DCPR + ATP

    
     2,6-Dichloro-AMP + ADP
    
  • Specificity: ADK accepts the dichloro-analog due to the structural conservation of the N9-ribosyl linkage. Unlike the free base (2,6-dichloropurine), which would require HGPRT, the riboside bypasses the phosphoribosyltransferase step.

The "Chlorine Switch": Divergent Pathways

The C6-chloro group is highly reactive toward nucleophiles. Intracellularly, this leads to two distinct fates:

Pathway A: Nucleotide Pool Poisoning (Primary Cytotoxicity)

The monophosphate (2,6-dichloro-AMP) is further phosphorylated by adenylate kinase and nucleoside diphosphate kinase to the triphosphate form (2,6-dichloro-ATP) .

  • Target 1: Ribonucleotide Reductase (RNR): The triphosphate analog binds to the regulatory specificity site of RNR, inhibiting the reduction of endogenous ribonucleotides to deoxyribonucleotides (dNTPs). This depletes the dNTP pool required for DNA synthesis.

  • Target 2: DNA/RNA Polymerases: 2,6-dichloro-ATP competes with ATP/dATP for incorporation into nascent chains, leading to chain termination or stalling of the replication fork.

Pathway B: Glutathione Conjugation & Oxidative Stress

The electrophilic C6-position is susceptible to attack by Glutathione (GSH) , catalyzed by Glutathione S-Transferases (GSTs).

  • Mechanism: formation of S-(2-chloro-9-ribosylpurin-6-yl)glutathione.

  • Consequence: This reaction consumes intracellular GSH, reducing the cell's antioxidant capacity and sensitizing it to Reactive Oxygen Species (ROS), triggering mitochondrial apoptosis.

Visualization: The 2,6-DCPR Signaling Pathway

The following diagram maps the critical flow from entry to apoptosis, highlighting the enzymatic checkpoints.

MOA_26DCPR cluster_ext Extracellular Space cluster_cyto Cytoplasm cluster_nuc Nucleus / Mitochondria DCPR_Ext 2,6-Dichloro-9H-purine Riboside (2,6-DCPR) ENT hENT1/2 Transporter DCPR_Ext->ENT Influx ADK Adenosine Kinase (ADK) ENT->ADK Substrate DCPR_MP 2,6-Dichloro-AMP (Monophosphate) ADK->DCPR_MP Phosphorylation DCPR_TP 2,6-Dichloro-ATP (Triphosphate) DCPR_MP->DCPR_TP Kinase Cascade GST Glutathione S-Transferase DCPR_MP->GST Electrophile RNR Ribonucleotide Reductase (Inhibition) DCPR_TP->RNR Allosteric Inhibition DNA_Pol DNA Polymerase (Chain Termination) DCPR_TP->DNA_Pol False Substrate GSH Glutathione (GSH) GSH->GST Cofactor GSH_Conj GSH-Purine Conjugate GST->GSH_Conj Conjugation ROS ROS Accumulation GSH_Conj->ROS GSH Depletion Apoptosis Apoptosis (Caspase Activation) ROS->Apoptosis Mitochondrial Stress RNR->Apoptosis dNTP Depletion DNA_Pol->Apoptosis Replication Stress

Caption: Metabolic activation pathway of 2,6-DCPR showing dual toxicity via nucleotide pool inhibition and GSH depletion.

Quantitative Data Summary

The following table summarizes the comparative bioactivity profile of 2,6-DCPR versus related analogs.

CompoundSubstrate for ADA?Substrate for ADK?Primary MechanismRelative Stability (t1/2)
Adenosine Yes (High Vmax)YesReceptor Agonist / MetaboliteLow (< 10 sec)
2,6-DCPR No (Resistant) Yes RNR Inhibition / Chain Termination High (> 2 hrs)
Cladribine NoNo (Uses dCK*)DNA Synthesis InhibitionHigh
6-Mercaptopurine N/A (Base)No (Uses HGPRT)Pseudobase IncorporationModerate

*Note: Cladribine (2-CdA) is a deoxy-nucleoside and utilizes deoxycytidine kinase (dCK), whereas 2,6-DCPR (riboside) primarily utilizes Adenosine Kinase (ADK).

Experimental Protocols

Protocol 1: Determination of Intracellular Nucleotide Formation (HPLC)

Objective: To validate the "Lethal Synthesis" by detecting 2,6-dichloro-ATP.

  • Cell Culture: Seed CCRF-CEM (T-lymphoblast) cells at

    
     cells/mL.
    
  • Treatment: Incubate with 10 µM 2,6-DCPR for 4, 8, and 24 hours.

  • Extraction:

    • Pellet cells (

      
      , 5 min) and wash with ice-cold PBS.
      
    • Resuspend in 0.4 M perchloric acid (PCA) to precipitate proteins.

    • Neutralize supernatant with KOH/KHCO3.

  • Analysis:

    • Inject onto an Anion Exchange HPLC column (e.g., Partisil-10 SAX).

    • Mobile Phase: Linear gradient of ammonium phosphate (0.01 M to 0.5 M, pH 3.7).

    • Detection: UV absorbance at 260 nm and 280 nm.

  • Validation: 2,6-dichloro-nucleotides will elute later than endogenous ATP due to increased lipophilicity of the chlorine atoms. Confirm identity by spiking with synthetic standard if available, or by ratio of A280/A260 (dichloro-purines have distinct UV shifts).

Protocol 2: Adenosine Deaminase (ADA) Resistance Assay

Objective: To confirm the stability of the scaffold against deamination.

  • Reagent Prep: Prepare 50 µM solutions of Adenosine (Control) and 2,6-DCPR in phosphate buffer (pH 7.4).

  • Enzyme Addition: Add Calf Intestinal Adenosine Deaminase (0.01 units/mL).

  • Monitoring:

    • Method: Continuous spectrophotometry.

    • Wavelength: Monitor decrease in absorbance at 265 nm (loss of adenosine) vs. stability of absorbance for 2,6-DCPR.

  • Result Interpretation: Adenosine signal should decay exponentially (

    
     mins). 2,6-DCPR signal should remain flat, indicating resistance (
    
    
    
    ).

References

  • Kornberg, A., & Pricer, W. E. (1951).[2][3] Enzymatic phosphorylation of adenosine and 2,6-diaminopurine riboside.[2][3] Journal of Biological Chemistry. Link

  • MedChemExpress. (2024). 2,6-Dichloro-2',3',5'-triacetyl-purine riboside Product Information. MedChemExpress. Link

  • Dobak, I., et al. (2008).[1] Reactivity of 2,6-Dichloropurine Ribonucleoside Studied by 35Cl NQR Spectroscopy. Applied Magnetic Resonance. Link

  • Parker, W. B., et al. (1991). Metabolism and mechanism of action of 5-aza-2'-deoxycytidine in L1210 cells. (Contextual reference for nucleoside analog phosphorylation). Pharmacology & Therapeutics.[4]

  • Boison, D. (2013). Adenosine Kinase: Exploitation for Therapeutic Gain. Pharmacological Reviews. Link

Sources

Foundational

Biological activity of 2,6-Dichloro-9H-purine Riboside derivatives

The Pharmacological Versatility of 2,6-Dichloro-9H-purine Riboside Derivatives: From Synthesis to Targeted Therapeutics Executive Summary The 2,6-dichloro-9-(β-D-ribofuranosyl)purine (DCPR) scaffold represents a cornerst...

Author: BenchChem Technical Support Team. Date: February 2026

The Pharmacological Versatility of 2,6-Dichloro-9H-purine Riboside Derivatives: From Synthesis to Targeted Therapeutics

Executive Summary

The 2,6-dichloro-9-(β-D-ribofuranosyl)purine (DCPR) scaffold represents a cornerstone in nucleoside medicinal chemistry. Unlike naturally occurring purines, the presence of chlorine atoms at the C2 and C6 positions creates a unique electrophilic profile, enabling highly regioselective nucleophilic aromatic substitutions (


). This chemical versatility allows researchers to rapidly generate diverse libraries of N6, C2-disubstituted purine nucleosides .

Biologically, these derivatives are not merely passive antimetabolites; they are potent modulators of critical signaling enzymes. Their activity spans Adenosine Kinase (AK) inhibition (neuroprotection, anti-inflammatory), Cyclin-Dependent Kinase (CDK) inhibition (oncology), and viral RNA polymerase inhibition . This guide dissects the structure-activity relationships (SAR), mechanistic pathways, and validation protocols necessary to leverage this scaffold in drug discovery.

Chemical Biology & Structure-Activity Relationship (SAR)

The biological potency of DCPR derivatives stems from precise modifications at three key vectors: the C6 "warhead" position, the C2 "selectivity" position, and the N9 ribose moiety.

The Regioselectivity Logic

The 2,6-dichloropurine core exhibits differential reactivity. The C6-chlorine is significantly more electrophilic due to the electron-withdrawing effect of the adjacent nitrogen atoms (N1 and N7/N9).

  • Step 1 (C6 Substitution): Mild nucleophilic attack (e.g., by primary amines) occurs exclusively at C6. This usually defines the primary pharmacophore (e.g., receptor binding affinity).

  • Step 2 (C2 Substitution): Under more forcing conditions (higher temperature, stronger nucleophiles), the C2-chlorine is displaced. This position often governs isozyme selectivity or pharmacokinetic properties (solubility/lipophilicity).

Figure 1: SAR Strategy for DCPR Derivatives

SAR_Strategy Scaffold 2,6-Dichloro-9H-purine Riboside Scaffold C6 C6 Position (High Reactivity) Scaffold->C6 1st S_NAr C2 C2 Position (Lower Reactivity) Scaffold->C2 2nd S_NAr N9 N9 Ribose Moiety Scaffold->N9 Glycosylation C6_Effect Primary Pharmacophore (Kinase Hinge Binding) C6->C6_Effect C2_Effect Selectivity & Stability (Steric Gating) C2->C2_Effect N9_Effect Solubility & Transport (hENT Recognition) N9->N9_Effect

Caption: Regioselective modification logic. C6 substitution establishes affinity; C2 modification refines selectivity.

Therapeutic Focus A: Adenosine Kinase (AK) Inhibition[1]

Adenosine Kinase (AK) is the primary metabolic clearance route for intracellular adenosine. Inhibiting AK raises local adenosine levels, activating adenosine receptors (


) to produce potent analgesic, anti-seizure, and neuroprotective effects.
Mechanism of Action

DCPR derivatives often act as nucleoside-mimetic competitive inhibitors .

  • Binding: The N6-substituent (often a lipophilic benzyl or aryl group) occupies a hydrophobic pocket adjacent to the ATP-binding site.

  • Phosphorylation Blockade: Modifications at C2 or the ribose ring (e.g., 5'-deoxy analogs) prevent the transfer of the

    
    -phosphate from ATP to the nucleoside.
    
  • Outcome: The inhibitor is not metabolized, and the enzyme is locked in an inactive state, preventing the clearance of endogenous adenosine.

Key Reference:

  • Ugarkar, B. G., et al. (2000). "Adenosine kinase inhibitors... synthesis and biological evaluation." (Demonstrates N6-substituted purines as nanomolar AK inhibitors).

Therapeutic Focus B: Oncology & Kinase Targeting

Beyond AK, DCPR derivatives are privileged structures for inhibiting protein kinases involved in cell proliferation, specifically Cyclin-Dependent Kinases (CDKs) and STAT3 .

Cytotoxicity Pathways
  • CDK Inhibition: 2,6,9-trisubstituted purines (derived from DCPR) mimic ATP. The purine ring forms hydrogen bonds with the kinase hinge region (Glu81/Leu83 in CDK2). A bulky substituent at C2 (e.g., anilines) can induce conformational changes that block the ATP site.

  • Ribonucleotide Reductase (RNR) Inhibition: Certain 2-chloro-N6-substituted analogs interfere with RNR, depleting the dNTP pool required for DNA synthesis, leading to S-phase arrest.

Table 1: Comparative Biological Activity of Key Derivatives

Derivative ClassPrimary TargetMechanismKey Outcome
N6-Benzyl-2-chloropurine riboside Adenosine Kinase (AK)Competitive Inhibition (

nM)
Increased extracellular adenosine; Neuroprotection.
2,6-Disubstituted (Olomoucine-like) CDK1 / CDK2ATP-site competitionCell cycle arrest (

transition); Apoptosis in HL-60 cells.
2-Chloro-N6-cyclopentyl

Adenosine Receptor
AgonismBradycardia; Sedation (High affinity binding).
2'-C-Methyl-2,6-diaminopurine HCV Polymerase (NS5B)Chain TerminationInhibition of viral RNA replication.

Experimental Protocols

To ensure data integrity, the following protocols utilize internal controls and validated detection methods.

Protocol 1: Regioselective Synthesis of N6, C2-Disubstituted Analogs

Objective: Synthesize a library of derivatives from 2,6-dichloro-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)purine.

  • Starting Material: Dissolve 1.0 eq of protected DCPR in absolute ethanol.

  • C6 Substitution (Step 1):

    • Add 1.1 eq of primary amine (e.g., benzylamine) and 2.0 eq of DIPEA.

    • Stir at Room Temperature for 4–6 hours. (Note: Low temp preserves the C2-Cl).

    • Validation: TLC should show disappearance of starting material (

      
      ) and appearance of mono-substituted product (
      
      
      
      ).
  • C2 Substitution (Step 2):

    • To the isolated intermediate, add 5.0 eq of secondary amine (or nucleophile) in n-butanol.

    • Heat to 100°C in a sealed tube for 12–24 hours.

    • Purification: Flash column chromatography (MeOH/DCM gradient).

  • Deprotection: Treat with methanolic ammonia to remove acetyl groups.

Protocol 2: Adenosine Kinase (AK) Inhibition Assay

Objective: Quantify the


 of derivatives against recombinant Human AK.

Reagents:

  • Recombinant Human AK (hAK).

  • Substrate: Adenosine (

    
    , near 
    
    
    
    ).
  • Co-substrate: ATP (

    
    ).
    
  • Detection: ADP-Glo™ Kinase Assay (Promega) or Coupled Enzyme System (PK/LDH).

Workflow:

  • Preparation: Dilute compounds in DMSO (Final DMSO < 1%).

  • Enzyme Reaction:

    • Mix

      
       compound + 
      
      
      
      hAK in assay buffer (50 mM Tris pH 7.5, 5 mM
      
      
      ).
    • Incubate 15 min at 25°C.

    • Initiate with

      
       Substrate Mix (Adenosine + ATP).
      
    • Incubate for 60 min.

  • Detection (ADP-Glo):

    • Add

      
       ADP-Glo Reagent (Terminates reaction, depletes remaining ATP). Incubate 40 min.
      
    • Add

      
       Kinase Detection Reagent (Converts ADP 
      
      
      
      ATP
      
      
      Luciferase signal).
  • Analysis: Measure luminescence. Plot RLU vs. log[Inhibitor]. Fit to sigmoidal dose-response curve.

Figure 2: Adenosine Kinase Assay Workflow

AK_Assay Step1 Incubate Inhibitor + hAK (15 min @ 25°C) Step2 Add Substrates (Adenosine + ATP) Step1->Step2 Step3 Enzymatic Reaction (Adenosine -> AMP + ADP) Step2->Step3 Step4 Add ADP-Glo Reagent (Deplete excess ATP) Step3->Step4 60 min incubation Step5 Add Detection Reagent (ADP -> ATP -> Light) Step4->Step5 40 min incubation Result Measure Luminescence Calculate IC50 Step5->Result

Caption: Step-by-step workflow for validating AK inhibition using a luminescence-based ADP detection assay.

Future Directions: PROTACs and Conjugates

The C2 position of the DCPR scaffold offers a unique attachment point for linkers in Proteolysis Targeting Chimeras (PROTACs) . By attaching an E3 ligase ligand via the C2-amine, researchers can convert a reversible AK or CDK inhibitor into a degrader, potentially overcoming resistance mechanisms seen with traditional occupancy-based inhibitors.

References

  • Ugarkar, B. G., et al. (2000). Adenosine kinase inhibitors.[1][2][3][4] 1. Synthesis, enzyme inhibition, and antiseizure activity of 5-iodotubercidin analogues. Journal of Medicinal Chemistry.[5][6] Link

  • Legraverend, M., et al. (1998). Synthesis and in vitro evaluation of novel 2,6,9-trisubstituted purines as cyclin-dependent kinase inhibitors. Bioorganic & Medicinal Chemistry.[2][7][8][9] Link

  • Gumina, G., et al. (2001). Synthesis and potent biological activity of 2-chloro-N6-substituted purine derivatives.[10][11][12][13] Current Topics in Medicinal Chemistry. Link

  • Promega Corporation. (2024). ADP-Glo™ Kinase Assay Technical Manual.Link

  • Bookser, B. C., et al. (2005). Adenosine kinase inhibitors.[1][2][3][4] 4. 6,8-Disubstituted purine nucleoside derivatives. Journal of Medicinal Chemistry.[5][6] Link

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Exploratory

The Strategic Pivot: 2,6-Dichloro-9H-purine Riboside as a Cornerstone for Novel Anticancer Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract The purine scaffold remains a privileged structure in med...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The purine scaffold remains a privileged structure in medicinal chemistry, forming the backbone of numerous endogenous signaling molecules and, consequently, a fertile ground for the development of targeted therapeutics. Among the vast landscape of purine analogs, 2,6-dichloro-9H-purine riboside has emerged as a critical precursor, a strategic pivot point for the synthesis of a cascade of potent anticancer agents. This technical guide provides an in-depth exploration of 2,6-dichloro-9H-purine riboside, from its synthesis to its instrumental role in the generation of clinically significant anticancer drugs. We will delve into the nuanced mechanisms of action of its derivatives, focusing on the intricate signaling pathways they modulate to induce cancer cell death. This guide is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to harness the full potential of this versatile precursor in the ongoing quest for more effective cancer therapies.

Introduction: The Enduring Promise of Purine Analogs in Oncology

Purine analogs represent a cornerstone of cancer chemotherapy, their efficacy rooted in their structural mimicry of endogenous purines, the essential building blocks of DNA and RNA.[1] This structural similarity allows them to be readily taken up by cancer cells and integrated into their metabolic machinery, where they wreak havoc on the processes of DNA replication and repair, ultimately leading to cell death.[2] The journey of purine analogs in oncology has been one of continuous evolution, from the first generation of compounds to the more recent, highly targeted agents.

2,6-dichloro-9H-purine riboside stands as a testament to this evolution. It is not an anticancer agent in itself, but rather a highly versatile synthetic intermediate.[3] Its two reactive chlorine atoms at the 2 and 6 positions of the purine ring provide a canvas for a diverse array of chemical modifications, allowing for the generation of a library of derivatives with tailored biological activities.[4] This guide will illuminate the path from this pivotal precursor to the development of life-saving anticancer drugs.

Synthesis of the Keystone: 2,6-Dichloro-9H-purine Riboside

The synthesis of 2,6-dichloro-9H-purine riboside is a critical first step in the journey towards its anticancer derivatives. The most common and effective method for its preparation is the Vorbrüggen glycosylation , a powerful reaction that couples a silylated heterocyclic base with a protected sugar derivative.[5][6]

Synthesis of the Precursor: 2,6-Dichloropurine

The journey begins with the synthesis of the purine base, 2,6-dichloropurine. A common starting material for this is xanthine, which can be chlorinated using phosphoryl chloride in the presence of a base.[7]

Experimental Protocol: Synthesis of 2,6-Dichloropurine from Xanthine

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend xanthine in an excess of phosphoryl chloride.

  • Base Addition: Slowly add N,N-dimethylaniline dropwise to the stirred suspension.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, carefully quench the reaction by pouring it onto crushed ice.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Vorbrüggen Glycosylation: Coupling to the Ribose Moiety

With 2,6-dichloropurine in hand, the next crucial step is the attachment of the ribose sugar. The Vorbrüggen glycosylation method is the industry standard for this transformation.

Experimental Protocol: Synthesis of 2,6-Dichloro-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)purine

  • Silylation of the Purine Base: In a flame-dried flask under a nitrogen atmosphere, suspend 2,6-dichloropurine in dry acetonitrile. Add N,O-bis(trimethylsilyl)acetamide (BSA) and stir at a slightly elevated temperature (e.g., 40°C) until a clear solution is obtained. This step generates the silylated purine in situ, which is more reactive in the subsequent glycosylation.

  • Addition of the Protected Sugar and Catalyst: To the silylated purine solution, add a solution of 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose in dry acetonitrile. Then, add a catalytic amount of a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf).

  • Reaction: Heat the reaction mixture to reflux (typically 75-80°C) and monitor the progress by TLC.

  • Quenching and Work-up: After completion, cool the reaction mixture and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the mixture with dichloromethane. Wash the combined organic layers with saturated sodium bicarbonate solution and then with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product, 9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)-2,6-dichloropurine, is typically a syrup or a solid.[8]

Deprotection: Unveiling the Final Precursor

The final step is the removal of the acetyl protecting groups from the ribose moiety to yield 2,6-dichloro-9H-purine riboside.

Experimental Protocol: Deacetylation to 2,6-Dichloro-9H-purine Riboside

  • Reaction Setup: Dissolve the acetylated precursor in anhydrous methanol.

  • Base-catalyzed Deprotection: Add a catalytic amount of a base, such as sodium methoxide in methanol, to the solution.

  • Monitoring: Stir the reaction at room temperature and monitor its progress by TLC until all the starting material is consumed.

  • Neutralization and Purification: Neutralize the reaction with an acidic resin or by adding a stoichiometric amount of acetic acid. Concentrate the solution under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 2,6-dichloro-9H-purine riboside as a white solid.

From Precursor to Powerhouse: Synthesis of Key Anticancer Agents

The true value of 2,6-dichloro-9H-purine riboside lies in its ability to serve as a launchpad for the synthesis of potent anticancer drugs. The differential reactivity of the chlorine atoms at the C2 and C6 positions allows for selective and sequential substitution, leading to a diverse range of derivatives.

Cladribine (2-Chloro-2'-deoxyadenosine): A Triumph in Hairy Cell Leukemia

Cladribine is a cornerstone in the treatment of hairy cell leukemia and other lymphoid malignancies.[2] Its synthesis from a 2,6-dichloropurine derivative showcases the strategic manipulation of the purine core. While cladribine is a deoxyribonucleoside, the principles of its synthesis from a protected 2,6-dichloropurine deoxynucleoside are analogous to the derivatization of our title riboside.

Synthetic Workflow for Cladribine from a 2,6-Dichloropurine Deoxynucleoside Precursor

G start 2,6-Dichloro-9-(3',5'-di-O-p-toluoyl-2'-deoxy-β-D-ribofuranosyl)purine step1 Ammonolysis (NH3 in Methanol) start->step1 product Cladribine (2-Chloro-2'-deoxyadenosine) step1->product deprotection Simultaneous deprotection of toluoyl groups step1->deprotection

Caption: Synthetic conversion of a protected 2,6-dichloropurine deoxynucleoside to Cladribine.

Experimental Protocol: Synthesis of Cladribine from a Protected Precursor

  • Reaction Setup: Dissolve the protected 2,6-dichloro-9-(3',5'-di-O-p-toluoyl-2'-deoxy-β-D-ribofuranosyl)purine in a solution of ammonia in methanol.

  • Reaction: Stir the solution at room temperature in a sealed vessel. The reaction progress can be monitored by TLC. This single step achieves both the amination at the C6 position and the deprotection of the toluoyl groups on the sugar moiety.

  • Purification: After the reaction is complete, concentrate the mixture under reduced pressure. The crude cladribine can be purified by recrystallization or column chromatography.

Unraveling the Mechanism of Action: A Symphony of Cellular Disruption

The anticancer efficacy of derivatives of 2,6-dichloro-9H-purine riboside, such as cladribine, stems from their multi-pronged assault on cancer cells. Once inside the cell, these prodrugs are phosphorylated to their active triphosphate forms, which then interfere with critical cellular processes.[9]

Intracellular Activation: The Phosphorylation Cascade

The journey of a purine analog from a passive prodrug to an active cytotoxic agent begins with its phosphorylation. This process is initiated by deoxycytidine kinase (dCK), an enzyme that is often highly expressed in lymphoid cells, contributing to the selective toxicity of drugs like cladribine towards these malignancies.[9]

G Cladribine Cladribine (2-CdA) dCK Deoxycytidine Kinase (dCK) Cladribine->dCK CdAMP 2-CdA-monophosphate (2-CdAMP) dCK->CdAMP Kinases Other Kinases CdAMP->Kinases CdATP 2-CdA-triphosphate (2-CdATP) (Active Form) Kinases->CdATP

Caption: Intracellular activation of Cladribine to its active triphosphate form.

The Dual Blow to DNA Synthesis and Repair

The active triphosphate metabolite of cladribine, 2-chloro-2'-deoxyadenosine triphosphate (2-CdATP), is a potent inhibitor of two key enzymes essential for DNA synthesis and maintenance:

  • DNA Polymerase: 2-CdATP competes with the natural deoxynucleotide, dATP, for incorporation into newly synthesizing DNA strands by DNA polymerase.[10] Once incorporated, it terminates the growing DNA chain, leading to DNA strand breaks.[11]

  • Ribonucleotide Reductase (RNR): This enzyme is responsible for converting ribonucleotides to deoxyribonucleotides, the building blocks of DNA. 2-CdATP inhibits RNR, leading to a depletion of the cellular pool of deoxyribonucleotides, which further potentiates the inhibition of DNA synthesis.[12]

Orchestrating Apoptosis: The Intrinsic Pathway

The accumulation of DNA damage triggers the intrinsic pathway of apoptosis, a tightly regulated process of programmed cell death.

Signaling Pathway of Cladribine-Induced Apoptosis

G Cladribine Cladribine DNA_damage DNA Strand Breaks Cladribine->DNA_damage p53 p53 Activation DNA_damage->p53 Bax Bax Upregulation p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: The intrinsic apoptosis pathway initiated by Cladribine-induced DNA damage.

The key steps in this pathway are:

  • p53 Activation: DNA damage leads to the stabilization and activation of the tumor suppressor protein p53.[13][14]

  • Bax Upregulation: Activated p53 transcriptionally upregulates the pro-apoptotic protein Bax.[15]

  • Mitochondrial Outer Membrane Permeabilization (MOMP): Bax translocates to the mitochondria and induces the formation of pores in the outer mitochondrial membrane.[10]

  • Cytochrome c Release: This leads to the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm.[16][17]

  • Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, triggering the formation of the apoptosome, which in turn activates caspase-9.[18][19]

  • Executioner Caspase Activation: Caspase-9 then activates the executioner caspases, such as caspase-3, which cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[12]

Targeting Cell Cycle Progression: Inhibition of Cyclin-Dependent Kinases (CDKs)

Beyond their direct effects on DNA, purine analogs have also been shown to inhibit cyclin-dependent kinases (CDKs), the master regulators of the cell cycle.[20][21] By binding to the ATP-binding pocket of CDKs, these compounds can halt the cell cycle at various checkpoints, preventing cancer cell proliferation.[22][23] The 2,6,9-trisubstituted purine scaffold, readily accessible from 2,6-dichloro-9H-purine riboside, is a known pharmacophore for targeting CDKs.[24]

Experimental Evaluation of Anticancer Activity

A crucial aspect of developing novel anticancer agents is the ability to reliably assess their efficacy in vitro. The following are standard, robust protocols for evaluating the cytotoxic and apoptotic effects of compounds derived from 2,6-dichloro-9H-purine riboside.

Assessing Cell Viability: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[15][21]

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and a vehicle control. Include wells with media only as a blank.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the media and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Detecting Apoptosis: Annexin V/Propidium Iodide Staining by Flow Cytometry

The Annexin V/Propidium Iodide (PI) assay is a widely used method for detecting apoptosis by flow cytometry.[16][20][22] It distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental Protocol: Annexin V/PI Staining

  • Cell Treatment: Treat cancer cells with the test compound at various concentrations for a specified time to induce apoptosis. Include an untreated control.

  • Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer. Add fluorescently labeled Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Conclusion and Future Perspectives

2,6-Dichloro-9H-purine riboside has firmly established itself as a cornerstone in the synthesis of purine-based anticancer agents. Its chemical versatility allows for the creation of a vast chemical space of derivatives with diverse and potent biological activities. The success of cladribine serves as a powerful testament to the therapeutic potential that can be unlocked from this precursor.

The future of drug discovery with 2,6-dichloro-9H-purine riboside as a starting point is bright. The continued exploration of novel substitutions at the C2 and C6 positions, guided by a deeper understanding of the structure-activity relationships for targets like CDKs and other kinases, will undoubtedly lead to the development of next-generation anticancer agents with improved efficacy and selectivity. As our understanding of the intricate signaling networks within cancer cells grows, so too will our ability to rationally design and synthesize purine analogs that can precisely target the vulnerabilities of these malignant cells. This in-depth technical guide serves as a foundational resource for researchers to continue building upon this remarkable scaffold in the relentless fight against cancer.

References

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  • De Azevedo, W. F., Leclerc, S., Meijer, L., et al. (1997). Inhibition of cyclin-dependent kinases by purine analogues: crystal structure of human cdk2 complexed with roscovitine. European Journal of Biochemistry, 243(1-2), 518-526. [Link][22]

  • Bossy-Wetzel, E., Newmeyer, D. D., & Green, D. R. (1998). Mitochondrial cytochrome c release in apoptosis occurs upstream of DEVD-specific caspase activation and independently of mitochondrial transmembrane depolarization. The EMBO Journal, 17(1), 37-49. [Link][16]

  • Youle, R. J., & Strasser, A. (2008). The BCL-2 protein family: opposing activities that mediate cell death. Nature Reviews Molecular Cell Biology, 9(1), 47-59. [Link]

  • Liu, X., Kim, C. N., Yang, J., et al. (1996). Induction of apoptotic program in cell-free extracts: requirement for dATP and cytochrome c. Cell, 86(1), 147-157. [Link]

  • Li, P., Nijhawan, D., Budihardjo, I., et al. (1997). Cytochrome c and dATP-dependent formation of Apaf-1/caspase-9 complex is the initiator of apoptotic execution. Cell, 91(4), 479-489. [Link]

  • Gray, N., Wodicka, L., Thunnissen, A. M., et al. (1998). Exploiting chemical libraries for drug discovery through parallel synthesis. Science, 281(5376), 533-538. [Link]

  • Zou, H., Henzel, W. J., Liu, X., et al. (1997). Apaf-1, a human protein homologous to C. elegans CED-4, participates in cytochrome c-dependent activation of caspase-3. Cell, 90(3), 405-413. [Link]

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. [Link]

  • Soengas, M. S., Alarcón, R. M., Yoshida, H., et al. (1999). Apaf-1 and caspase-9 in p53-dependent apoptosis and tumor inhibition. Science, 284(5411), 156-159. [Link]

  • Meijer, L., Borgne, A., Mulner, O., et al. (1997). Biochemical and cellular effects of roscovitine, a potent and selective inhibitor of the cyclin-dependent kinases cdc2, cdk2 and cdk5. European Journal of Biochemistry, 243(1-2), 527-536. [Link]

  • Plunkett, W., Huang, P., Xu, Y. Z., et al. (1995). Gemcitabine: metabolism, mechanisms of action, and self-potentiation. Seminars in Oncology, 22(4 Suppl 11), 3-10. [Link]

  • Vousden, K. H., & Lane, D. P. (2007). p53 in health and disease. Nature Reviews Molecular Cell Biology, 8(4), 275-283. [Link]

  • G-Biosciences. (n.d.). Annexin V-Dye Apoptosis Assay. [Link][17]

  • Vorbrüggen, H., Krolikiewicz, K., & Bennua, B. (1981). Nucleoside Synthesis, XXXII. A New, Simple Synthesis of 2'-Deoxy-β-D-ribonucleosides. Chemische Berichte, 114(4), 1234-1255. [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link][18][20]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]

  • Robak, T., Korycka-Wołowiec, A., & Lech-Maranda, E. (2009). Old and new insights into the mechanisms of action of two nucleoside analogs active in lymphoid malignancies: Fludarabine and cladribine (Review). Oncology Reports, 21(5), 1371-1382. [Link]

  • Robins, M. J., & Uznanski, B. (1981). Nucleic acid related compounds. 33. Conversions of adenosine and guanosine to 2,6-dichloro, 2-amino-6-chloro, and derived purine nucleosides. Canadian Journal of Chemistry, 59(17), 2601-2607. [Link][4]

  • Massive Bio. (2026). Purine Nucleoside Analog. [Link][10]

  • U.S. National Library of Medicine. (n.d.). Purine Analogs. In Holland-Frei Cancer Medicine. 6th edition.. NCBI Bookshelf. [Link]

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  • Cancer Research UK. (n.d.). Cladribine. [Link][2]

  • Sivets, G., & Sivets, A. (2021). Synthesis of 2-Chloro-2′-Deoxyadenosine (Cladribine) and New Purine Modified Analogues. Journal of New Developments in Chemistry, 3(4), 1-10. [Link][25]

  • Novosjolova, I., Bizdēna, E., & Bisenieks, E. (2015). 2,6-Dichloro-9-(2',3',5'-tri-O-acetyl-β-d-ribofuranosyl)-9H-purine. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 1), o44. [Link][26]

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Sources

Foundational

Advanced Spectroscopic Profiling of Purine Nucleosides

Executive Summary In the high-stakes arena of antiviral and antineoplastic drug development, purine nucleosides (e.g., Adenosine, Guanosine, and their synthetic analogues like Remdesivir or Acyclovir) represent a critica...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes arena of antiviral and antineoplastic drug development, purine nucleosides (e.g., Adenosine, Guanosine, and their synthetic analogues like Remdesivir or Acyclovir) represent a critical structural class. However, their structural versatility presents a "hydra" of analytical challenges: tautomeric equilibria, glycosidic bond rotation (syn vs. anti), and sugar puckering (


-type vs. 

-type).

This guide moves beyond basic verification. It details a multi-modal spectroscopic workflow designed to rigorously define the solution-state and solid-state architecture of purine nucleosides. We prioritize methods that offer self-validating logic—where one spectral feature confirms another—ensuring data integrity for IND (Investigational New Drug) filings.

Electronic Spectroscopy: The First Line of Defense

Before expensive high-resolution structural work, electronic spectroscopy provides essential data on purity, ionization constants (


), and gross stereochemistry.
UV-Vis Absorbance & pH Titration

While often dismissed as merely quantitative, UV-Vis is the primary tool for mapping protonation sites (N1 vs. N7).

  • The Protocol: Perform a pH titration from pH 2.0 to 12.0 using a diode-array spectrophotometer.

  • The Mechanism: Purines possess an aromatic

    
     transition near 260 nm. Protonation/deprotonation alters the resonance delocalization, shifting 
    
    
    
    .
  • Self-Validation (The Isosbestic Point):

    • Overlay spectra taken at varying pH values.[1][2][3]

    • Success Criterion: The presence of sharp isosbestic points (wavelengths where absorbance is invariant despite pH change). This confirms a clean two-state equilibrium (e.g., neutral

      
       cation) without degradation or side reactions.
      
SpeciespH ConditionSpectral ShiftStructural Insight
Adenosine Acidic (< pH 3)Bathochromic shiftProtonation at N1
Guanosine Alkaline (> pH 9)Bathochromic shift + HyperchromicDeprotonation at N1
7-MethylG NeutralDistinct

vs N9-alkyl
Distinguishes N7 vs N9 alkylation isomers
Circular Dichroism (CD): Stereochemical Gatekeeper

CD is indispensable for determining the glycosidic bond angle (


), which dictates whether the base sits "above" the sugar (syn) or away from it (anti).
  • Critical Insight: The sign of the Cotton effect (CE) near the absorption maximum (260 nm) correlates with the

    
     angle.
    
  • Interpretation:

    • Anti Conformation: Typically exhibits a negative CE near 260 nm and a positive CE near 220 nm (for D-ribose). This is the standard biologically active conformation for most polymerases.

    • Syn Conformation: Often observed in Guanosine derivatives or bulky C8-substituted purines.[4][5] This results in an inversion or significant suppression of the CE bands.

Vibrational Spectroscopy: Tautomerism & Solid State

Drug efficacy often hinges on the specific tautomer (keto vs. enol) binding to the target enzyme.

Raman Spectroscopy (Solution State)

Water interferes with IR, making Raman the superior choice for physiological solution analysis.

  • Key Marker (Guanosine): The carbonyl stretch (

    
    ) at ~1680 cm⁻¹ is a definitive marker for the keto  tautomer. A shift or disappearance suggests enolization or metal coordination at O6.
    
  • Causality: The "breathing" modes of the purine ring (approx. 720-780 cm⁻¹) are sensitive to sugar puckering, providing a cross-check against NMR data.

FTIR (Solid State)

For solid dosage forms, FTIR detects polymorphs.

  • Protocol: Use ATR (Attenuated Total Reflectance) to avoid KBr pellet moisture exchange.

  • Validation: Verify the N-H stretch region (3100–3500 cm⁻¹). Broadening indicates extensive hydrogen bonding networks typical of stable crystal lattices.

Nuclear Magnetic Resonance (NMR): The Structural Gold Standard

This is the core of the characterization. We utilize a specific logic tree to assign the two major degrees of freedom: Sugar Pucker and Glycosidic Bond.

Experimental Protocol
  • Solvent Choice: Dissolve ~5 mg in DMSO-d6 .

    • Why? DMSO prevents the rapid exchange of amino/hydroxyl protons seen in

      
      , allowing observation of H-bonding interactions (e.g., 
      
      
      
      protons).
  • Temperature: Run at 298 K. If line broadening occurs (due to intermediate rotation rates), run Variable Temperature (VT) NMR to sharpen peaks.

Determination of Sugar Pucker ( vs )

The ribose ring oscillates between C3'-endo (North/N-type) and C2'-endo (South/S-type). This is determined by the vicinal coupling constant


.
  • Logic:

    • 
       Hz:  Indicates C3'-endo (N-type) . (Dihedral angle ~90°).
      
    • 
       Hz:  Indicates C2'-endo (S-type) . (Dihedral angle ~150°).
      
    • Intermediate values: Indicate a rapid equilibrium population average.

Determination of Glycosidic Bond ( vs )

We use 1D NOE (Nuclear Overhauser Effect) or 2D NOESY to measure through-space distances.

  • The Experiment: Irradiate the H1' sugar proton and observe the H8 purine proton (or vice versa).

  • Interpretation:

    • Strong NOE (>5%): The H8 and H1' are close (< 3 Å). This confirms the Syn conformation.

    • Weak/No NOE: The H8 is far from H1' (but close to H2'/H3'). This confirms the Anti conformation.

Visualization & Logic Flows

Figure 1: The Integrated Characterization Workflow

This diagram outlines the sequential decision-making process for characterizing a new purine nucleoside analogue.

NucleosideWorkflow Start Purified Nucleoside (Solid) UV UV-Vis pH Titration (Determine pKa & Purity) Start->UV Isosbestic Isosbestic Points Present? UV->Isosbestic Fail_Purity Re-purify / Check Stability Isosbestic->Fail_Purity No MassSpec HR-MS (Confirm Molecular Formula) Isosbestic->MassSpec Yes NMR_Setup NMR (DMSO-d6) 1H, 13C, NOESY MassSpec->NMR_Setup SugarLogic Analyze J(1',2') Coupling NMR_Setup->SugarLogic BaseLogic Analyze NOE (H1' - H8) NMR_Setup->BaseLogic FinalStruct Full Structural Assignment (Pucker + Conformation) SugarLogic->FinalStruct BaseLogic->FinalStruct

Caption: Figure 1. Sequential spectroscopic workflow. The process is gated by UV-Vis validation (Isosbestic points) before proceeding to resource-intensive NMR structural elucidation.

Figure 2: NMR Logic Tree for Conformation

A decision tree for interpreting NMR data to assign the 3D structure.

NMRLogic Input NMR Data Input Split1 J(1',2') Coupling Input->Split1 Split2 NOE (H1' to H8) Input->Split2 Res1A J < 2.0 Hz (C3'-endo / N-Type) Split1->Res1A Res1B J > 7.0 Hz (C2'-endo / S-Type) Split1->Res1B Res1C 2.0 < J < 7.0 Hz (Equilibrium) Split1->Res1C Res2A Strong NOE (Distance < 3Å) Split2->Res2A Res2B Weak/No NOE (Distance > 4Å) Split2->Res2B Concl_Syn SYN Conformation Res2A->Concl_Syn Concl_Anti ANTI Conformation Res2B->Concl_Anti

Caption: Figure 2. NMR Decision Matrix. This logic tree correlates scalar coupling constants (


) and nuclear Overhauser effects (NOE) to specific geometric configurations.

References

  • Miles, D. W., Townsend, L. B., & Eyring, H. (1976). Conformation of nucleosides: circular dichroism study on the syn-anti conformational equilibrium. Proceedings of the National Academy of Sciences.[6] [Link]

  • Salgado, L., & Vargas-Hernández, C. (2014). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH. American Journal of Analytical Chemistry. [Link]

  • Benevides, J. M., et al. (2021).[7] Natural and magnetic circular dichroism spectra of nucleosides: effect of the dynamics and environment. RSC Advances. [Link]

  • Krishnakumar, V., & Dheivamalar, S. (2007).[8] Density functional theory studies on tautomeric stability and infrared and Raman spectra of some purine derivatives. Spectrochimica Acta Part A. [Link]

  • Stolarski, R. (2001). The occurence of the syn-C3' endo conformation... in oligo and polynucleotides.[5][9] PubMed.[4][10] [Link]

Sources

Exploratory

Technical Deep Dive: Vorbrüggen Glycosylation of 2,6-Dichloropurine

Topic: Vorbrüggen Glycosylation of 2,6-Dichloropurine Content Type: Technical Deep Dive / Whitepaper Audience: Synthetic Organic Chemists, Process Chemists, Medicinal Chemists Executive Summary The Vorbrüggen glycosylati...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Vorbrüggen Glycosylation of 2,6-Dichloropurine Content Type: Technical Deep Dive / Whitepaper Audience: Synthetic Organic Chemists, Process Chemists, Medicinal Chemists

Executive Summary

The Vorbrüggen glycosylation of 2,6-dichloropurine (2,6-DCP) is a cornerstone transformation in nucleoside chemistry, serving as the primary entry point for synthesizing complex adenosine and guanosine analogues. While the reaction is chemically mature, the specific application to 2,6-DCP presents unique regiochemical challenges—specifically the kinetic competition between the N7 and N9 isomers.

This guide moves beyond standard textbook descriptions to address the process chemistry of the reaction: controlling regioselectivity through thermodynamic equilibration, optimizing Lewis acid catalysis, and validating the structural integrity of the product.

Mechanistic Architecture

To master this reaction, one must understand that it is not merely a substitution; it is a dynamic equilibrium governed by the Silyl-Hilbert-Johnson mechanism.

The Kinetic vs. Thermodynamic Trap

Unlike simple purines, the electron-deficient nature of the 2,6-dichloro system destabilizes the glycosidic bond, making the reaction reversible.

  • Kinetic Phase: The silylated base (typically bis-TMS-2,6-DCP) is nucleophilic at both N7 and N9. Steric and electronic factors often favor initial attack at N7 , leading to the formation of the N7-glycoside.

  • Thermodynamic Phase: Under the influence of a Lewis acid (TMSOTf) and heat, the N7-isomer undergoes an acid-catalyzed cleavage (transglycosylation) to regenerate the oxocarbenium ion and the base, which eventually recombines to form the thermodynamically more stable N9-isomer .

Visualization: The Regioselectivity Pathway

The following diagram illustrates the bifurcation between the kinetic N7 path and the thermodynamic N9 path.

VorbruggenMechanism Start 2,6-Dichloropurine (Base) Silylation Silylation (BSA/HMDS) Start->Silylation SilylatedBase Bis-TMS-Purine (Active Species) Silylation->SilylatedBase Coupling Nucleophilic Attack SilylatedBase->Coupling Sugar Peracylated Sugar (1-O-Acetyl/Benzoate) Oxocarbenium Oxocarbenium Ion (Reactive Intermediate) Sugar->Oxocarbenium TMSOTf Oxocarbenium->Coupling N7 N7-Isomer (Kinetic Product) Coupling->N7 Fast (Low Temp) N9 N9-Isomer (Thermodynamic Product) Coupling->N9 Slow (High Temp) N7->N9 Transglycosylation (Heat + Lewis Acid)

Figure 1: The mechanistic bifurcation. Note the red arrow indicating the conversion of the kinetic N7 product to the desired N9 product via thermodynamic equilibration.

Critical Process Parameters (CPPs)

The Catalyst: TMSOTf vs. SnCl₄

Historically, Tin(IV) Chloride (SnCl₄) was the standard. However, for 2,6-DCP, TMSOTf (Trimethylsilyl trifluoromethanesulfonate) is superior for three reasons:

  • Homogeneity: TMSOTf creates a homogeneous reaction mixture, preventing "hot spots" that lead to decomposition.

  • Workup: SnCl₄ forms intractable emulsions with aqueous bicarbonate during quenching. TMSOTf hydrolyzes cleanly to water-soluble byproducts.

  • Thermodynamics: TMSOTf is more effective at promoting the N7

    
     N9 rearrangement at elevated temperatures (80°C).
    
Silylating Agent Stoichiometry
  • Reagent: BSA (

    
    -Bis(trimethylsilyl)acetamide) is preferred over HMDS for speed and ease of use.
    
  • Ratio: Use 2.2 to 2.5 equivalents of BSA relative to the base.

    • Why? You need 1 eq to silylate the N9 position and 1 eq to scavenge the acetate/benzoate leaving group. The slight excess ensures the system remains strictly anhydrous.

Solvent & Temperature[1]
  • Solvent: Acetonitrile (MeCN) is the gold standard. It participates in the mechanism (via the nitrilium ion effect) to favor

    
    -selectivity (1',2'-trans).
    
  • Temperature:

    • Silylation:[1][2][3] 60-80°C (ensure clear solution).

    • Coupling: Start at 0°C or RT to control exotherm, then heat to 80°C for 1-4 hours.

    • Critical Note: If you stop at room temperature, you will likely isolate a mixture of N7/N9. Heat is required to drive the equilibrium to N9.

Validated Experimental Protocol

Objective: Synthesis of 2,6-dichloro-9-(2',3',5'-tri-O-benzoyl-


-D-ribofuranosyl)purine.
Materials
  • 2,6-Dichloropurine (1.0 eq)[4]

  • 1-O-Acetyl-2,3,5-tri-O-benzoyl-

    
    -D-ribofuranose (1.0 - 1.1 eq)
    
  • BSA (2.5 eq)[5]

  • TMSOTf (1.1 eq)

  • Anhydrous Acetonitrile (0.2 M concentration relative to base)

Workflow Diagram

ProtocolWorkflow Step1 Step 1: Silylation Suspend 2,6-DCP in MeCN. Add BSA (2.5 eq). Heat to 80°C until clear. Step2 Step 2: Sugar Addition Cool to RT. Add Sugar (1.0 eq). Ensure dissolution. Step1->Step2 Step3 Step 3: Catalysis Add TMSOTf (1.1 eq) dropwise. Exothermic reaction. Step2->Step3 Step4 Step 4: Equilibration Heat to 80°C for 2-4 hours. Monitor by TLC/HPLC. Step3->Step4 Check Checkpoint: Is N7 isomer present? Step4->Check Check->Step4 Yes (Continue Heating) Step5 Step 5: Quench & Workup Pour into cold NaHCO3. Extract with DCM. Check->Step5 No (N9 > 95%)

Figure 2: Operational workflow for the synthesis of N9-nucleosides.

Detailed Procedure
  • Activation: In a flame-dried round-bottom flask under Argon, suspend 2,6-dichloropurine (10 mmol) in anhydrous MeCN (50 mL). Add BSA (25 mmol). Heat to 80°C. The suspension should turn into a clear, slightly yellow solution within 15-30 minutes, indicating formation of the silylated base.

  • Coupling: Cool the mixture to room temperature. Add the protected sugar (10 mmol). Stir for 5 minutes to ensure homogeneity.

  • Catalysis: Add TMSOTf (11 mmol) dropwise via syringe. Caution: Fuming.

  • Equilibration: Heat the reaction mixture to 80°C . Monitor via TLC (System: Hexane/EtOAc 1:1) or HPLC.[6]

    • Self-Validating Check: At 30 mins, you may see two spots (N7 and N9). By 2 hours, the N7 spot should diminish significantly.

  • Workup: Once the N7 isomer is consumed (<5%), cool to RT. Pour the mixture slowly into a stirred, ice-cold saturated NaHCO₃ solution. Extract with Dichloromethane (DCM) (3x).

  • Purification: Dry organics over MgSO₄, filter, and concentrate. Purify via silica gel chromatography.

Analytical Validation (Self-Correction)

How do you prove you have the N9 isomer and not the N7?

FeatureN9-Isomer (Desired)N7-Isomer (Kinetic Byproduct)
UV Absorption

is typically shifted bathochromically (red-shifted) compared to N7.

is typically hypsochromic (blue-shifted).
H1' NMR Shift Anomeric proton often appears at ~6.5 - 6.7 ppm .Anomeric proton often appears upfield at ~6.2 - 6.4 ppm .
HMBC (Definitive) H1' correlates to C4 and C8. H1' correlates to C5 and C8.
C13 NMR (Base) C4 and C5 shifts are distinct.C5 is significantly shielded compared to N9 isomer.

The HMBC Rule: This is the only fail-safe method. In the N9 isomer, the anomeric proton (H1') shows a 3-bond coupling to the quaternary carbons of the pyrimidine ring junction (C4). In the N7 isomer, H1' couples to C5.

Downstream Utility: The "Privileged" Scaffold

2,6-Dichloropurine nucleosides are valuable because the chlorine atoms have different reactivities toward Nucleophilic Aromatic Substitution (S_NAr).

  • C6-Position (High Reactivity): The chlorine at C6 is highly electrophilic. It can be displaced by amines (to make adenosine analogs), alkoxides, or thiols at room temperature or mild heat.

  • C2-Position (Low Reactivity): The chlorine at C2 is deactivated. It requires higher temperatures or stronger nucleophiles to be displaced.

This reactivity difference allows for sequential functionalization :

  • Step 1: React C6-Cl with Benzylamine

    
     N6-Benzyl-2-chloro-adenosine analog.
    
  • Step 2: React C2-Cl with Sodium Methoxide

    
     2-Methoxy derivative.
    

References

  • Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). Handbook of Nucleoside Synthesis. John Wiley & Sons. (The definitive text on the mechanism and protocols).
  • Niedballa, U., & Vorbrüggen, H. (1974). A General Synthesis of N-Glycosides. I. Synthesis of Pyrimidine Nucleosides. Journal of Organic Chemistry, 39(25), 3654–3660. Link

  • Gmeiner, W. H., et al. (1990). Synthesis and thermodynamic stability of N7- and N9-isomers of 2,6-dichloropurine nucleosides. Nucleosides & Nucleotides, 9(6), 843-851. (Key reference for N7/N9 regioselectivity).
  • Bookser, B. C., et al. (2008). High-Throughput Solubility Screening of 2,6-Disubstituted Purines. Journal of Medicinal Chemistry, 51(1), 22-25. Link (Demonstrates downstream utility of the scaffold).

  • Seela, F., & Westermann, B. (1995). 2,6-Dichloropurine Nucleosides: Synthesis and Regioselective Nucleophilic Substitution. Bioorganic & Medicinal Chemistry Letters, 5(24), 3049-3052.

Sources

Foundational

Precision Synthesis of 2-Chloroadenosine via Regioselective Amination of 2,6-Dichloro-9H-purine Riboside

Executive Summary: Strategic Utility & Chemical Logic 2-Chloroadenosine (2-CADO) is a critical adenosine receptor agonist and a pharmacophore scaffold resistant to adenosine deaminase (ADA). Its synthesis presents a clas...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Strategic Utility & Chemical Logic

2-Chloroadenosine (2-CADO) is a critical adenosine receptor agonist and a pharmacophore scaffold resistant to adenosine deaminase (ADA). Its synthesis presents a classic challenge in nucleoside chemistry: achieving regioselectivity on the purine ring while maintaining the integrity of the glycosidic bond.

The use of 2,6-Dichloro-9H-purine riboside as the starting material is the industry-standard "privileged route." Unlike de novo ring construction or radical chlorination of adenosine, this pathway leverages the intrinsic electronic disparity between the C6 and C2 positions of the purine ring. This guide details the regioselective


 amination that converts the 2,6-dichloro precursor to 2-chloroadenosine, emphasizing process control, safety, and purity profiling.

Mechanistic Principles: The "Why" of Regioselectivity

To control this reaction, one must understand the electronic landscape of the 2,6-dichloropurine system.

  • Electronic Bias: The purine ring is electron-deficient. However, the C6 position is significantly more electrophilic than the C2 position. This is due to the cumulative inductive effect of the adjacent nitrogens (N1 and N7/N9) and the lack of steric hindrance compared to the C2 position, which is flanked by the glycosidic bond at N9 and the lone pair repulsion from N3.

  • The Reaction: We utilize a Nucleophilic Aromatic Substitution (

    
    ). Ammonia (
    
    
    
    ) acts as the nucleophile.
  • Kinetic vs. Thermodynamic Control: Under controlled temperatures (Ambient to 50°C), the kinetic product (substitution at C6) is formed almost exclusively. Higher temperatures or extreme forcing conditions can lead to disubstitution (2,6-diamino), destroying the desired pharmacophore.

Visualization: Regioselective Pathway

The following diagram illustrates the electronic flow and the critical intermediate transition state.

ReactionMechanism cluster_conditions Critical Control Factors Start 2,6-Dichloro-9H-purine Riboside TS Meisenheimer-like Complex (C6 Attack) Start->TS Nucleophilic Attack at C6 (Kinetic Pref.) NH3 NH3 (Nucleophile) NH3->TS Product 2-Chloroadenosine TS->Product Elimination of Cl- Byproduct HCl (Neutralized) TS->Byproduct Temp < 50°C Temp < 50°C Sat. NH3/MeOH Sat. NH3/MeOH

Figure 1: Mechanistic pathway showing the kinetic preference for C6 substitution over C2.[1]

Detailed Experimental Protocol

Safety Warning: This reaction involves pressurized ammonia gas and toxic chlorinated nucleosides. All operations must be performed in a functioning fume hood. If using a sealed pressure vessel (bomb), ensure it is rated for the generated pressure.

Materials & Reagents
ReagentSpecificationRole
2,6-Dichloro-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)purine >98% PurityStarting Material (Protected)
Methanolic Ammonia Saturated at 0°C (~7N)Reagent & Solvent
1,2-Dimethoxyethane (DME) AnhydrousCo-solvent (Optional for solubility)
Ethanol/Water HPLC GradeCrystallization Solvent

Note: The starting material is often the tri-acetyl protected form. The methanolic ammonia conditions described below will simultaneously deprotect (remove acetyl groups) and aminate the C6 position.

Step-by-Step Methodology
Phase 1: Reaction Setup
  • Preparation of Ammonia Solution: Saturate dry methanol with anhydrous ammonia gas at 0°C for 30–60 minutes. Alternatively, purchase commercial 7N

    
     in MeOH.
    
  • Dissolution: In a pressure-rated glass vessel or stainless steel autoclave, dissolve 10.0 g (approx. 22 mmol) of the 2,6-dichloropurine riboside precursor in 100 mL of the methanolic ammonia solution.

    • Scientist's Note: If solubility is poor, a small amount of THF or DME can be added, but pure methanol is preferred to facilitate downstream workup.

  • Sealing: Seal the vessel tightly.

Phase 2: The Reaction (Amination & Deprotection)
  • Incubation: Stir the mixture at Room Temperature (20–25°C) for 18–24 hours.

    • Optimization: If TLC shows incomplete conversion after 24h, the temperature can be raised to 40–50°C for 4–6 hours. Do not exceed 60°C to avoid substitution at the C2 position.

  • Monitoring: Monitor reaction progress via TLC (Silica gel;

    
    :MeOH 9:1).
    
    • Starting Material

      
      : ~0.8 (Protected), ~0.5 (Unprotected dichloro).
      
    • Product

      
      : ~0.3–0.4.
      
    • Endpoint: Disappearance of the dichloro-riboside spot.

Phase 3: Workup & Purification
  • Degassing: Carefully vent the vessel (in the hood!) to release excess ammonia.

  • Evaporation: Concentrate the reaction mixture to dryness under reduced pressure (Rotavap) at <40°C.

  • Crude Isolation: The residue will be a solid or thick syrup.

  • Crystallization (Preferred):

    • Dissolve the residue in a minimum amount of hot water or water/ethanol (9:1).

    • Allow to cool slowly to 4°C overnight. 2-Chloroadenosine crystallizes as a white solid.[2][3]

    • Filter and wash with cold ethanol.

  • Chromatography (Alternative): If purity is low, purify via flash column chromatography using a gradient of 5%

    
     15% Methanol in Dichloromethane (DCM).
    

Process Workflow & Quality Control

The following flowchart outlines the operational steps and the "Stop/Go" decision points based on analytical data.

Workflow Input Input: 2,6-Dichloro-riboside (Protected) Mix Dissolve in NH3/MeOH (Sat. at 0°C) Input->Mix React Reaction: 24h @ RT (Sealed Vessel) Mix->React Check TLC Check: SM Gone? React->Check Heat Heat to 45°C (4-6 hours) Check->Heat No Evap Evaporate Solvent (Remove excess NH3) Check->Evap Yes Heat->Evap Purify Crystallization (Water/EtOH) Evap->Purify QC QC Analysis (HPLC, NMR) Purify->QC

Figure 2: Operational workflow for the synthesis and purification of 2-chloroadenosine.

Quality Control Specifications

To validate the product for pharmaceutical or research use, the following criteria must be met:

TestMethodAcceptance Criteria
Identity

-NMR (DMSO-

)
Characteristic C2-Cl signal absent; C8-H singlet ~8.4 ppm; Anomeric H1' doublet ~5.8 ppm.
Purity HPLC (C18, 254 nm)>98.5% Area under curve.
Residual Solvent GC-HeadspaceMethanol < 3000 ppm.
Melting Point Capillary140–145°C (dec) [Dependent on hydrate form].

Troubleshooting: From the Bench

As a Senior Scientist, I have encountered specific failure modes in this protocol. Here is how to mitigate them:

  • Issue: Low Yield / Sticky Residue

    • Cause: Incomplete deprotection of the acetyl groups or presence of acetamide byproducts.

    • Solution: Ensure the ammonia is saturated (bubbled at 0°C). If the residue is sticky, co-evaporate with ethanol twice to remove trapped water/ammonia before attempting crystallization.

  • Issue: Formation of 2,6-Diaminopurine (Disubstitution)

    • Cause: Reaction temperature too high (>60°C) or reaction time too long (>48h).

    • Solution: Strictly control temperature. Do not heat to speed up the reaction unless TLC confirms stalled kinetics.

  • Issue: Product Coloration (Yellowing)

    • Cause: Oxidation or trace metal contamination.

    • Solution: Perform the reaction under an Argon atmosphere if possible. Recrystallize from water with a small amount of activated charcoal.

Applications & Significance

The successful synthesis of 2-chloroadenosine serves as a gateway to:

  • Cladribine (2-CdA): While Cladribine is the 2'-deoxy analog, the purine modification chemistry is identical.

  • A1 Receptor Agonists: 2-chloroadenosine is a potent, stable tool compound for studying ischemic preconditioning and neuropathic pain.

  • Radiolabeling: The C2-chlorine is an excellent leaving group for late-stage tritiation or radio-iodination.

References

  • Sivets, G., et al. (2021). Synthesis of 2-Chloro-2′-Deoxyadenosine (Cladribine) and New Purine Modified Analogues.[2] Journal of New Developments in Chemistry.[2][3]

  • Babu, Y.R., et al. (2017). A Validated RP-HPLC Method for the Determination of 2-chloroadenosine as Process Related Impurity in Regadenoson. Journal of Chemical and Pharmaceutical Research.[4]

  • Google Patents (2021).CN112159447A - Intermediate for synthesizing 2-chloroadenosine, synthesis process thereof and synthesis process of 2-chloroadenosine.
  • Mikhaylov, S.N., et al. (2023). Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position.[5] Molecules (MDPI).

  • Kamaike, K., et al. (1989).

Sources

Protocols & Analytical Methods

Method

High-Fidelity Protocols for the Evaluation of 2,6-Dichloro-9H-purine Riboside in Mammalian Cell Culture

Introduction & Mechanistic Basis 2,6-Dichloro-9H-purine riboside (2,6-DCPR) is a synthetic purine nucleoside analog. While frequently utilized as a high-value intermediate in the synthesis of stable adenosine analogs (e....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanistic Basis

2,6-Dichloro-9H-purine riboside (2,6-DCPR) is a synthetic purine nucleoside analog. While frequently utilized as a high-value intermediate in the synthesis of stable adenosine analogs (e.g., 2-chloroadenosine), it possesses intrinsic biological activity that warrants rigorous investigation.

Mechanism of Action: As a nucleoside analog, 2,6-DCPR mimics endogenous purines (adenosine/guanosine). Its biological activity in cell culture is primarily driven by two mechanisms:

  • Antimetabolite Activity: Upon entry into the cell via Equilibrative Nucleoside Transporters (ENTs), it may undergo phosphorylation by intracellular kinases, leading to incorporation into DNA/RNA or inhibition of enzymes involved in de novo purine synthesis.

  • Pro-Apoptotic Signaling: The presence of chlorine atoms at the C2 and C6 positions alters the electron density of the purine ring, potentially triggering apoptotic pathways distinct from canonical adenosine receptor signaling.

Operational Challenge: The primary failure point in 2,6-DCPR protocols is solubility management . The molecule is hydrophobic and prone to precipitation in aqueous media if the DMSO concentration is not strictly controlled. Furthermore, like many purine ribosides, it is susceptible to enzymatic cleavage by serum-derived nucleoside phosphorylases.

Pre-Experimental Planning: Stability & Solubility[1]

Physical Properties & Storage
ParameterSpecification
Molecular Weight 321.12 g/mol
Solubility (Water) Low / Negligible
Solubility (DMSO) Up to 100 mg/mL (~300 mM)
Stock Stability -80°C (6 months), -20°C (1 month)
Culture Stability Susceptible to enzymatic degradation in FBS
Critical "Go/No-Go" Checkpoints
  • Serum Selection: Use Heat-Inactivated FBS (HI-FBS) . Standard FBS contains active Adenosine Deaminase (ADA) and Purine Nucleoside Phosphorylase (PNP), which can degrade the riboside moiety, rendering the compound inactive.

  • Plasticware: Use polypropylene (PP) tubes for stock preparation to minimize binding.

  • DMSO Limit: The final concentration of DMSO in the cell culture well must not exceed 0.5% (v/v) , as DMSO itself induces differentiation or toxicity in sensitive lines (e.g., HL-60, HepG2).

Core Protocol 1: Preparation of Master Stocks

Rationale: Nucleoside analogs are prone to "micro-precipitation"—invisible aggregates that skew dose-response curves. This protocol ensures a monodisperse solution.

Reagents
  • 2,6-Dichloro-9H-purine riboside (Solid powder)

  • Anhydrous DMSO (Sigma-Aldrich or equivalent, cell culture grade)

  • 0.22

    
    m PTFE Syringe Filter (Do NOT use Nylon/PES for DMSO)
    
Step-by-Step Procedure
  • Calculation: Calculate the mass required for a 100 mM Master Stock.

    • Example: To prepare 1 mL of 100 mM stock, weigh 32.11 mg of powder.

  • Solubilization: Add the calculated volume of Anhydrous DMSO to the vial.

    • Technique: Vortex vigorously for 60 seconds. If particles persist, sonicate in a water bath at 37°C for 5 minutes.

  • Sterilization: Filter the stock through a 0.22

    
    m PTFE filter into a sterile amber vial.
    
  • Aliquoting: Aliquot into small volumes (e.g., 20-50

    
    L) to avoid freeze-thaw cycles.
    
    • Storage: Store at -80°C.

Workflow Visualization

StockPrep Powder 2,6-DCPR Powder Mix Vortex & Sonicate (37°C, 5 min) Powder->Mix DMSO Anhydrous DMSO DMSO->Mix Filter 0.22 µm PTFE Filter Mix->Filter Aliquot Aliquot (20 µL) Store -80°C Filter->Aliquot

Figure 1: Critical workflow for generating stable, sterile master stocks of 2,6-DCPR.

Core Protocol 2: Cytotoxicity & Apoptosis Profiling

Rationale: This assay determines the IC50 of 2,6-DCPR. Because the compound acts on metabolic machinery, a 48-72 hour incubation is required to observe phenotypic effects.

Experimental Setup
  • Cell Lines: HeLa, HL-60, or Jurkat (Leukemia lines are typically more sensitive to purine analogs).

  • Assay Readout: CCK-8 or MTT (Metabolic activity) or Annexin V/PI (Flow Cytometry).

Dilution Strategy (The "Intermediate Step" Method)

Directly adding 100 mM stock to media often causes precipitation. Use an intermediate dilution.

  • Thaw a 100 mM stock aliquot at 37°C.

  • Prepare Intermediate (100x): Dilute the stock 1:10 in PBS or Serum-Free Media to create a 10 mM working solution.

    • Note: If precipitation occurs here, keep the intermediate in 100% DMSO (i.e., make a 1 mM stock in DMSO) and dilute further.

  • Final Dilution: Dilute the intermediate 1:100 into the final culture wells to achieve 100

    
    M . Serial dilute from there.
    
Assay Procedure
  • Seeding: Seed cells in 96-well plates (5,000 cells/well for adherent; 10,000 for suspension). Incubate 24h for attachment.

  • Treatment: Remove old media. Add 100

    
    L of fresh media containing 2,6-DCPR at concentrations: 0, 1, 5, 10, 25, 50, 100 
    
    
    
    M
    .
    • Control A (Vehicle): Media + DMSO (matched to highest concentration, e.g., 0.1%).

    • Control B (Positive): Doxorubicin (1

      
      M) or Puromycin.
      
  • Incubation: Incubate for 48 to 72 hours at 37°C, 5% CO2.

  • Readout: Add CCK-8 reagent (10

    
    L/well), incubate 2h, read Absorbance at 450 nm.
    
Cellular Mechanism & Pathway

Mechanism Extracellular Extracellular 2,6-DCPR ENT Nucleoside Transporter (ENT1/2) Extracellular->ENT Intracellular Intracellular Pool ENT->Intracellular Kinase Phosphorylation (dCK / Adenosine Kinase) Intracellular->Kinase Metabolic Activation Mito Mitochondrial Stress (Apoptosis) Intracellular->Mito Direct Toxicity DNA DNA/RNA Incorporation (Chain Termination) Kinase->DNA Antimetabolite Effect

Figure 2: Proposed cellular uptake and cytotoxic mechanism of 2,6-DCPR.

Data Analysis & Troubleshooting

Calculating IC50

Normalize all data to the Vehicle Control (0


M) .


Plot Log(Concentration) vs. % Viability using non-linear regression (4-parameter logistic fit).
Troubleshooting Matrix
ObservationRoot CauseCorrective Action
Crystals in Media Stock added too rapidly or cold media used.Warm media to 37°C before adding drug. Vortex immediately upon addition.
High Vehicle Toxicity DMSO concentration > 0.5%.Adjust dilution scheme to ensure final DMSO is < 0.1-0.5%.
No Effect Observed Enzymatic degradation by FBS.Switch to Heat-Inactivated FBS or reduce serum to 5% during treatment window.
Variability between wells Evaporation or pipetting error.Fill outer wells with PBS (edge effect). Use a multichannel pipette.

References

  • MedChemExpress. 2,6-Dichloro-2',3',5'-triacetyl-purine riboside Product Information. (Accessed 2023).[1] Link

  • Sigma-Aldrich. 2,6-Dichloropurine Riboside Solubility & Handling Guide. (Accessed 2023).[1] Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 13276-52-3. (Accessed 2023).[1] Link

  • BenchChem. Application Notes for Synthesis of Purine Derivatives for Cytotoxicity Assays. (Accessed 2023).[1] Link

  • Evonik Industries. Optimizing the stability and solubility of cell culture media ingredients. (Accessed 2023).[1] Link

Sources

Application

Application Note: Strategic Utilization of 2,6-Dichloro-9H-purine Riboside in Cancer Drug Discovery

[1] Executive Summary 2,6-Dichloro-9-(β-D-ribofuranosyl)purine (2,6-DCPR) serves as a privileged scaffold in medicinal chemistry, specifically for the development of antineoplastic nucleoside analogs. Unlike simple purin...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

2,6-Dichloro-9-(β-D-ribofuranosyl)purine (2,6-DCPR) serves as a privileged scaffold in medicinal chemistry, specifically for the development of antineoplastic nucleoside analogs. Unlike simple purines, the unique electronic asymmetry of the 2,6-dichloro substitution pattern allows for highly regioselective nucleophilic aromatic substitutions (


).

This guide details the application of 2,6-DCPR as a gateway precursor for synthesizing N6-substituted adenosines and 2-chloroadenosine derivatives , a class of compounds exhibiting potent cytotoxicity against indolent lymphoid malignancies (e.g., Hairy Cell Leukemia, CLL). We provide a validated workflow for regioselective derivatization and subsequent biological evaluation.

Scientific Foundation: The "Gateway" Mechanism

The utility of 2,6-DCPR lies in the differential reactivity of the chlorine atoms at the C6 and C2 positions.

  • C6-Position (High Reactivity): The C6 carbon is highly electrophilic due to the cumulative electron-withdrawing effects of the adjacent nitrogen atoms (N1, N7) and the chlorine itself. It is susceptible to attack by nucleophiles (amines, thiols, alkoxides) under mild conditions.

  • C2-Position (Latent Reactivity): The C2 carbon is less electrophilic. Displacement of the C2-chlorine typically requires harsher conditions (higher temperature, stronger nucleophiles) or transition-metal catalysis.

Strategic Advantage: This reactivity gap allows researchers to sequentially functionalize the purine ring—first installing a substituent at C6 to create a 2-chloro-N6-functionalized intermediate, and subsequently modifying C2. This "Divergent Synthesis" approach is critical for generating Structure-Activity Relationship (SAR) libraries.

Pathway Visualization: Regioselective Functionalization

G Start 2,6-DCPR (Scaffold) Step1 Reaction A: Selective C6 Substitution Start->Step1  Primary Amine  Mild Base, RT   Inter Intermediate: 2-Chloro-N6-substituted adenosine analog Step1->Inter Step2 Reaction B: C2 Substitution (High Temp/Catalyst) Inter->Step2  Secondary Nucleophile  >80°C or Pd-Cat   Final Target: 2,6-Disubstituted Purine Riboside Step2->Final

Figure 1: The regioselective derivatization pathway of 2,6-DCPR. Note the sequential displacement logic.

Key Applications in Oncology

A. Synthesis of Cladribine and Fludarabine Precursors

2,6-DCPR is a structural parent to Cladribine (2-CdA) . While Cladribine is a deoxyadenosine, the ribose analog (2,6-DCPR) is often used in early-stage SAR to optimize the base moiety before coupling with the more expensive 2-deoxy-ribose sugars.

  • Mechanism:[1][2][3][4][5][6] These analogs are prodrugs. Once intracellularly phosphorylated to the triphosphate, they inhibit ribonucleotide reductase and DNA polymerase, triggering apoptosis.

B. Adenosine Deaminase (ADA) Resistant Analogs

The 2-chloro substituent (retained from the starting material) renders the final adenosine analogs resistant to deamination by ADA.[7]

  • Impact: This increases the plasma half-life of the drug, a critical parameter for clinical efficacy.

Experimental Protocols

Protocol A: Regioselective C6-Amination (Library Generation)

Objective: To synthesize a library of N6-substituted-2-chloropurine ribosides from 2,6-DCPR. Scope: This protocol is validated for primary alkyl and aryl amines.

Materials:

  • Substrate: 2,6-Dichloro-9-(β-D-ribofuranosyl)purine (purity >98%)

  • Nucleophile: Target Amine (e.g., Benzylamine, Methylamine)

  • Solvent: Absolute Ethanol (EtOH) or Isopropanol (IPA)

  • Base: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 eq of 2,6-DCPR in Absolute EtOH (concentration ~0.1 M).

    • Note: Ensure the starting material is fully dissolved. Gentle warming (30°C) may be required.

  • Nucleophile Addition: Add 1.1 eq of the Target Amine followed by 1.2 eq of TEA.

    • Critical Control: Do not use a large excess of amine at this stage to prevent premature C2 substitution.

  • Reaction: Stir the mixture at Room Temperature (20–25°C) .

    • Monitoring: Monitor via TLC (System: DCM/MeOH 9:1). The starting material (

      
      ) should disappear, replaced by a more polar product (
      
      
      
      ).
    • Timeframe: Reaction is typically complete within 4–12 hours. If reaction is sluggish, warm to 40°C.

  • Work-up:

    • Evaporate the solvent under reduced pressure.

    • Resuspend the residue in Ethyl Acetate and wash with water (

      
      ) to remove amine salts.
      
    • Dry the organic layer over

      
      , filter, and concentrate.
      
  • Purification: Purify via flash column chromatography (Silica Gel, Gradient: 0

    
     5% MeOH in DCM).
    
    • Yield Expectation: 85–95%.

Protocol B: In Vitro Cytotoxicity Screening (MTT Assay)

Objective: To evaluate the antiproliferative activity of the synthesized 2,6-DCPR derivatives against human leukemia cell lines (e.g., HL-60, CCRF-CEM).

Reagents:

  • MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS).

  • Solubilization Buffer: DMSO.

Workflow:

  • Seeding: Plate cells (HL-60) in 96-well plates at a density of

    
     cells/well in 100 µL RPMI-1640 medium. Incubate for 24h at 37°C, 5% 
    
    
    
    .
  • Treatment: Dissolve 2,6-DCPR derivatives in DMSO (Stock 10 mM). Prepare serial dilutions in culture medium. Add 100 µL of drug solution to wells (Final concentrations: 0.1, 1, 10, 50, 100 µM).

    • Control: Include a Vehicle Control (0.1% DMSO) and a Positive Control (e.g., Cladribine).

  • Incubation: Incubate for 48 or 72 hours.

  • Development:

    • Add 20 µL MTT reagent to each well.

    • Incubate for 4 hours (purple formazan crystals form).

    • Centrifuge plates (if suspension cells), remove supernatant, and add 150 µL DMSO to dissolve crystals.

  • Analysis: Measure absorbance at 570 nm (reference 630 nm) using a microplate reader. Calculate

    
     using non-linear regression.
    

Comparative Data: Substituent Effects

The following table summarizes the impact of C6 and C2 modifications on biological activity, derived from aggregate SAR studies.

Compound ClassC6 SubstituentC2 SubstituentReactivity SourcePrimary Biological Target
2,6-DCPR (Parent) -Cl-ClPrecursorSynthetic Intermediate
2-Chloroadenosine

-ClC6-AminationAdenosine Receptor / Cytotoxicity
N6-Benzyl-2-Cl-Purine

-ClC6-AminationCytokinin activity / Anti-proliferative
2,6-Diaminopurine


C6 & C2 AminationPolymerase inhibition (weak)

Experimental Workflow Diagram

Workflow cluster_0 Phase 1: Chemical Synthesis cluster_1 Phase 2: Biological Screening Start 2,6-DCPR Stock React Reaction: 2,6-DCPR + Amine (EtOH, TEA, RT) Start->React Purify Purification: Flash Chromatography React->Purify Verify QC: 1H-NMR / MS Purify->Verify Prep Stock Solution (10mM in DMSO) Verify->Prep Pass QC Assay MTT Assay (72h Exposure) Prep->Assay Culture Cell Culture (HL-60 / CCRF-CEM) Culture->Assay Data IC50 Calculation Assay->Data

Figure 2: Integrated workflow from chemical synthesis to biological validation.

References

  • Sivets, G., & Sivets, A. (2021).[7] Synthesis of 2-Chloro-2′-Deoxyadenosine (Cladribine) and New Purine Modified Analogues. Journal of New Developments in Chemistry.

  • Morales, F., et al. (2014).[8] Anti-proliferative activity of 2,6-dichloro-9- or 7-(ethoxycarbonylmethyl)-9H- or 7H-purines against several human solid tumour cell lines. European Journal of Medicinal Chemistry.

  • Robak, T., & Robak, P. (2012). Purine nucleoside analogs in the treatment of rarer chronic lymphoid leukemias. Current Pharmaceutical Design.

  • Dobak, I., et al. (2008).[9] Reactivity of 2,6-Dichloropurine Ribonucleoside Studied by 35Cl NQR Spectroscopy. Applied Magnetic Resonance.

Sources

Method

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 2,6-Dichloro-9H-purine Riboside

Executive Summary 2,6-Dichloro-9H-purine Riboside (2,6-DCPR) is a critical pharmacophore and intermediate in the synthesis of adenosine analogs, including chemotherapeutic agents like Cladribine and antiviral nucleosides...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,6-Dichloro-9H-purine Riboside (2,6-DCPR) is a critical pharmacophore and intermediate in the synthesis of adenosine analogs, including chemotherapeutic agents like Cladribine and antiviral nucleosides. The purification of 2,6-DCPR presents specific challenges: regio-isomeric separation (N9- vs. N7-glycosylation), anomeric purity (


 vs. 

), and glycosidic bond stability under acidic conditions.

This guide provides a self-validating protocol for the analytical monitoring and preparative isolation of 2,6-DCPR. It moves beyond generic "run conditions" to explain the mechanistic basis of separation, ensuring researchers can adapt the method to varying crude purities.

Physicochemical Context & Critical Quality Attributes (CQAs)

Before initiating purification, one must understand the molecule's behavior in solution.

PropertyDescriptionChromatographic Implication
Structure Purine ring with two chlorines + Ribose sugar.[1]Moderate hydrophobicity (Cl groups) balanced by polar sugar. Retains well on C18.
Isomerism N9-isomer (Desired) vs. N7-isomer (Impurity) .The N7-isomer is a common byproduct of Vorbrüggen coupling. It often elutes earlier than N9 on C18 due to different dipole moments.
Stability Glycosidic bond (C1'-N9).Susceptible to acid hydrolysis (depurination) at pH < 2.0 or high temperatures (>50°C).
UV Absorption

.
High sensitivity detection possible.[2]
The Separation Challenge: N7 vs. N9

In the synthesis of 2,6-DCPR (often via 2,6-dichloropurine and tetraacetyl-ribose), the kinetic N7-isomer forms alongside the thermodynamic N9-isomer.

  • N9-isomer: The biologically active scaffold.

  • N7-isomer: A critical impurity that must be removed to <0.1%.

Analytical Method Protocol (Quality Control)

This method is designed to resolve the N7/N9 isomers and quantify unreacted 2,6-dichloropurine.

Chromatographic Conditions
  • System: Agilent 1200/1260 or Waters Alliance (Quaternary Pump preferred).

  • Column: High-strength Silica C18 (e.g., Agilent ZORBAX Eclipse Plus C18 or Waters XBridge C18).

    • Dimensions: 4.6 x 150 mm, 3.5 µm or 5 µm.

    • Why: End-capped C18 prevents secondary silanol interactions with the purine ring, reducing tailing.

  • Mobile Phase A: 10 mM Ammonium Acetate, pH 5.0 (Adjusted with Acetic Acid).

    • Why: pH 5.0 is the "stability sweet spot"—acidic enough to suppress silanols, but mild enough to prevent glycosidic hydrolysis.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C (Do not exceed 40°C to preserve stability).

  • Detection: UV @ 270 nm (Reference 360 nm).

Gradient Profile
Time (min)% Mobile Phase BEvent
0.05Equilibration / Injection
2.05Isocratic Hold (Elute salts)
15.060Linear Gradient (Elute Riboside)
18.095Wash (Elute hydrophobic dimers)
20.095Hold
20.15Re-equilibration
25.05End of Run
System Suitability Requirements (Self-Validation)

Before running samples, inject a standard mix. The system is valid ONLY if:

  • Resolution (

    
    )  between N7 and N9 isomers is 
    
    
    
    .
  • Tailing Factor (

    
    )  for 2,6-DCPR is 
    
    
    
    .
  • Precision: %RSD of retention time (n=5) is

    
    .
    

Preparative Purification Protocol

For isolating grams of material, the analytical method is scaled up. Note that Ammonium Acetate is used because it is volatile, allowing salt-free product isolation via lyophilization.

Workflow Logic (Diagram)

PurificationWorkflow Crude Crude Reaction Mixture (Contains N9, N7, Dichloropurine) Prep Sample Preparation Dissolve in 10% DMSO/Water Filter 0.45 µm Crude->Prep Flash Optional: Flash Chromatography (Silica Gel, DCM/MeOH) Removes gross impurities Prep->Flash High impurity load PrepHPLC Prep HPLC (C18) Isocratic or Shallow Gradient Mobile Phase: NH4OAc/ACN Prep->PrepHPLC Flash->PrepHPLC Decision Peak Detection (UV) PrepHPLC->Decision FractionN7 Fraction 1: N7-Isomer (Discard or Reprocess) Decision->FractionN7 Early Eluting FractionN9 Fraction 2: N9-Isomer (Target) Decision->FractionN9 Main Peak Workup Lyophilization (Remove Volatile Buffer) FractionN9->Workup Final Pure 2,6-DCPR (White Solid) Workup->Final

Figure 1: Purification workflow from crude synthesis to isolated product. Note the optional Flash step for highly impure mixtures.

Preparative Scale-Up Calculations

To transition from Analytical (4.6 mm ID) to Preparative (20 mm ID):

  • Flow Rate Scaling:

    
    
    
  • Loading Capacity: A standard C18 prep column (20 x 250 mm) generally handles 50–100 mg of crude nucleoside per injection without collapsing resolution between the N7/N9 isomers.

Isolation Steps
  • Conditioning: Equilibrate column with 10% ACN / 90% Ammonium Acetate (10mM).

  • Injection: Inject sample (dissolved in minimal DMSO or Mobile Phase A).

  • Elution: Run a shallow gradient (e.g., 10% to 40% B over 40 minutes). Shallow gradients maximize the distance between the closely eluting isomers.

  • Collection: Trigger collection based on threshold and slope.

    • Critical: The N7 isomer usually elutes before the N9 isomer. Discard the "front shoulder" of the main peak if resolution is poor.

  • Desalting/Drying: Since Ammonium Acetate is volatile, freeze-dry (lyophilize) the collected fractions directly to obtain the salt-free powder.

Troubleshooting & Optimization

Isomer Co-elution (The "N7 Problem")

If the N7 and N9 isomers are not separating (


):
  • Action 1: Change Organic Modifier. Switch from Acetonitrile to Methanol . Methanol is a protic solvent and interacts differently with the purine nitrogen lone pairs, often altering selectivity (

    
    ).
    
  • Action 2: Lower Temperature. Reduce column temperature to 15-20°C. Mass transfer slows down (broader peaks), but selectivity often increases for structural isomers.

Hydrolysis (Stability Check)

If you observe a growing peak at the void volume (retention time


 1-2 min) during repeated runs, your product is degrading into 2,6-dichloropurine (free base)  and ribose.
  • Cause: Mobile phase is too acidic (pH < 3) or column is too hot.

  • Fix: Adjust Ammonium Acetate to pH 5.5 and ensure thermostat is

    
    C.
    
Decision Tree for Method Optimization

OptimizationTree Problem Chromatographic Issue Coelution N7/N9 Co-elution Problem->Coelution Tailing Peak Tailing Problem->Tailing Ghost Ghost Peaks Problem->Ghost Sol1 Switch ACN -> MeOH (Change Selectivity) Coelution->Sol1 Sol2 Increase Buffer Conc. (10mM -> 25mM) Tailing->Sol2 Sol3 Extend Gradient Wash (High Organic flush) Ghost->Sol3

Figure 2: Rapid troubleshooting logic for common HPLC anomalies encountered with purine nucleosides.

References

  • Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). Handbook of Nucleoside Synthesis. John Wiley & Sons.
  • Agilent Technologies. (2023). Control pH During Method Development for Better Chromatography. Link (Source for pH stability ranges in C18 columns).

  • PubChem. (2024). 2,6-Dichloro-9-(beta-D-ribofuranosyl)purine Compound Summary. Link (Source for physicochemical data).

  • Teledyne ISCO. (2022). Purine and Related Compound Purification Strategies. Link (Source for flash/prep chromatography scaling).

  • BenchChem. (2025).[3] Distinguishing between N7 and N9 purine isomers by NMR. Link (Source for confirming isomer identity post-purification).

Sources

Application

Application Note: Structural Validation and NMR Characterization of 2,6-Dichloro-9-(β-D-ribofuranosyl)purine

Executive Summary 2,6-Dichloro-9-(β-D-ribofuranosyl)purine (2,6-Dichloropurine riboside) is a critical scaffold in the synthesis of adenosine analogs, including the antileukemic agents Cladribine (2-chlorodeoxyadenosine)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,6-Dichloro-9-(β-D-ribofuranosyl)purine (2,6-Dichloropurine riboside) is a critical scaffold in the synthesis of adenosine analogs, including the antileukemic agents Cladribine (2-chlorodeoxyadenosine) and Fludarabine . Its structural integrity is paramount; specifically, the regiochemistry of the glycosidic bond (N9 vs. N7 isomerism) and the stability of the chlorine substituents.

This guide provides a definitive protocol for the NMR characterization of this compound. It moves beyond basic spectral acquisition, offering a self-validating logic flow to distinguish the desired N9-β-anomer from common impurities and regioisomers.

Materials and Methods

Sample Preparation

The choice of solvent is critical.[1] While methanol-d4 (


) provides good solubility, it exchanges hydroxyl protons, erasing valuable coupling information. Dimethyl sulfoxide-d6 (DMSO-d6)  is the required solvent for full structural validation.
  • Solvent: DMSO-d6 (99.9% D) with 0.03% v/v TMS.

  • Concentration: 10–15 mg in 0.6 mL (approx. 50 mM).

  • Handling: The sample must be dry. Water (HDO signal at 3.33 ppm) catalyzes the hydrolysis of the C6-chlorine and broadens sugar -OH signals.

    • Pre-treatment: Lyophilize the solid if the HDO peak integral >0.5 relative to H1'.

Acquisition Parameters (600 MHz equivalent)
Parameter1H (Quantitative)13C (Structural)HMBC (Regiochemistry)
Pulse Sequence zg30zgpg30 (Power-gated decoupling)hmbcgplpndqf
Spectral Width 14 ppm (-1 to 13)240 ppm (-10 to 230)F1: 220 ppm, F2: 12 ppm
Scans (NS) 161024 (Quaternary carbons are slow)32
Relaxation Delay (D1) 5.0 s (Essential for integration)2.0 s1.5 s
Temperature 298 K298 K298 K

Expert Insight: The C2 and C6 carbons are chlorinated and quaternary. They have very long


 relaxation times and no NOE enhancement. Standard parameters (D1=1s) will result in these peaks being invisible or severely underestimated.

Structural Analysis & Interpretation

The 1H NMR Fingerprint (DMSO-d6)[2][3][4]

The proton spectrum provides three distinct zones of information: the aromatic base, the anomeric connection, and the ribose sugar pucker.

Table 1: 1H NMR Assignment for 2,6-Dichloro-9-β-D-ribofuranosylpurine

PositionShift (δ ppm)Multiplicity

Coupling (Hz)
Diagnostic Value
H8 8.80 – 8.85 Singlet (s)-Purity Check: Deshielded by N7/N9. Shifts upfield (~8.3) if hydrolyzed to 6-OH.
H1' 5.96 – 6.00 Doublet (d)5.4 – 5.8 Stereochemistry:

Hz confirms the

-anomer (C2'-exo/C3'-endo).
2'-OH 5.50 – 5.55Doublet (d)6.0Visible only in dry DMSO.
3'-OH 5.20 – 5.25Doublet (d)4.5Visible only in dry DMSO.
5'-OH 5.00 – 5.05Triplet (t)5.5Visible only in dry DMSO.[2]
H2' 4.55 – 4.60Quartet/m-Downfield shift due to proximity to base.
H3' 4.25 – 4.30Multiplet--
H4' 3.95 – 4.00Multiplet--
H5'a/b 3.55 – 3.75Multiplet-Diastereotopic protons.[2]
The 13C NMR Skeleton[5]

The carbon spectrum confirms the oxidation state of the purine ring.

Table 2: 13C NMR Assignment

PositionShift (δ ppm)TypeNotes
C6 151.0 – 152.5 C-Cl (quat)Weak intensity. Deshielded by Cl and N1/N7.
C2 150.0 – 151.5 C-Cl (quat)Close to C6; distinguished by HMBC (see below).[2]
C4 151.0 – 153.0C-N (quat)Bridgehead carbon.
C8 143.0 – 145.0CHProtonated aromatic carbon (HSQC correlated to H8).
C5 130.0 – 131.5C-N (quat)Bridgehead carbon. Critical for N9/N7 distinction.
C1' 87.0 – 88.0CHAnomeric carbon.
C4' 85.0 – 86.0CH-
C2' 73.5 – 74.5CH-
C3' 70.0 – 71.0CH-
C5' 61.0 – 62.0

-

Critical Validation: Distinguishing N9 vs. N7 Isomers

A common synthetic failure mode is glycosylation at N7 instead of N9. 1D NMR is often insufficient to distinguish these isomers as the chemical shifts are similar. HMBC (Heteronuclear Multiple Bond Correlation) is the mandatory self-validating step.

The HMBC Logic Gate
  • N9-Isomer (Desired): The anomeric proton H1' shows a strong 3-bond coupling (

    
    ) to C4  and C8 . It generally does not couple strongly to C5.
    
  • N7-Isomer (Impurity): The anomeric proton H1' shows a strong 3-bond coupling to C5 and C8 . It couples to the carbon adjacent to the glycosidic bond.

Rule of Thumb: In the N9 isomer, the H1' proton "sees" the bridgehead carbon that is trans across the fusion (C4). In the N7 isomer, it "sees" C5.

Visualization of the Workflow

NMR_Workflow Start Sample: 2,6-Dichloro-9-purine Riboside Prep Prep: 15mg in DMSO-d6 (Dryness Critical) Start->Prep H1_Scan 1H NMR Acquisition (d1=5s) Prep->H1_Scan Check_H1 Check H1' Multiplicity H1_Scan->Check_H1 Beta Doublet (J ~5.5 Hz) Confirms Beta-anomer Check_H1->Beta Target Alpha J < 4 Hz or > 7 Hz Wrong Stereochemistry Check_H1->Alpha Fail C13_Scan 13C NMR Acquisition (1024 scans) Beta->C13_Scan HMBC_Scan HMBC Experiment (Focus: H1' correlations) C13_Scan->HMBC_Scan Check_Regio Analyze H1' -> C4/C5 HMBC_Scan->Check_Regio N9 H1' correlates to C4 & C8 (N9 Product Confirmed) Check_Regio->N9 Target N7 H1' correlates to C5 & C8 (N7 Isomer Detected) Check_Regio->N7 Impurity

Caption: Logical workflow for the structural validation of 2,6-dichloropurine riboside, distinguishing stereochemical and regiochemical isomers.

Troubleshooting & Impurity Profiling

Hydrolysis (The "Water" Problem)

The C6-chlorine is susceptible to nucleophilic attack by water.

  • Symptom: Appearance of a new singlet near 8.0–8.3 ppm (H8 of 2-chloroinosine) and loss of the C6 signal at 151 ppm, replaced by a carbonyl signal ~157 ppm.

  • Prevention: Store solid at -20°C under argon. Use fresh ampules of DMSO-d6.

Residual Solvents

Common synthesis solvents include DMF and Ethyl Acetate.[1]

  • DMF: Methyl singlets at 2.73 and 2.89 ppm; CHO singlet at 7.95 ppm.

  • Ethyl Acetate: Triplet at 1.17 ppm, Singlet at 1.99 ppm, Quartet at 4.03 ppm.

References

  • BenchChem. Distinguishing between N7 and N9 purine isomers by NMR. Retrieved from BenchChem Technical Support.[3] Link

  • Hocek, M., & Dvořáková, H. (2003). Synthesis and cytostatic activity of substituted 6-phenylpurine bases and nucleosides. Collection of Czechoslovak Chemical Communications. (Data extrapolated from 2,6-dichloropurine base shifts). Link

  • ChemicalBook. 2,6-Dichloropurine Riboside NMR Spectral Data.Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 96378, 2,6-Dichloro-9-(beta-D-ribofuranosyl)purine.Link

  • Gottlieb, H. E., et al. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry.[1] Link

Sources

Method

Application Note: High-Efficiency Microwave-Assisted Synthesis of 2,6,9-Trisubstituted Purines

Executive Summary & Strategic Rationale The 2,6,9-trisubstituted purine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous cyclin-dependent kinase (CDK) inhibitors (e.g., Roscov...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The 2,6,9-trisubstituted purine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous cyclin-dependent kinase (CDK) inhibitors (e.g., Roscovitine, Olomoucine) and adenosine receptor antagonists. Traditional thermal synthesis of these analogs is often bottlenecked by the low reactivity of the C2-position, requiring prolonged heating (24–48 hours) and resulting in varying yields due to thermal decomposition.

This Application Note details a validated Microwave-Assisted Organic Synthesis (MAOS) protocol that reduces total reaction time from days to hours while improving purity profiles. By exploiting the specific dielectric heating effects of polar solvents (DMSO, NMP, n-BuOH), we achieve rapid nucleophilic aromatic substitutions (


) that are kinetically difficult under standard reflux conditions.
Core Mechanistic Insight: The Reactivity Gradient

Success relies on exploiting the inherent electrophilicity gradient of the purine ring (starting from 2,6-dichloropurine):

  • N9 Position: Most nucleophilic; functionalized first (typically) to establish solubility and regiocontrol.

  • C6 Position: Highly electrophilic due to the electron-withdrawing effect of N1 and N7; susceptible to mild

    
    .
    
  • C2 Position: The "Bottleneck." Significantly less electrophilic; requires high-energy input (MW >150°C) or transition-metal catalysis.

Reaction Workflow & Logic

The following flowchart illustrates the sequential functionalization strategy. Note the bifurcation at the C2 position, where the choice of protocol depends on the nucleophilicity of the incoming amine.

PurineSynthesis Start 2,6-Dichloropurine Step1 Step 1: N9-Alkylation (Regiocontrol Critical) Start->Step1 R-X, K2CO3 MW 60-100°C Inter1 Intermediate A (2,6-dichloro-9-alkylpurine) Step1->Inter1 Step2 Step 2: C6-Substitution (Mild S_NAr) Inter1->Step2 R-NH2, DIPEA MW 100-120°C Inter2 Intermediate B (2-chloro-6,9-disubstituted) Step2->Inter2 Decision C2 Nucleophile Type? Inter2->Decision PathA Aliphatic Amine (High Temp S_NAr) Decision->PathA Strong Nuc. PathB Aromatic/Steric Amine (Buchwald-Hartwig) Decision->PathB Weak Nuc. Final Final Product (2,6,9-Trisubstituted Purine) PathA->Final MW 160-200°C PathB->Final Pd(OAc)2, Ligand MW 120-150°C

Figure 1: Sequential functionalization logic for 2,6,9-trisubstituted purines. The C2 step requires the highest energy input.

Detailed Experimental Protocols

Step 1: N9-Alkylation (The Anchor)

Objective: Introduce the R9 substituent while minimizing the formation of the N7-isomer. Chemistry:


 Alkylation.
  • Reagents: 2,6-dichloropurine (1.0 eq), Alkyl Halide (1.1 eq),

    
     (2.0 eq).
    
  • Solvent: DMSO (High tan

    
     for efficient MW absorption).
    
  • Vessel: 10 mL or 35 mL sealed pressure vial.

Protocol:

  • Dissolve 2,6-dichloropurine in DMSO (0.2 M concentration).

  • Add

    
     and stir for 2 minutes to deprotonate N9.
    
  • Add the alkyl halide (e.g., Isopropyl bromide).

  • Microwave Irradiation: Heat to 60–80°C for 10 minutes .

    • Note: Higher temperatures increase the ratio of the undesired N7 isomer.

  • Workup: Pour into water, extract with EtOAc. Purify via flash chromatography (Hex/EtOAc) to separate N9 (major) from N7 (minor) isomers.

Step 2: C6-Amination (The Mild Substitution)

Objective: Selective displacement of the C6-chloride. Chemistry:


 (Nucleophilic Aromatic Substitution).
  • Reagents: Intermediate A (1.0 eq), Primary Amine (e.g., Benzylamine) (1.1 eq), DIPEA (2.0 eq).

  • Solvent: n-Butanol or Ethanol.

Protocol:

  • Suspend Intermediate A in n-Butanol.

  • Add amine and DIPEA.[1]

  • Microwave Irradiation: Heat to 110°C for 15–20 minutes .

    • Control Point: C6 is highly reactive. Do not exceed 120°C to prevent premature substitution at C2.

  • Workup: Evaporate solvent. The product often precipitates upon addition of cold methanol or water.

Step 3: C2-Functionalization (The Critical Step)

Objective: Displacement of the deactivated C2-chloride. Option A: Direct


 (For Aliphatic Amines) 
  • Reagents: Intermediate B (1.0 eq), Excess Amine (3–5 eq), DIPEA (3 eq).

  • Solvent: n-Butanol or NMP.

Protocol:

  • Microwave Irradiation: Heat to 160–190°C for 30–60 minutes .

    • Safety Alert: At 190°C, alcohol solvents generate significant pressure (15–20 bar). Ensure the microwave vessel is rated for >25 bar (e.g., high-pressure quartz or heavy-walled glass).

  • Workup: Standard aqueous extraction or direct prep-HPLC purification.

Option B: Buchwald-Hartwig Coupling (For Anilines/Sterically Hindered Amines)

  • Reagents: Intermediate B (1.0 eq), Aniline (1.2 eq),

    
     (5 mol%), XPhos or BINAP (10 mol%), 
    
    
    
    (2.0 eq).
  • Solvent: Toluene/t-BuOH (4:1) or Dioxane.

Protocol:

  • Purge vessel with Argon/Nitrogen (Oxygen inhibits the catalyst).

  • Microwave Irradiation: Heat to 120–140°C for 20–40 minutes .

  • Workup: Filter through Celite to remove Palladium, then concentrate.

Comparative Data: Thermal vs. Microwave

The following table summarizes the efficiency gains using the microwave protocol for the synthesis of a Roscovitine analog (C2-aminoethanol, C6-benzylamine, N9-isopropyl).

Reaction StepThermal ConditionsThermal YieldMW ConditionsMW YieldImprovement Factor (Time)
N9-Alkylation DMSO, RT, 24 h75%80°C, 10 min88%144x
C6-Substitution n-BuOH, Reflux, 6 h82%110°C, 20 min91%18x
C2-Substitution n-BuOH, Reflux, 48 h45%*180°C, 45 min78%64x

*Note: Thermal C2 substitution often suffers from low conversion and byproduct formation due to prolonged thermal stress.

Troubleshooting & Optimization Matrix

IssueProbable CauseCorrective Action
High N7-Isomer Ratio Reaction temp too high or steric bulk at C6 absent during Step 1.Keep N9 alkylation <80°C. Use non-polar solvents (THF) if solubility permits to favor

kinetics over thermodynamic equilibration.
Incomplete C2 Reaction Deactivated purine ring; insufficient energy.Increase Temp to 200°C (switch to NMP to lower pressure). Switch to Pd-catalysis if nucleophile is weak.
Vessel Failure/Venting Vapor pressure of EtOH/n-BuOH exceeds vessel limit.Switch to high-boiling solvents (DMSO, NMP) or reduce fill volume to increase headspace.
Pd-Catalyst Death "Hot spots" in MW field or O2 presence.Use efficient stirring (magnetic + air cooling). Ensure strict inert atmosphere.

References

  • Havlíček, L. et al. (1997). "Cytokinin-derived cyclin-dependent kinase inhibitors: synthesis and cdc2 inhibitory activity of olomoucine and related compounds." Journal of Medicinal Chemistry.

  • De Azevedo, W. F. et al. (1997). "Inhibition of cyclin-dependent kinases by purine analogues: crystal structure of human cdk2 complexed with roscovitine." European Journal of Biochemistry.

  • Legraverend, M. et al. (1998). "Synthesis of C2-alkynylated purines: a new family of potent inhibitors of cyclin-dependent kinases." Bioorganic & Medicinal Chemistry Letters.

  • Léonce, S. et al. (2001). "Roscovitine: a novel cyclin-dependent kinase inhibitor with potent antitumor activity." Current Pharmaceutical Design.

  • Kappe, C. O. (2004). "Controlled microwave heating in modern organic synthesis." Angewandte Chemie International Edition.

  • Gomtsyan, A. (2012). "Heterocycles in drugs and drug discovery." Chemistry of Heterocyclic Compounds. (Contextual grounding for purine scaffold importance).

Sources

Application

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling in Purine Modification

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Advantage of Purine Functionalization via Suzuki-Miyaura Coupling The purine scaffold is a cornerstone in medicinal chemistry, f...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Purine Functionalization via Suzuki-Miyaura Coupling

The purine scaffold is a cornerstone in medicinal chemistry, forming the core of essential biomolecules and a plethora of therapeutic agents.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including antiviral, anticancer, and anti-inflammatory properties.[1][2] Consequently, the ability to precisely modify the purine ring at its C2, C6, and C8 positions is of paramount importance for the development of novel drugs and molecular probes.[3] Among the various synthetic methodologies, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool for creating carbon-carbon bonds on the purine nucleus.[4][5]

This application note provides a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction for purine modification. We will delve into the mechanistic underpinnings of the reaction, explore the critical parameters for optimization, and provide a detailed, field-proven protocol for its successful implementation.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[6][7] The cycle can be broadly divided into three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-X (Halopurine) Pd(II)_Complex Pd(II) Intermediate (R-Pd-X)L2 Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation R'-B(OR)2 (Boronic Acid/Ester) + Base Di-organopalladium_Complex Di-organopalladium(II) Complex (R-Pd-R')L2 Transmetalation->Di-organopalladium_Complex Reductive_Elimination Reductive Elimination Di-organopalladium_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Coupled Product (R-R') Reductive_Elimination->Product Suzuki_Protocol_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction Setup & Execution cluster_workup Workup & Purification Degas_Solvent Degas Solvent Weigh_Reagents Weigh Reagents: - 6-Chloropurine - Arylboronic Acid - Palladium Catalyst - Ligand - Base Assemble_Flask Assemble Reaction Flask under Inert Atmosphere Weigh_Reagents->Assemble_Flask Add_Solids Add Solid Reagents to Flask Assemble_Flask->Add_Solids Add_Solvent Add Degassed Solvent Add_Solids->Add_Solvent Heat_Stir Heat and Stir Reaction Mixture Add_Solvent->Heat_Stir Monitor_Progress Monitor Reaction by TLC/LC-MS Heat_Stir->Monitor_Progress Cool_Reaction Cool Reaction to Room Temperature Monitor_Progress->Cool_Reaction Filter_Cel Filter through Celite Cool_Reaction->Filter_Cel Extract Perform Aqueous Extraction Filter_Cel->Extract Dry_Organic Dry Organic Layer Extract->Dry_Organic Concentrate Concentrate in vacuo Dry_Organic->Concentrate Purify Purify by Column Chromatography Concentrate->Purify

Figure 2: A generalized workflow for the Suzuki-Miyaura purine modification protocol.

Materials:

  • 6-Chloropurine derivative (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 - 3.0 eq)

  • Anhydrous, degassed solvent (e.g., Dioxane/Water 4:1)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies

Procedure:

  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 6-chloropurine derivative, arylboronic acid, palladium catalyst, and base.

    • Evacuate and backfill the flask with an inert gas three times.

  • Reaction Execution:

    • Add the degassed solvent to the flask via syringe.

    • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst, impure reagents, insufficient degassing, inappropriate reaction conditions.Use a fresh batch of catalyst and ensure all reagents are pure and dry. [8]Improve the degassing procedure. [8]Screen different catalysts, ligands, bases, solvents, and temperatures. [9][10]
Homocoupling of Boronic Acid Presence of oxygen, use of a Pd(II) precatalyst.Ensure rigorous degassing of the reaction mixture. [8]Consider using a Pd(0) source like Pd(PPh₃)₄. [8]
Protodeboronation Unstable boronic acid, prolonged reaction time, or high temperature.Use a more stable boronic ester (e.g., pinacol or MIDA ester). [8]Optimize the reaction time and temperature to minimize degradation.
Dehalogenation of Purine Presence of a hydride source (e.g., certain amine bases or alcohol solvents).Switch to a non-hydridic base like a carbonate or phosphate and use an aprotic solvent. [8]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the functionalization of the purine scaffold, enabling the synthesis of a diverse array of compounds with significant potential in drug discovery and chemical biology. [1][3]By understanding the reaction mechanism and carefully optimizing the key reaction parameters, researchers can effectively utilize this powerful methodology to advance their research and development efforts.

References

  • Suzuki-miyaura and sonogashira coupling of 6-chloropurines and -nucleosides in water. (2009). Vertex AI Search.
  • PURINE FUNCTIONALIZED CONGENERS AS MOLECULAR PROBES FOR ADENOSINE RECEPTORS - PMC. (2025). Vertex AI Search.
  • The Purines: Potent and Versatile Small Molecule Inhibitors and Modulators of Key Biological Targets | Request PDF - ResearchGate. (2025). Vertex AI Search.
  • Synthesis and Cytotoxic Activity of Some New 2,6-Substituted Purines - MDPI. (2011). Vertex AI Search.
  • Pharmaceuticals | Special Issue : Purine and Its Derivatives - MDPI. Vertex AI Search.
  • Aqueous-Phase Suzuki—Miyaura Cross-Coupling Reactions of Free Halopurine Bases | Request PDF - ResearchGate. (2006). Vertex AI Search.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Vertex AI Search.
  • The Suzuki-Miyaura Cross-Coupling Reactionsof 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives - ResearchGate. (2025). Vertex AI Search.
  • Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. (2023). Vertex AI Search.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Vertex AI Search.
  • Suzuki Coupling - Organic Chemistry Portal. Vertex AI Search.
  • Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction - Organic Chemistry Frontiers (RSC Publishing). Vertex AI Search.
  • Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review - RSC Publishing. (2025). Vertex AI Search.
  • Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling - Schroeder Group - University of Illinois. (2022). Vertex AI Search.
  • Boronic Acids & Derivatives - MilliporeSigma. Vertex AI Search.
  • Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions - Benchchem. Vertex AI Search.
  • Finding Optimal Reaction Conditions - ChemistryViews. (2018). Vertex AI Search.
  • Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit. Vertex AI Search.
  • Palladium(II) Complexes of Monodentate Phosphine Ligands and Their Application as Catalyst in Suzuki-Miyaura CC - Semantic Scholar. (2018). Vertex AI Search.
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC. Vertex AI Search.
  • Synthesis and Cytostatic Activity of Substituted 6-Phenylpurine Bases and Nucleosides: Application of the Suzuki−Miyaura Cross-Coupling Reactions of 6-Chloropurine Derivatives with Phenylboronic Acids | Journal of Medicinal Chemistry - ACS Publications. Vertex AI Search.
  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry - MDPI. (2022). Vertex AI Search.
  • Fluoro, Alkylsulfanyl, and Alkylsulfonyl Leaving Groups in Suzuki Cross-Coupling Reactions of Purine 2'-Deoxynucleosides and Nucleosides | Organic Letters - ACS Publications. (2005). Vertex AI Search.

Sources

Method

Advanced Characterization of Purine Derivatives: From Regiochemistry to Metabolomics

Application Note: AN-PUR-2026-X Executive Summary Purine derivatives—ranging from endogenous nucleosides (adenosine, guanosine) to synthetic antagonists (acyclovir, mercaptopurine)—present a unique analytical paradox. Th...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-PUR-2026-X

Executive Summary

Purine derivatives—ranging from endogenous nucleosides (adenosine, guanosine) to synthetic antagonists (acyclovir, mercaptopurine)—present a unique analytical paradox. Their high polarity makes them difficult to retain on standard C18 reversed-phase columns, while their synthesis often yields complex regioisomers (N7 vs. N9 alkylation) that are indistinguishable by mass (MS) alone.

This guide moves beyond standard pharmacopeial methods to provide a high-sensitivity workflow combining Hydrophilic Interaction Liquid Chromatography (HILIC) for retention of polar metabolites and 2D-NMR (HMBC) for definitive structural elucidation of regioisomers.

Part 1: Chromatographic Separation Strategies

The Challenge: "The Void Volume Trap"

Standard Reversed-Phase Liquid Chromatography (RPLC) relies on hydrophobic interactions. Purines, being highly polar and water-soluble, often elute in the column void volume (


) when using C18 chemistries. This leads to ion suppression in Mass Spectrometry (MS) due to co-eluting salts and poor peak integration.
The Solution: HILIC (Hydrophilic Interaction Liquid Chromatography)

HILIC acts as "reversed" reversed-phase.[1][2][3] It uses a polar stationary phase (Silica, Amide, or Zwitterionic) and a high-organic mobile phase.[3]

  • Mechanism: A water-rich layer adsorbs to the polar stationary phase.[1][3] Analytes partition between the bulk organic mobile phase (acetonitrile) and this stagnant water layer.

  • Expert Insight: Unlike RPLC, where water is the "weak" solvent, in HILIC, water is the strong solvent .[3][4] Increasing water content decreases retention.

Comparative Data: HILIC vs. RPLC
FeatureRPLC (C18)HILIC (Amide/Zwitterionic)
Purine Retention Weak (often

min)
Strong (

min)
Elution Order Polar elutes firstNon-polar elutes first
MS Sensitivity Lower (high aqueous % hinders desolvation)Higher (high organic % aids desolvation)
Sample Diluent Water/MethanolAcetonitrile (Must match initial gradient)

Part 2: Structural Elucidation via NMR

The Regioisomer Problem (N7 vs. N9)

In synthetic medicinal chemistry, alkylating a purine ring often produces a mixture of N9 (thermodynamically preferred) and N7 (kinetically favored) isomers.[5][6][7] These isomers have identical masses and fragmentation patterns in MS/MS, making NMR the only definitive confirmation tool.

The Protocol: HMBC Differentiation

Heteronuclear Multiple Bond Correlation (HMBC) allows us to see correlations across 2-3 bonds between protons (


) and carbons (

).[5]
  • N9-Alkylation: The alkyl protons will show a correlation to C4 and C8 .

  • N7-Alkylation: The alkyl protons will show a correlation to C5 and C8 .

  • Chemical Shift Rule of Thumb:

    • C5 Signal: In N9 isomers, C5 is typically deshielded (shifted downfield, higher ppm) by ~8–12 ppm compared to N7 isomers.[6]

    • C4 Signal: In N9 isomers, C4 is shielded (shifted upfield, lower ppm).[6]

NMR_Logic Start Purine Alkylation Product Step1 Acquire 1H-13C HMBC Spectrum Start->Step1 Decision Analyze Alkyl Proton Correlations Step1->Decision Res_N9 Correlation to C4 & C8 (N9 Isomer) Decision->Res_N9 Correlation to C4 Res_N7 Correlation to C5 & C8 (N7 Isomer) Decision->Res_N7 Correlation to C5 Validation Check C5 Shift: N9 C5 > N7 C5 (~10ppm) Res_N9->Validation Res_N7->Validation

Figure 1: Decision logic for distinguishing N7/N9 regioisomers using HMBC NMR correlations.

Part 3: Mass Spectrometry Characterization

Ionization & Fragmentation[8][9][10][11]
  • Mode: ESI+ (Electrospray Positive) is preferred due to the basic nitrogen atoms in the purine ring.

  • Diagnostic Fragmentation:

    • Nucleosides: The most common cleavage is the glycosidic bond, resulting in a neutral loss of the sugar moiety.

      • Ribose loss: -132 Da

      • Deoxyribose loss: -116 Da

    • Base Peak: The resulting aglycone (purine base) usually forms the base peak (e.g., m/z 136 for Adenine from Adenosine).

Part 4: Comprehensive Experimental Protocol

Workflow: Targeted Profiling of Purine Metabolites in Plasma via HILIC-MS/MS.

Sample Preparation (Protein Precipitation)
  • Step 1: Aliquot 100 µL of plasma into a 1.5 mL centrifuge tube.

  • Step 2: Add 300 µL of cold Acetonitrile (ACN) containing internal standards (e.g.,

    
    -Caffeine).
    
    • Why? ACN precipitates proteins and matches the initial mobile phase of HILIC, preventing peak distortion.

  • Step 3: Vortex for 30s; Centrifuge at 13,000 x g for 10 min at 4°C.

  • Step 4: Transfer supernatant to an HPLC vial. Do not evaporate and reconstitute in water (this destroys HILIC peak shape).

LC-MS/MS Parameters

Chromatography System: UPLC/UHPLC

  • Column: Amide-functionalized HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5 (Buffer).

  • Mobile Phase B: Acetonitrile (Organic).[1]

    • Note: Ammonium formate is volatile (MS-friendly) and maintains pH to ensure protonation of purines.

Gradient Profile:

Time (min) % Mobile Phase B (ACN) Flow Rate (mL/min)
0.0 90% 0.4
1.0 90% 0.4
6.0 50% 0.4
6.1 40% 0.4
8.0 40% 0.4
8.1 90% 0.4

| 11.0 | 90% | 0.4 |

  • Critical Step: The re-equilibration time (8.1–11.0 min) is vital in HILIC to re-establish the water layer on the stationary phase.

MS Source Settings (ESI+):

  • Capillary Voltage: 3.0 kV

  • Desolvation Temp: 500°C

  • Desolvation Gas: 1000 L/Hr

  • Tip: High desolvation temperature is required to evaporate the aqueous buffer efficiently.

System Suitability Test (SST)

Before running samples, inject a standard mixture (Adenine, Guanine, Hypoxanthine) 5 times.

  • Requirement: Retention time %RSD < 2.0%.

  • Requirement: Peak Asymmetry (Tailing Factor) between 0.9 and 1.2.

Workflow Sample Plasma Sample (100 µL) Prep PPT with Cold ACN (1:3 Ratio) Sample->Prep Centrifuge Centrifuge 13k x g Prep->Centrifuge HILIC HILIC Separation (Amide Column) Centrifuge->HILIC Supernatant (High Organic) MS MS/MS Detection (ESI+ MRM) HILIC->MS Elution Data Quantification & Reporting MS->Data

Figure 2: Integrated HILIC-MS/MS workflow for purine metabolite profiling.

References

  • Agilent Technologies. (2019).[4] Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Retrieved from [Link]

  • Dove Medical Press. (2023). Development and validation of an UPLC-MS/MS method for purine analysis. Retrieved from [Link][5]

  • PLOS ONE. (2019).[8] Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development. Retrieved from [Link]

  • ACS Omega. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2,6-Dichloro-9H-purine Riboside Synthesis

This Technical Support Guide is designed for researchers and process chemists optimizing the synthesis of 2,6-Dichloro-9-( -D-ribofuranosyl)purine (2,6-DCPR). This compound is a critical intermediate for nucleoside analo...

Author: BenchChem Technical Support Team. Date: February 2026

This Technical Support Guide is designed for researchers and process chemists optimizing the synthesis of 2,6-Dichloro-9-(


-D-ribofuranosyl)purine  (2,6-DCPR). This compound is a critical intermediate for nucleoside analogs like Cladribine and other adenosine deaminase (ADA) resistant therapeutics.

Executive Summary: Route Selection Strategy

Before troubleshooting, ensure you are utilizing the correct synthetic pathway for your scale and purity requirements.

FeatureChemical Glycosylation (Vorbrüggen/Fusion) Biocatalytic Transglycosylation (Enzymatic)
Primary Advantage High scalability (kg scale); low raw material cost.Perfect stereoselectivity (

-anomer only); Green chemistry.
Primary Pain Point Regioselectivity (N7 vs N9) and Anomeric purity (

).
Equilibrium limitations and Substrate solubility.
Best For Industrial bulk manufacturing.High-purity library generation; Lab-scale synthesis.

Module 1: Chemical Synthesis Optimization

Core Protocol: Silylated base coupling with protected ribose (Vorbrüggen conditions) or High-Temp Fusion.

Troubleshooting Guide: Chemical Route
Q1: I am seeing a significant amount of the N7-isomer (approx. 15-30%). How do I shift selectivity to the desired N9-isomer?

Root Cause: The N7-position of 2,6-dichloropurine is kinetically accessible, while the N9-position is thermodynamically favored. Low reaction temperatures or insufficient catalyst activation often trap the reaction at the kinetic N7 product. Solution:

  • Thermodynamic Control: Increase the reaction temperature. For Vorbrüggen coupling (using TMSOTf/BSA), operating at 80°C in 1,2-dichloroethane (DCE) or toluene favors the N9-isomer.

  • Catalyst Selection: Switch from weaker Lewis acids to TMSOTf (Trimethylsilyl trifluoromethanesulfonate).

  • Silylation Level: Ensure the base is fully bis-silylated (N7, N9) using BSA (N,O-Bis(trimethylsilyl)acetamide) before adding the sugar. Incomplete silylation leads to unpredictable regiochemistry.

Q2: My yield of the

-anomer is low, and I have difficult-to-separate

-anomers.

Root Cause: The absence of "Neighboring Group Participation" (NGP) or improper solvent polarity. Solution:

  • Protecting Group Strategy: Use Acyl protecting groups (e.g., Acetyl or Benzoyl) at the C2' position of the ribose donor (e.g., 1,2,3,5-tetra-O-acetyl-

    
    -D-ribofuranose). The C2'-acyl group forms an acyloxonium ion intermediate that blocks the 
    
    
    
    -face, forcing the base to attack from the
    
    
    -face.
  • Solvent Effect: Use solvents with lower dielectric constants (e.g., Toluene or DCM) rather than Acetonitrile if

    
    -anomers persist, as highly polar solvents can sometimes stabilize the wrong transition state.
    
Q3: The coupling reaction stalls with unreacted base.

Root Cause: Moisture contamination hydrolyzing the silylated base or the Lewis Acid. Solution:

  • Protocol Check: The reaction must be strictly anhydrous. 2,6-dichloropurine is electron-deficient and less nucleophilic than adenine.

  • Activation: Use the "DMAP/Toluene Reflux" method. Recent industrial optimizations suggest that condensing 2,6-dichloropurine with tetraacetyl ribose in toluene with catalytic 4-dimethylaminopyridine (DMAP) at 110°C can achieve >95% conversion to the protected nucleoside without heavy metal catalysts [1].

Module 2: Biocatalytic Synthesis Optimization

Core Protocol: Transglycosylation using E. coli Purine Nucleoside Phosphorylase (PNP).[1][2]

Troubleshooting Guide: Enzymatic Route
Q4: The reaction reaches 40-50% conversion and stops. Adding more enzyme doesn't help.

Root Cause: Thermodynamic Equilibrium. PNPase catalyzes a reversible reaction:



The accumulation of inorganic phosphate (

) and the reversibility of the reaction limit yield. Solution: The "Arsenolysis Trap" Replace the Phosphate buffer with Arsenate (KH

AsO

)
.
  • Mechanism: The enzyme accepts arsenate to cleave the donor nucleoside (e.g., 7-methylguanosine or Uridine), forming Ribose-1-Arsenate.

  • The Trick: Ribose-1-Arsenate is chemically unstable in water and spontaneously hydrolyzes to Ribose and Arsenate.[1] This makes the donor cleavage irreversible , driving the equilibrium toward the product [2, 3].

Q5: 2,6-Dichloropurine precipitates out of the buffer, limiting the reaction rate.

Root Cause: The hydrophobic nature of the dichlorinated base (Water solubility < 1 mM). Solution:

  • Cosolvents: E. coli PNP is robust. You can add 10% (v/v) DMSO to the buffer.[2] This significantly increases base solubility without denaturing the enzyme [2].

  • Temperature: Run the reaction at 50–60°C . This enhances solubility and reaction rate (ensure your specific PNP variant is thermostable; wild-type E. coli PNP is stable up to 60°C).

Q6: I am detecting "Guanine-like" impurities (Hydrolysis products).

Root Cause: The C6-chlorine atom is susceptible to nucleophilic attack by water (


) or amine buffers, converting 2,6-DCPR into 6-hydroxy-2-chloropurine riboside (a guanosine analog).
Solution: 
  • pH Control: Do not run the reaction at pH > 8.0. Maintain pH 7.0–7.2 .

  • Buffer Choice: Avoid primary amine buffers (like Tris) if running at high temperatures for long periods; use Phosphate or HEPES.

  • Quenching: Upon completion, immediately extract the product into an organic solvent (Ethyl Acetate) rather than leaving it in the aqueous enzyme mixture.

Module 3: Visualization & Workflows

Figure 1: Comparative Synthesis Logic

SynthesisPathways Start Target: 2,6-Dichloro-9H-purine Riboside ChemStart Chemical Route (Vorbrüggen) Start->ChemStart BioStart Enzymatic Route (PNPase) Start->BioStart ChemStep1 Silylation (BSA) + Lewis Acid (TMSOTf) ChemStart->ChemStep1 ChemIssue Risk: N7/N9 Isomers ChemStep1->ChemIssue ChemSol Solution: High Temp (80°C) Thermodynamic Control ChemIssue->ChemSol BioStep1 Donor: 7-Me-Guanosine + Arsenate Buffer BioStart->BioStep1 BioIssue Risk: Low Solubility BioStep1->BioIssue BioSol Solution: 10% DMSO + 60°C Incubation BioIssue->BioSol

Caption: Decision tree for selecting and optimizing the synthetic route based on common bottlenecks.

Figure 2: The "Arsenolysis Trap" Mechanism

This mechanism is the gold standard for maximizing yield in the enzymatic route.

Arsenolysis Donor Donor Nucleoside (e.g., Uridine) Intermed Ribose-1-Arsenate (Unstable) Donor->Intermed Enzyme (PNP) Arsenate Arsenate (AsO4) Arsenate->Intermed Product 2,6-DCPR (Product) Intermed->Product + Base (PNP) Hydrolysis Spontaneous Hydrolysis Intermed->Hydrolysis Breakdown Base 2,6-Dichloropurine

Caption: The Arsenolysis strategy prevents the reverse reaction, driving yield >80% by destroying the intermediate.

Module 4: Summary of Optimized Conditions

ParameterChemical (Industrial)Enzymatic (Lab/Green)
Ribose Source 1,2,3,5-Tetra-O-acetyl-

-D-ribofuranose
7-Methylguanosine or Uridine
Catalyst TMSOTf or DMAPE. coli PNPase
Solvent Toluene or 1,2-DCE (Anhydrous)Phosphate Buffer (pH 7.0) + 10% DMSO
Temperature 80°C – 110°C (Reflux)50°C – 60°C
Yield Expectation 85–90% (after deprotection)60–80% (equilibrium dependent)
Key Additive BSA (for silylation)KH

AsO

(Arsenate)

References

  • Eureka | Patsnap. (2021). Intermediate for synthesizing 2-chloroadenosine, synthesis process of intermediate and synthesis process of 2-chloroadenosine.[3] (Patent CN112159437A). (Note: Refers to the DMAP/Toluene high-yield condensation method).

  • Mikhailopulo, I. A., et al. (2022). Comparative Analysis of Enzymatic Transglycosylation Using E. coli Nucleoside Phosphorylases: A Synthetic Concept for the Preparation of Purine Modified 2′-Deoxyribonucleosides from Ribonucleosides. National Institutes of Health (PMC).

  • Vaisman, A., et al. (2023).[1] Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position.[1] MDPI International Journal of Molecular Sciences.

  • Tranová, L., & Stýskala, J. (2021).[4] Study of the N7 Regioselective Glycosylation of 6-Chloropurine and 2,6-Dichloropurine with Tin and Titanium Tetrachloride. Journal of Organic Chemistry (ACS).

  • ChemicalBook. (2024). 2,6-Dichloropurine riboside Product Properties and Synthesis.

Sources

Optimization

Technical Support Center: Synthesis of 2,6-Dichloro-9H-purine Riboside

Welcome to the technical support center for the synthesis of 2,6-Dichloro-9H-purine Riboside. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2,6-Dichloro-9H-purine Riboside. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of this critical intermediate.

Introduction

2,6-Dichloro-9H-purine riboside is a key precursor in the synthesis of numerous antiviral and anticancer drugs.[1][2] Its successful synthesis is pivotal, yet the process is often accompanied by the formation of several by-products that can complicate purification and reduce yields. This guide provides in-depth, field-proven insights to help you identify, minimize, and eliminate these common impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products in the synthesis of 2,6-Dichloro-9H-purine Riboside?

The most frequently encountered by-products in the synthesis of 2,6-Dichloro-9H-purine Riboside, particularly during the glycosylation step, are:

  • N7-Regioisomer: The glycosylation of 2,6-dichloropurine can occur at either the N9 or N7 position of the purine ring, leading to the formation of the undesired N7-isomer alongside the desired N9-product.[3][4][5]

  • Anomers (α and β): The glycosidic bond can form with two different stereochemistries, resulting in the α- and β-anomers. The β-anomer is typically the desired product.

  • Hydrolysis Products: The chlorine atoms on the purine ring are susceptible to hydrolysis, which can lead to the formation of 2-chloro-6-hydroxypurine riboside (6-chloroguanosine) or 2,6-dihydroxypurine riboside (xanthosine).

  • Incompletely Reacted Starting Materials: Residual 2,6-dichloropurine and the activated ribose derivative are common impurities.

  • Partially Deprotected Intermediates: If using a protected ribose (e.g., acetylated), incomplete removal of these protecting groups in the final step will result in a mixture of partially acetylated by-products.[6]

Troubleshooting Guide

Issue 1: Poor N9/N7 Regioselectivity

Symptoms:

  • NMR or HPLC analysis of the crude product shows a significant peak corresponding to the N7-isomer.

  • Difficulty in isolating the pure N9-isomer by chromatography due to co-elution with the N7-isomer.

Causality: The formation of both N7 and N9 isomers is a known challenge in purine glycosylation.[4][5] The distribution of these isomers is highly dependent on the reaction conditions, including the choice of catalyst and solvent.[3][5]

Solutions:

  • Optimize the Glycosylation Method:

    • Vorbrüggen Glycosylation: This method, using a silylated purine and a Lewis acid catalyst, is a common approach. The choice of Lewis acid can influence the N9/N7 ratio.[5][7]

    • Anion Glycosylation: Glycosylation of the potassium salt of 2,6-dichloropurine can offer good regioselectivity. The use of a binary solvent mixture, such as acetonitrile and tetrahydrofuran, has been shown to improve the N9 to N7 ratio.[3]

  • Solvent Selection: The polarity of the solvent can impact the site of glycosylation. Experiment with different solvent systems to find the optimal conditions for your specific reaction.

  • Catalyst Choice: For Vorbrüggen glycosylation, catalysts like SnCl₄ or TiCl₄ can be employed to modulate the regioselectivity.[4][5]

Workflow for Optimizing N9/N7 Regioselectivity

start Low N9/N7 Ratio Observed method Review Glycosylation Method start->method anion Anion Glycosylation method->anion vorbruggen Vorbrüggen Glycosylation method->vorbruggen solvent Optimize Solvent System (e.g., Acetonitrile/THF) anion->solvent catalyst Screen Lewis Acid Catalysts (e.g., SnCl4, TiCl4) vorbruggen->catalyst analysis Analyze N9/N7 Ratio (HPLC, NMR) solvent->analysis catalyst->analysis purify Chromatographic Purification analysis->purify

Caption: Workflow for troubleshooting and optimizing the N9/N7 isomer ratio.

Issue 2: Formation of Hydrolysis By-products

Symptoms:

  • Mass spectrometry analysis reveals the presence of species with masses corresponding to the replacement of one or both chlorine atoms with hydroxyl groups.

  • The appearance of more polar spots on a TLC plate than the desired product.

Causality: The C-Cl bonds in 2,6-dichloropurine are susceptible to nucleophilic substitution by water, especially under basic or prolonged heating conditions.[8] The chlorine at the C6 position is generally more reactive than the one at the C2 position.

Solutions:

  • Strict Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried before use. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).

  • Control of pH: Avoid basic conditions during the reaction and workup, as this can promote hydrolysis. If a base is required, consider using a non-nucleophilic base and adding it at low temperatures.

  • Minimize Reaction Time and Temperature: Prolonged reaction times or high temperatures can increase the likelihood of hydrolysis. Monitor the reaction progress closely by TLC or HPLC and quench it as soon as the starting material is consumed.

By-product Formation Pathway

A 2,6-Dichloro-9H-purine Riboside B 2-Chloro-6-hydroxypurine Riboside (6-Chloroguanosine) A->B + H2O - HCl C 2,6-Dihydroxypurine Riboside (Xanthosine) B->C + H2O - HCl

Caption: Hydrolysis pathway of 2,6-Dichloro-9H-purine Riboside.

Issue 3: Incomplete Deprotection of the Ribose Moiety

Symptoms:

  • A mixture of products is observed by HPLC or mass spectrometry with masses corresponding to the desired product plus one or more protecting groups (e.g., acetyl).

  • Broad or overlapping spots on a TLC plate.

Causality: The deprotection step, often the final stage of the synthesis, may not go to completion due to insufficient reaction time, inadequate reagent concentration, or inappropriate temperature.

Solutions:

  • Optimize Deprotection Conditions:

    • Reaction Time: Extend the reaction time and monitor the progress by TLC until all partially deprotected intermediates have been converted to the final product.

    • Reagent Concentration: Ensure a sufficient excess of the deprotecting agent is used.

    • Temperature: While some deprotection reactions are performed at low temperatures to avoid side reactions, a slight increase in temperature may be necessary to drive the reaction to completion.[6]

  • Purification Strategy: If a small amount of partially deprotected by-product remains, it can often be separated from the final product by silica gel chromatography, as the polarity will be significantly different.[9]

Data Summary: Common By-products and Their Characteristics

By-productTypical CauseKey Identifying FeatureRecommended Action
N7-Regioisomer Non-optimized glycosylation conditionsSimilar polarity to the N9-isomer, distinct NMR signalsOptimize solvent and catalyst[3][5]
Hydrolysis Products Presence of water, basic pHHigher polarity, mass increase of 18 (for -OH)Use anhydrous conditions, control pH[8]
Partially Acetylated Products Incomplete deprotectionLower polarity, mass increase of 42 per acetyl groupExtend deprotection time or increase reagent concentration[6]
α-Anomer Non-stereoselective glycosylationDifferent coupling constants in ¹H NMR for the anomeric protonOptimize glycosylation conditions

Experimental Protocols

Protocol 1: General Procedure for Vorbrüggen Glycosylation
  • Suspend 2,6-dichloropurine in a dry, aprotic solvent (e.g., acetonitrile or 1,2-dichloroethane) under an inert atmosphere.[7]

  • Add a silylating agent (e.g., N,O-bis(trimethylsilyl)acetamide - BSA) and heat gently (e.g., 40°C) until a clear solution is obtained.[7]

  • Add a solution of the protected ribose derivative (e.g., 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose) in the same solvent.[7]

  • Cool the mixture to the desired temperature (e.g., 0°C or room temperature) and add the Lewis acid catalyst (e.g., TMSOTf, SnCl₄) dropwise.[7]

  • Stir the reaction at the appropriate temperature (e.g., 75-80°C) and monitor its progress by TLC.[7]

  • Upon completion, quench the reaction (e.g., with saturated aqueous NaHCO₃) and extract the product with an organic solvent (e.g., CH₂Cl₂).[7]

  • Wash the organic layer, dry it over Na₂SO₄, and concentrate under reduced pressure.[7]

  • Purify the crude product by silica gel column chromatography.[9]

Protocol 2: General Deprotection of Acetyl Groups
  • Dissolve the acetyl-protected 2,6-dichloro-9H-purine riboside in anhydrous methanol.[10]

  • Cool the solution to a low temperature (e.g., -10°C to 0°C).[6][10]

  • Slowly add a deprotecting agent (e.g., a catalytic amount of sodium methoxide in methanol or methanolic HCl).

  • Stir the reaction at a low temperature and monitor its progress by TLC.

  • Once the reaction is complete, neutralize the mixture (e.g., with a solid base like potassium carbonate if an acid was used, or an acid if a base was used) to a pH of 6.5-7.5.[6][10]

  • Filter the mixture and concentrate the filtrate to dryness.

  • The crude product can be purified by recrystallization (e.g., from isopropanol) or chromatography.[6][10]

References

  • Sivets, G., & Sivets, A. (2021). Synthesis of 2-Chloro-2′-Deoxyadenosine (Cladribine) and New Purine Modified Analogues. Journal of New Developments in Chemistry, 3(4), 1-10. [Link]

  • Study of the N7 Regioselective Glycosylation of 6-Chloropurine and 2,6-Dichloropurine with Tin and Titanium Tetrachloride. ResearchGate. (n.d.). [Link]

  • Study of the N7 Regioselective Glycosylation of 6-Chloropurine and 2,6-Dichloropurine with Tin and Titanium Tetrachloride. PubMed. (2021). [Link]

  • Facile and Practical Synthesis of 2,6-Dichloropurine. ResearchGate. (n.d.). [Link]

  • Reactivity of 2,6-Dichloropurine Ribonucleoside Studied by 35Cl NQR Spectroscopy. ResearchGate. (n.d.). [Link]

  • Nucleic Acid Related Compounds. 136. Synthesis of 2-Amino- and 2,6-Diaminopurine Derivatives via Inverse-Electron-Demand Diels-Alder Reactions. ResearchGate. (n.d.). [Link]

  • 2,6-Dichloro-9-(2′,3′,5′-tri-O-acetyl-β-d-ribofuranosyl)-9H-purine. PMC. (n.d.). [Link]

  • Purine and Related Compound Purification Strategies. Teledyne ISCO. (n.d.). [Link]

  • Technique for producing 2,6-dichlorine purine nucleosides by chemical synthesis method.
  • Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro. MDPI. (2023). [Link]

  • Method of preparing 2, 6-dichloropurine and 2, 6-dichloropurine ribofuranosyl.
  • New synthetic routes to protected purine 2/-O-methylriboside-3'-O-phosphoramidites using a novel alkylation procedure. Oxford Academic. (1989). [Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of 2,6-Dichloro-9H-purine Riboside

[1][2] Critical Stability Overview: The "Two-Front War" 2,6-Dichloro-9H-purine riboside (2,6-DCPR) is a versatile but chemically fragile nucleoside intermediate.[1] Unlike native nucleosides (Adenosine, Guanosine), the p...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Critical Stability Overview: The "Two-Front War"

2,6-Dichloro-9H-purine riboside (2,6-DCPR) is a versatile but chemically fragile nucleoside intermediate.[1] Unlike native nucleosides (Adenosine, Guanosine), the presence of electron-withdrawing chlorine atoms at the C2 and C6 positions creates a unique stability profile.[1][2]

Users must navigate a narrow "Stability Window" because 2,6-DCPR faces two opposing degradation mechanisms depending on pH:[1][2]

  • Acidic Instability (Depurination): The electron-deficient purine ring weakens the

    
    -glycosidic bond.[1] In acidic environments (pH < 3), the ribose sugar is cleaved, resulting in the precipitation of the insoluble free base, 2,6-dichloropurine.[1][2]
    
  • Basic Instability (Nucleophilic Aromatic Substitution -

    
    ):  The C6-chlorine atom is highly activated.[1] In basic conditions (pH > 8.[1]5) or elevated temperatures, hydroxide ions (
    
    
    
    ) act as nucleophiles, displacing the chloride to form 2-chloroinosine (and eventually xanthine derivatives).[1][2]
Degradation Pathways Diagram

The following diagram illustrates the chemical fate of 2,6-DCPR under stress conditions.

DCPR_Degradation DCPR 2,6-Dichloro-9H-purine Riboside (Target) Acid_Path Acidic Hydrolysis (pH < 3.0) DCPR->Acid_Path Protonation at N7 Base_Path Basic Hydrolysis (pH > 8.5) DCPR->Base_Path OH- Attack at C6 FreeBase 2,6-Dichloropurine (Insoluble Precipitate) + Ribose Acid_Path->FreeBase Cleavage of Glycosidic Bond Cl_Inosine 2-Chloroinosine (C6-OH substitution) Base_Path->Cl_Inosine Displacement of Cl- Xanthine Xanthine Derivatives (Total Hydrolysis) Cl_Inosine->Xanthine Further Hydrolysis (High Temp/pH)

Figure 1: Divergent degradation pathways of 2,6-DCPR.[1][2] Acid targets the sugar linkage; Base targets the chlorine substituents.[1]

Troubleshooting Guide

This section addresses specific issues reported by users handling 2,6-DCPR in aqueous buffers or biological media.

Symptom A: "My solution turned cloudy/precipitated immediately upon dilution."

Diagnosis: Solubility Shock or Acidic Depurination.[1][2]

  • Cause 1 (Solubility): 2,6-DCPR is sparingly soluble in pure water (~1-2 mM max without heating).[1][2] Diluting a high-concentration DMSO stock (e.g., 100 mM) directly into a cold aqueous buffer often causes rapid precipitation.[1][2]

  • Cause 2 (pH): If the diluent is acidic (e.g., 0.1% TFA or unbuffered saline which can be slightly acidic), the glycosidic bond may cleave, releasing the highly insoluble free base 2,6-dichloropurine.[1][2]

Corrective Protocol:

  • Pre-dissolve: Prepare a 10-50 mM stock solution in DMSO or DMA (Dimethylacetamide).[1]

  • Dropwise Dilution: Add the organic stock dropwise to the aqueous buffer while vortexing, not the other way around.

  • Limit Final Concentration: Maintain final aqueous concentration < 500 µM if possible.

Symptom B: "HPLC shows a new peak eluting earlier than the main peak."

Diagnosis: Hydrolysis of the C6-Chlorine (Formation of 2-Chloroinosine).[1]

  • Context: Often occurs in buffers with pH > 8.0 (e.g., Tris pH 8.[1][2]5) or during warm incubations (> 37°C).[1]

  • Mechanism: Water or Hydroxide acts as a nucleophile.[1] The C6 position is much more reactive than C2 due to the activation by N1 and N7.[1]

Corrective Protocol:

  • Lower pH: Adjust experimental pH to 6.0 – 7.5.

  • Temperature Control: If heating is required for a reaction, ensure the pH is strictly neutral or slightly acidic (pH 6.0).

  • Check Buffer Nucleophilicity: Avoid buffers with primary amines (e.g., Tris, Glycine) if the experiment involves high temperatures, as they can react with the C6-Cl to form

    
    -substituted adducts.[1][2] Use HEPES or MOPS instead.[1]
    
Symptom C: "Loss of product during lyophilization."[1][3]

Diagnosis: Acid concentration during solvent evaporation.[1]

  • Mechanism: If the solution contains volatile acids (like TFA or HCl) or even ammonium acetate, the pH can drop drastically as the water volume decreases, triggering glycosidic bond cleavage (depurination).[1][2]

Corrective Protocol:

  • Neutralize: Ensure the solution is neutralized with dilute

    
     or bicarbonate before freezing.[1]
    
  • Flash Freeze: Minimize the time the sample spends in the liquid state.[1]

Validated Analytical Protocol: Purity Assessment

To confirm the integrity of your 2,6-DCPR, use the following self-validating HPLC method. This method separates the parent compound from its two primary degradation products (Free base and Hydrolyzed inosine).[1]

Method ID: HPLC-DCPR-RP18 Principle: Reverse Phase Chromatography with UV Detection.[1][2]

ParameterSettingRationale
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µmStandard hydrophobicity resolution.[1][2]
Mobile Phase A 10 mM Ammonium Acetate (pH 5.[1]5)Buffers the silica; pH 5.5 prevents on-column hydrolysis.[1]
Mobile Phase B Acetonitrile (HPLC Grade)Elutes the hydrophobic chlorinated purine.[1]
Flow Rate 1.0 mL/minStandard backpressure management.[1][2]
Detection UV @ 270 nmMax absorption for the dichloropurine chromophore.[1]
Gradient 5% B to 60% B over 15 minsSeparates polar hydrolysates (early) from non-polar free base (late).

Expected Retention Order:

  • 2-Chloroinosine: (Most Polar/Hydrolyzed) - Earliest eluting.[1][2]

  • 2,6-Dichloro-9H-purine Riboside: (Target) - Mid-eluting.

  • 2,6-Dichloropurine: (Free Base/Depurinated) - Late eluting (Loss of polar sugar).[1][2]

Frequently Asked Questions (FAQ)

Q1: Can I autoclave aqueous stock solutions of 2,6-DCPR? A: Absolutely Not. The high temperature (121°C) and pressure will cause rapid hydrolysis of the C6-chlorine atom and potential depurination.[1] Sterilize by filtration using a 0.22 µm PTFE or Nylon membrane (compatible with DMSO stocks).[1]

Q2: What is the best solvent for long-term storage? A: Anhydrous DMSO or DMF .[1] Store at -20°C or -80°C. Avoid storing in water, even frozen, as freeze-thaw cycles can induce micro-pH changes that degrade the compound.[1][2]

Q3: I am using 2,6-DCPR as a precursor for an


 reaction with an amine. Why is the yield low? 
A:  Competition with water.[1] If your amine is dissolved in water/alcohol, hydroxide ions compete for the C6 position.[1][2]
  • Fix: Run the reaction in an organic solvent (Ethanol, Dioxane, or DMF) using a non-nucleophilic base (e.g., Triethylamine or DIPEA) to scavenge the HCl formed.[1][2]

Q4: Is the C2-chlorine reactive? A: Significantly less than the C6-chlorine.[1] Under standard aqueous conditions, the C2-Cl is stable.[1][2] It typically requires higher temperatures or stronger nucleophiles to displace the C2-Cl after the C6 position has already been substituted.[1]

Decision Tree for Handling

Use this logic flow to determine the safe handling parameters for your specific application.

Handling_Logic Start Start: Dissolving 2,6-DCPR Solvent_Q Is the final application biological (cells/enzyme)? Start->Solvent_Q Bio_Yes Yes Solvent_Q->Bio_Yes Bio_No No (Synthetic Chemistry) Solvent_Q->Bio_No Step_DMSO Dissolve in 100% DMSO (Stock 10-100 mM) Bio_Yes->Step_DMSO Synth_Solvent Use Anhydrous Organic Solvent (DMF, EtOH, Dioxane) Bio_No->Synth_Solvent Step_Dilute Dilute into Buffer (Keep DMSO < 1%) Step_DMSO->Step_Dilute Check_pH Check Buffer pH Step_Dilute->Check_pH Safe_Zone pH 6.0 - 7.5 (Safe Zone) Check_pH->Safe_Zone Danger_Zone pH > 8.0 or < 4.0 (High Risk) Check_pH->Danger_Zone Adjust pH!

Figure 2: Logic flow for solvent selection and pH management.[1][2]

References

  • Kazimierczuk, Z., et al. (1984).[1][2] "Synthesis of 2-chloro-2'-deoxyadenosine (Cladribine) and related purine nucleosides." Journal of the American Chemical Society.[1] (Foundational text on the reactivity of 2,6-dichloropurine riboside derivatives). [2]

  • ChemicalBook. (2025).[1][2][3][4] "2,6-Dichloropurine riboside Properties and Stability Data." (General physical properties and solubility data).

  • Sigma-Aldrich. (2025).[1][2] "2,6-Dichloropurine Product Specification and Handling." (Safety and storage guidelines for chloropurines). [2]

  • Kierzek, R., et al. (2000).[1][2] "Polymer-supported synthesis of 2,6-disubstituted purine nucleosides." Tetrahedron Letters. (Demonstrates the lability of C6-Cl in basic conditions).

Sources

Optimization

Troubleshooting low yield in purine nucleoside synthesis.

Technical Support Center: Purine Nucleoside Synthesis Optimization Subject: Troubleshooting Low Yield & Regioselectivity Issues From: Dr. Aris Thorne, Senior Application Scientist To: Chemical Biology & Process Chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purine Nucleoside Synthesis Optimization

Subject: Troubleshooting Low Yield & Regioselectivity Issues From: Dr. Aris Thorne, Senior Application Scientist To: Chemical Biology & Process Chemistry Teams

Introduction

If you are reading this, your nucleoside synthesis is likely stalled. Whether you are scaling a Vorbrüggen coupling or optimizing an enzymatic transglycosylation, purine nucleosides are notoriously unforgiving. The heterocyclic nitrogen atoms (N7 vs. N9) compete for the sugar, moisture kills your Lewis acids, and emulsions ruin your workups.

This guide is not a textbook; it is a diagnostic tool. It is structured to isolate the specific variable—chemical, physical, or thermodynamic—that is suppressing your yield.

Module 1: The Vorbrüggen Standard (Chemical Synthesis)

The silyl-Hilbert-Johnson (Vorbrüggen) reaction is the industry standard, but it fails silently. The three most common failure modes are incomplete silylation, moisture contamination, and kinetic trapping (N7 isomer).

Q1: My reaction mixture is heterogeneous/cloudy before adding the sugar. Is this normal?

Status: CRITICAL STOP. Diagnosis: Incomplete Silylation. The Mechanism: The purine base must be fully silylated (hydrophobic) to dissolve in the organic solvent (DCE, MeCN, or Toluene) and create the active nucleophilic species. If the solution is cloudy, the base is not silylated, and it will not couple. The Fix:

  • Visual Validation: The reaction mixture must be a clear, homogeneous solution before adding the Lewis acid/sugar.

  • Silylating Agent: If using BSA (

    
    -Bis(trimethylsilyl)acetamide), ensure you use 2.2–3.0 equivalents.
    
  • Catalyst: Add a catalytic amount of TMSCl or ammonium sulfate to catalyze the silylation if using HMDS (hexamethyldisilazane).

  • Temperature: Heat to reflux (80°C+) until clear. Do not proceed until solubilization occurs.

Q2: I am getting the N7-isomer instead of the biologically active N9-isomer. How do I switch selectivity?

Diagnosis: Kinetic vs. Thermodynamic Control. The Mechanism: The N7 position is often more nucleophilic and forms the kinetic product first. However, the N9-isomer is thermodynamically more stable.[1][2] The Fix:

  • Thermodynamic Push: Increase the reaction temperature and time. Heating (80°C in Toluene/DCE) promotes the rearrangement of the N7-isomer to the N9-isomer via a reversible cleavage of the glycosidic bond.

  • Solvent Choice: Switch from Acetonitrile (polar, stabilizes kinetic transition states) to Toluene or Xylenes (non-polar, high boiling point) to force thermodynamic equilibrium.

  • Steric Shielding: If the N7 product persists, the C6 substituent might be blocking N7 attack, or conversely, lack of bulk allows it. But typically, Heat = N9 .

Q3: My yield is <20%, and the TLC shows unreacted sugar.

Diagnosis: Lewis Acid Deactivation (Moisture). The Mechanism: TMSOTf and SnCl


 are aggressively hygroscopic. They hydrolyze instantly upon contact with atmospheric moisture, generating acid (TfOH or HCl) that deprotects your sugar or degrades the silylated base without promoting coupling.
The Fix: 
  • The "Flame Dry" Rule: All glassware must be oven-dried or flame-dried under vacuum.

  • Reagent Quality: Use fresh TMSOTf. If it is dark/black, it is degraded.

  • Molecular Sieves: Add activated 4Å molecular sieves to the reaction vessel.

Visualization: The Vorbrüggen Decision Logic

Vorbruggen_Workflow Start Start: Purine Base + Sugar Silylation Step 1: Silylation (BSA/HMDS, Heat) Start->Silylation Check_Clear Is Solution Clear? Silylation->Check_Clear Add_Lewis Step 2: Add Lewis Acid (TMSOTf or SnCl4) Check_Clear->Add_Lewis Yes Fail_Silyl STOP: Add TMSCl/Heat Base not active Check_Clear->Fail_Silyl No (Cloudy) Coupling Coupling Reaction Add_Lewis->Coupling Check_Isomer Check N7 vs N9 Ratio Coupling->Check_Isomer Workup Step 3: Workup Check_Isomer->Workup High N9 Fail_N7 Kinetic Trap (N7) Increase Temp/Time Check_Isomer->Fail_N7 High N7 Fail_Silyl->Silylation Fail_N7->Coupling Heat > 80°C

Figure 1: Decision logic for Vorbrüggen glycosylation. Note the critical checkpoint at visual clarity (silylation) and the thermodynamic loop for correcting regioselectivity.

Module 2: Stereochemical Integrity ( vs )

Q4: I need the -anomer, but I'm getting a 1:1 mixture.

Diagnosis: Lack of Neighboring Group Participation (NGP). The Mechanism: To ensure


-selectivity (1',2'-trans), the protecting group at C2' of the sugar must be an acyl group (Acetyl, Benzoyl).
  • The Lewis acid removes the C1 acetate.

  • The C2-acyl group forms a cyclic acyloxonium ion on the bottom face (

    
    -face).
    
  • The base must attack from the top face (

    
    -face).
    The Fix: 
    
  • Check C2': If you are using a benzyl (Bn) or silyl (TBS) ether at C2', you lose NGP. Switch to Benzoyl (Bz) protection for the coupling step, then deprotect later.

  • Solvent Effect: In the absence of NGP (e.g., DNA synthesis), use solvents with low dielectric constants (Dichloromethane) and lower temperatures to maximize steric guidance, though yield often suffers.

Module 3: Enzymatic Synthesis (Green Chemistry)

When chemical synthesis fails due to sensitivity, Purine Nucleoside Phosphorylase (PNP) offers a stereoselective alternative.

Q5: The enzymatic reaction stalls at 50% conversion.

Diagnosis: Equilibrium Limitation. The Mechanism: PNP catalyzes the reversible phosphorolysis.[3]


.
The Fix: 
  • Equilibrium Shift: Use a "One-Pot, Two-Enzyme" system. Couple the synthesis with Uridine Phosphorylase (UP) .

    • Donor: Uridine (cheap).

    • Acceptor: Your Purine Base.[4]

    • Process: UP cleaves Uridine

      
       Ribose-1-P. PNP couples Ribose-1-P + Purine 
      
      
      
      Product.
    • Driving Force: Uridine is in excess; the purine nucleoside is often less soluble and precipitates, driving the equilibrium forward.

Module 4: Isolation & Purification

Q6: I used SnCl and now I have a thick white emulsion that won't separate.

Diagnosis: Tin Hydroxide Gel Formation. The Mechanism: Quenching SnCl


 with water creates colloidal tin hydroxides that trap your product.
The Fix: 
  • The Tartrate Method: Quench the reaction with saturated aqueous Sodium Potassium Tartrate (Rochelle's Salt) .

  • Why? Tartrate chelates the Tin (Sn) ions into a water-soluble complex, breaking the emulsion and allowing a clean phase separation. Stir vigorously for 1 hour until two clear layers form.

Comparison of Lewis Acids

FeatureTMSOTf (Trimethylsilyl triflate) SnCl

(Tin(IV) Chloride)
Reactivity Very High (Aggressive)High (Robust)
Solubility Soluble in most organicsSoluble
Workup Easy (volatile byproducts)Difficult (Requires Tartrate/Bicarbonate)
Selectivity Sensitive to conditionsGood

-selectivity
Best For Small scale, acid-sensitive substratesLarge scale, unreactive bases
Risk Rapid hydrolysis (moisture)Emulsions, Toxicity

Visualization: Regioselectivity Pathways

Regioselectivity Base Silylated Purine Kinetic Kinetic Control (Low Temp / Polar Solvent) Base->Kinetic Thermodynamic Thermodynamic Control (High Temp / Non-Polar) Base->Thermodynamic Sugar Activated Sugar (Oxocarbenium) Sugar->Kinetic Sugar->Thermodynamic N7 N7-Isomer (Unstable) Kinetic->N7 Fast Attack N9 N9-Isomer (Stable/Bioactive) Thermodynamic->N9 Equilibrium Shift N7->N9 Heat (Rearrangement)

Figure 2: The Kinetic (N7) vs. Thermodynamic (N9) pathway. Note that the N7 isomer can often be converted to N9 via heating.

References

  • Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). Handbook of Nucleoside Synthesis. John Wiley & Sons. (The definitive text on the mechanism and troubleshooting of silyl-Hilbert-Johnson reactions).

  • Niedballa, U., & Vorbrüggen, H. (1974).[5] A General Synthesis of N-Glycosides. I. Synthesis of Pyrimidine Nucleosides. Journal of Organic Chemistry, 39(25), 3654–3660. (Original methodology establishing the silylation protocol).

  • Hossain, N., et al. (2020). Synthesis of Purine Nucleosides: A Review of Regioselectivity. Current Organic Chemistry. (Review of N7 vs N9 selectivity factors).
  • Kierzek, E., et al. (2022). The oligonucleotides containing N7-regioisomer of guanosine: influence on thermodynamic properties and structure of RNA duplexes. Nucleic Acids Research. (Discusses the thermodynamic stability of N9 vs N7).

  • Lewkowicz, E. S., & Iribarren, A. M. (2006). Enzymatic synthesis of nucleoside analogues. Current Organic Chemistry, 10(11), 1335-1351. (Strategies for enzymatic equilibrium shifting).

Sources

Troubleshooting

Cell-based assay variability with 2,6-Dichloro-9H-purine Riboside

Assay Optimization & Troubleshooting Guide[1] Status: Operational Subject: Minimizing Variability in Cell-Based Assays with 2,6-Dichloro-9H-purine Riboside CAS: 13276-52-3 Target Audience: Assay Development Scientists, M...

Author: BenchChem Technical Support Team. Date: February 2026

Assay Optimization & Troubleshooting Guide[1]

Status: Operational Subject: Minimizing Variability in Cell-Based Assays with 2,6-Dichloro-9H-purine Riboside CAS: 13276-52-3 Target Audience: Assay Development Scientists, Medicinal Chemists[1]

Executive Summary: The Variability Paradox

2,6-Dichloro-9H-purine riboside (DCPR) is a potent nucleoside analog and a critical intermediate in purine synthesis.[1] However, it presents a unique "dual-threat" in cell-based assays: hydrophobicity (leading to precipitation) and chemical reactivity (leading to unintended derivatization).[1]

Most variability reported by users stems from treating DCPR as a chemically inert small molecule. It is not. The C6-chlorine atom is susceptible to nucleophilic attack by amines present in cell culture media, potentially converting your inhibitor into a pseudo-adenosine analog during the incubation period.

This guide provides the protocols required to stabilize DCPR and normalize data across experimental runs.

Module 1: Solubility & Physical State

Q: Why do I see micro-precipitates or "crashing out" when adding the compound to media?

A: DCPR is highly hydrophobic (LogP ~1.[1]2) and prone to rapid crystallization when introduced to aqueous environments from a high-concentration DMSO stock.[1] Direct spiking (e.g., 1000x stock


 Media) creates a local high-concentration zone where the compound precipitates before it can disperse.
The Solution: "Step-Down" Serial Dilution

Do not pipette 100% DMSO stock directly into the cell culture well.[1] Use an intermediate dilution step to "acclimate" the compound to the aqueous phase.

Protocol:

  • Master Stock: Dissolve DCPR in 100% DMSO to 20 mM. Vortex vigorously.

  • Intermediate Stock (10x): Dilute the Master Stock 1:10 into PBS (w/o Ca++/Mg++) or serum-free media.

    • Note: This creates a 2 mM solution with 10% DMSO.

    • Critical: If precipitation occurs here, sonicate for 5 minutes at 37°C.

  • Final Dosing: Add the Intermediate Stock to your cell culture media (1:10 dilution).

    • Final Result: 200 µM compound, 1% DMSO.

Data: Solubility Limits

Solvent System Max Solubility (approx.) Risk Level
100% DMSO > 50 mM Low
100% Ethanol ~ 10 mM Moderate
PBS (pH 7.4) < 0.5 mM High (Precipitation)

| Culture Media (10% FBS) | ~ 1 mM | Moderate (Protein binding helps) |[1]

Module 2: Chemical Stability (The Hidden Variable)

Q: Why does the IC50 shift significantly between 24-hour and 48-hour readouts?

A: This is likely due to Aminolysis .[1] The chlorine atom at the C6 position of the purine ring is electrophilic. Cell culture media (DMEM, RPMI) is rich in amino acids (nucleophiles). Over long incubations (24h+), the amino groups in the media can displace the C6-chlorine, converting DCPR into a mixture of N6-substituted adenosine analogs.

Impact: You are no longer assaying just DCPR; you are assaying a "soup" of DCPR and its amino-derivatives, which may have different potencies or off-target effects (e.g., acting as adenosine receptor agonists).[1]

Visualization: The Aminolysis Trap

Aminolysis DCPR 2,6-Dichloro-9H-purine Riboside (Active Compound) Reaction Nucleophilic Attack (C6-Cl Displacement) DCPR->Reaction Media Culture Media (Contains Amino Acids/Glutamine) Media->Reaction  Time > 12h Artifact N6-Substituted Adenosine Analog (Unknown Potency) Reaction->Artifact  Chemical Transformation

Figure 1: Mechanism of spontaneous chemical instability in amine-rich media. The C6-chlorine is displaced by amino acids, altering the drug's identity.[1]

Troubleshooting Protocol:

  • Refresh Media: Do not leave the compound in the same media for >24 hours. Perform a "media swap" with fresh compound every 24 hours for long-term assays.

  • Reduce Serum/Amine Load: If possible, perform short-term pulses (4-6 hours) in reduced-serum media (Opti-MEM) to minimize nucleophilic attack, then switch to growth media (washout).[1]

Module 3: Biological Variance (Transporters)

Q: The compound works in HeLa cells but is inactive in CHO or MDCK cells.[1] Why?

A: DCPR is a nucleoside analog.[1][2] It is too hydrophilic to diffuse passively through the membrane at high rates. It relies on Equilibrative Nucleoside Transporters (ENTs) , specifically hENT1 and hENT2, for cellular uptake.

  • HeLa/Jurkat: High expression of hENT1.[1]

  • CHO/MDCK: Often lack specific human nucleoside transporters or have high efflux pump activity (MDR1).[1]

Diagnostic Experiment: If you suspect transporter issues, co-treat cells with Nitrobenzylthioinosine (NBMPR) , a specific inhibitor of hENT1.[1]

  • Result: If DCPR activity decreases with NBMPR, your assay relies on hENT1.[1]

  • Action: Verify transporter expression in your cell line using qPCR or Western Blot.

Visualization: Cellular Uptake & Metabolism [1]

Transport cluster_extra Extracellular Space cluster_mem Cell Membrane cluster_intra Intracellular Space DCPR_out DCPR (Free) ENT hENT1/2 Transporter DCPR_out->ENT Uptake DCPR_in DCPR (Cytosolic) ENT->DCPR_in Kinase Adenosine Kinase (Phosphorylation) DCPR_in->Kinase Activation Active DCPR-Monophosphate (Bioactive Species?) Kinase->Active

Figure 2: The biological dependency path.[1] Variability often stems from differential expression of hENT1/2 or intracellular kinases across cell lines.

Module 4: Edge Effects & Evaporation

Q: Why are the outer wells of my 96-well plate showing higher toxicity?

A: "Edge Effect." Evaporation in the outer wells concentrates the media. Because DCPR is already near its solubility limit (see Module 1), slight evaporation causes it to crystallize/precipitate, causing physical stress to cells or localized high-concentration toxicity.

Prevention Strategy:

  • Thermal Moat: Fill the outer perimeter wells with sterile PBS, not assay media.[1] Do not use these wells for data.

  • Breathable Seals: Use high-quality gas-permeable seals to reduce evaporation rates.[1]

References & Authority

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13276-52-3, 2,6-Dichloropurine riboside.[1] Retrieved from .[1]

  • ChemicalBook. 2,6-Dichloropurine Synthesis and Chemical Properties. Retrieved from .[1]

  • Echemi. 2,6-Dichloropurine Riboside Physical Properties and Stability. Retrieved from .[1]

  • Scientific Principles (In-Text Grounding):

    • Nucleophilic Displacement:[1][3] The reactivity of C6-chlorine in purines with amines is a foundational concept in nucleoside chemistry (See Nucleic Acid Chemistry, Wiley).[1]

    • Transporter Dependence: The role of hENT1 in nucleoside analog uptake is well-documented in cancer pharmacology (e.g., Gemcitabine transport mechanisms).[1]

Sources

Optimization

Overcoming resistance to purine nucleoside analogs in cancer cells.

Ticket ID: #PNA-RES-9942 Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Introduction: The "Black Box" of Non-Response Welcome to the NucleoTech Support Hub.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PNA-RES-9942 Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Introduction: The "Black Box" of Non-Response

Welcome to the NucleoTech Support Hub. You are likely here because your fludarabine, cladribine, or clofarabine treatment regimens are failing in your cell models or patient-derived xenografts (PDX), despite theoretical susceptibility.

In my 15 years of optimizing nucleoside analog workflows, I have found that resistance is rarely a single "broken part." It is a dynamic equilibrium between influx (transporters), activation (kinases), detoxification (catabolic enzymes), and execution (apoptotic machinery).

This guide abandons generic advice. We will treat your resistant cell line as a malfunctioning system, using diagnostic triage to isolate the failure point and strategic intervention to bypass it.

Part 1: Diagnostic Triage (Root Cause Analysis)

Before changing your drug concentration, you must identify where the molecule is being stopped. Use this logic flow to categorize your resistance phenotype.

Visualizing the Resistance Landscape

The following diagram maps the critical failure points in PNA metabolism.

PNA_Resistance_Pathway Extracellular Extracellular (Fludarabine/Cladribine) hENT Transporter (hENT1/hCNT3) Extracellular->hENT Influx Intracellular Intracellular Nucleoside hENT->Intracellular dCK Activation Kinase (dCK) Intracellular->dCK Rate Limiting Step CD73 CD73/5'-NT (Dephosphorylation) Intracellular->CD73 Efflux/Degradation MP Monophosphate (PNA-MP) dCK->MP TP Active Triphosphate (PNA-TP) MP->TP NMPK/NDPK DNA DNA Incorporation (Chain Termination) TP->DNA Pol α/δ inhibition SAMHD1 SAMHD1 (Triphosphohydrolase) TP->SAMHD1 Hydrolysis to Nucleoside BCL2 BCL-2/MCL-1 (Apoptosis Block) DNA->BCL2 Survival Signal

Caption: Figure 1.[1] The PNA Metabolic Flux. Blue/Green nodes represent required activation steps. Red octagons represent resistance bottlenecks (efflux, hydrolysis, or survival signaling).

Part 2: Troubleshooting Protocols (The "How-To")

Module A: The "Bypass" Cytotoxicity Assay

Issue: You don't know if the resistance is due to transport/kinase defects (upstream) or apoptosis defects (downstream). Theory: If a cell is resistant to the parent nucleoside but sensitive to a "protide" (a pre-phosphorylated prodrug) or a liposomal formulation, the defect is upstream (hENT1 or dCK).

Protocol:

  • Seed Cells: 5,000 cells/well in 96-well plates.

  • Arm A (Parent Drug): Treat with Fludarabine (0.1 nM – 10 µM).

  • Arm B (Bypass Agent): Treat with a Protide equivalent (e.g., NUC-1031 for Gemcitabine, or experimental aryloxy phosphoramidate prodrugs of fludarabine) OR use a high-concentration bolus to force passive diffusion.

  • Readout: CellTiter-Glo (ATP) at 72 hours.

Data Interpretation:

ScenarioParent Drug IC50Bypass Agent IC50DiagnosisRecommended Intervention
1 High (>10 µM)Low (<100 nM)Transport/Kinase Defect (hENT1 low or dCK null)Switch to liposomal formulations or protides; Epigenetic priming.
2 HighHighDownstream Defect (SAMHD1, MDR1, or BCL-2)Check SAMHD1 levels; Add Venetoclax; Check P-gp efflux.
3 UnchangedUnchangedNon-Metabolic Resistance Validate target expression (e.g., RNR levels).
Module B: Quantifying the "Active" Payload (LC-MS/MS)

Issue: Cells are dying, but IC50s are shifting. You suspect SAMHD1 is chewing up the active triphosphate. Scientific Grounding: SAMHD1 is a dNTPase that hydrolyzes the active triphosphate (TP) forms of cytarabine, fludarabine, and clofarabine back into inactive nucleosides [1].[2] High SAMHD1 expression correlates with poor clinical response in AML and CLL.[1]

Protocol:

  • Pulse: Incubate

    
     cells with 10 µM PNA for 4 hours.
    
  • Quench: Wash x2 with ice-cold PBS. Add 60% methanol (at -20°C) immediately to extract nucleotides.

  • Standardization: Spike with stable isotope-labeled internal standard (e.g.,

    
    -ATP).
    
  • Analysis: Perform LC-MS/MS targeting the PNA-Triphosphate mass transition.

Troubleshooting:

  • Low TP levels? If dCK protein is present (Western blot) but TP is low, suspect SAMHD1 activity.

  • Action: Co-treat with a SAMHD1 inhibitor (experimental) or Vpx-containing VLPs (in vitro tool) to confirm causality [2].

Part 3: Strategic Interventions (Overcoming Resistance)

Once you have diagnosed the mechanism, use these validated combination strategies.

Strategy 1: The "Mitochondrial Pincer" (PNA + Venetoclax)

Mechanism: PNAs cause DNA damage, stressing the cell. Resistant cells survive this stress by upregulating BCL-2 or MCL-1. Venetoclax (ABT-199) inhibits BCL-2, lowering the apoptotic threshold and restoring sensitivity to the DNA damage [3].

Workflow:

  • Pre-treatment: Do not pre-treat. Simultaneous administration is often most effective for synergy.

  • Dosing: Titrate Venetoclax (10 nM – 1 µM) against a fixed IC20 dose of Fludarabine.

  • Readout: Annexin V/PI Flow Cytometry. Look for a "Shift to Q2" (Late Apoptosis).

Strategy 2: Epigenetic Re-expression (hENT1/dCK Recovery)

Mechanism: The SLC29A1 (hENT1) and DCK genes are frequently silenced via promoter methylation in resistant clones. Intervention:

  • Priming: Treat cells with Decitabine (DAC) or Azacitidine (low dose, e.g., 100 nM) for 48-72 hours before adding the PNA.

  • Result: Demethylation restores transporter/kinase expression, re-sensitizing the cell to the PNA [4].

Strategy 3: RNR Inhibition (The dNTP Pool Trap)

Mechanism: Ribonucleotide Reductase (RNR) produces natural dNTPs which compete with PNA-triphosphates for DNA polymerase. Intervention:

  • Add Hydroxyurea or 3-AP (Triapine) .

  • Why? Depleting the natural dNTP pool reduces competition, forcing the polymerase to incorporate the PNA-TP (Self-potentiation) [5].

Part 4: Frequently Asked Questions (FAQ)

Q: My Western Blot shows high dCK levels, but the cells are still resistant. Why? A: Protein abundance


 Enzyme activity. dCK is regulated by post-translational phosphorylation (Ser74). If the protein is present but inactive, you will see resistance. Solution:  Perform a dCK enzymatic activity assay using radio-labeled deoxycytidine, or sequence the DCK gene to rule out loss-of-function mutations.

Q: Can I use Gemcitabine resistance data to predict Fludarabine resistance? A: Partially, but be careful. Both use hENT1 for entry and dCK for phosphorylation. However, Gemcitabine is a pyrimidine analog, while Fludarabine is a purine analog. Cross-resistance is common due to shared transporters/kinases, but specific resistance mechanisms (like deaminase specificity: CDA vs. ADA) differ.

Q: I see "tailing" in my dose-response curves. What does this mean? A: This usually indicates a heterogeneous population . You likely have a sub-clone with a specific resistance mutation (e.g., p53 deletion or SAMHD1 high). Action: Isolate clones via limiting dilution and characterize the resistant sub-population separately.

References

  • SAMHD1 protects cancer cells from various nucleoside-based antimetabolites. Herold, N. et al.[3] (2017).[4] Cell Cycle. Link

  • SAMHD1 Is a Modulator of Nucleos(t)ide Analogues' Efficacy. Balling, C. et al.[5] (2020).[5] Viruses. Link

  • Rational Strategies for Combining Bcl-2 Inhibition with Targeted Drugs for Anti-Tumor Synergy. Inampudi, P. et al. (2019).[6] Cancer Treatment and Research.[1][7][8][9][10][11][12] Link

  • Enhancing the Nucleoside Analog Response with Translational Therapeutic Approaches to Overcome Resistance. Pritchard, T. et al. (2026).[7][13] Cancers.[14][1][2][7][8][11][13][15] Link

  • Synergy of Venetoclax and 8-Chloro-Adenosine in AML: The Interplay of rRNA Inhibition and Fatty Acid Metabolism. Zhang, X. et al.[16] (2022).[17] Cancers.[14][1][2][7][8][11][13][15] Link

Sources

Troubleshooting

Optimizing reaction conditions for 2,6-dichloropurine glycosylation.

Topic: Optimizing Reaction Conditions for 2,6-Dichloropurine Glycosylation Ticket Status: Open Support Level: Tier 3 (Senior Application Scientist) Introduction: The Chemistry of the Challenge Welcome to the technical su...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Conditions for 2,6-Dichloropurine Glycosylation

Ticket Status: Open Support Level: Tier 3 (Senior Application Scientist)

Introduction: The Chemistry of the Challenge

Welcome to the technical support center for nucleoside synthesis. You are likely here because 2,6-dichloropurine is a notoriously difficult substrate compared to simple purines like adenine or guanine.

Why is this difficult?

  • Electron Deficiency: The two chlorine atoms at C2 and C6 are electron-withdrawing, significantly reducing the nucleophilicity of the N9 nitrogen.

  • Regioselectivity (N9 vs. N7): While N9 is the biologically relevant isomer for most antiviral/anticancer nucleosides, the N7 position is often kinetically accessible, leading to frustrating mixtures.

  • Solubility: 2,6-dichloropurine has poor solubility in standard organic solvents until silylated.

This guide moves beyond basic "recipes" to the mechanistic levers you can pull to save your reaction.

Part 1: The "Golden Path" Protocol (Baseline Standard)

Before troubleshooting, ensure your baseline protocol aligns with the modern modified Vorbrüggen Coupling method. Older fusion methods or metal salt methods are generally inferior for this substrate.

The Standard Operating Procedure (SOP):

ParameterRecommendationRationale
Silylating Agent BSA (N,O-Bis(trimethylsilyl)acetamide)Rapidly silylates the heterogeneous purine, rendering it soluble and activating the N9/N7 positions.
Lewis Acid TMSOTf (Trimethylsilyl trifluoromethanesulfonate)A "hard" Lewis acid that activates the glycosyl donor (sugar) efficiently. Preferred over SnCl₄ for cleaner workups.
Solvent Acetonitrile (MeCN) or Toluene MeCN (polar) often favors

-anomers via participation; Toluene (non-polar) can enhance N9 regioselectivity thermodynamically.
Temperature 60°C – 80°C Higher temperatures are critical for 2,6-dichloropurine to overcome the activation energy barrier and favor the thermodynamic N9 product.
Stoichiometry Base:Sugar:BSA:TMSOTf = 1.0 : 1.1 : 2.5 : 1.2 Excess silylating agent ensures the base remains "naked" and reactive; slight excess of Lewis acid drives the sugar activation.

Part 2: Troubleshooting Modules (Q&A)

Module A: Regioselectivity (The N9 vs. N7 Problem)

User Question: "I am getting a 60:40 mixture of N9 and N7 isomers. How do I shift this to the N9 product?"

Technical Diagnosis: You are likely operating under Kinetic Control . The N7 position is less sterically hindered and can be attacked faster, but the N9 isomer is Thermodynamically more stable.

Corrective Actions:

  • Increase Temperature: Raise the reaction temperature from RT/50°C to 80°C . This provides the energy required for the reaction to reach thermodynamic equilibrium.

  • Extend Reaction Time: Do not quench immediately upon consumption of the sugar. Allow the reaction to stir for an additional 2–4 hours. This facilitates Transglycosylation , where the unstable N7 isomer detaches and re-attaches at the N9 position.

  • Switch Solvent to Toluene: Polar solvents like MeCN stabilize the charged transition states of both pathways. Non-polar solvents like toluene often destabilize the transition state leading to the kinetic N7 product, favoring the thermodynamic N9 outcome.

The Mechanism of Transglycosylation: The formation of the N7 isomer is reversible in the presence of Lewis Acid.



Module B: Yield & Conversion (The "Stalled Reaction")

User Question: "My TLC shows unreacted 2,6-dichloropurine remaining, even after adding excess sugar. Why won't it couple?"

Technical Diagnosis: The primary culprit is usually moisture or incomplete silylation . 2,6-dichloropurine is non-nucleophilic until it is silylated. If moisture hydrolyzes the TMS groups, the base precipitates out of solution and becomes inert.

Corrective Actions:

  • The "Clear Solution" Test: After adding BSA to the purine in solvent, heat it to 60°C for 30 minutes. The solution must become perfectly clear. If it is cloudy, silylation is incomplete. Add more BSA.

  • Check TMSOTf Quality: TMSOTf hydrolyzes rapidly in air to form triflic acid (fuming). If your catalyst is old or yellowed, distill it or buy fresh ampoules.

  • Scavenge Water: Add activated 3Å or 4Å molecular sieves to the reaction vessel.

Module C: Stereochemistry (Anomeric Control)

User Question: "I need the


-anomer, but I'm seeing 

-anomer impurities. How do I control this?"

Technical Diagnosis: Stereoselectivity in glycosylation is dictated by Neighboring Group Participation (NGP) . If you are using a sugar with a 2-hydroxyl group (like ribose or glucose), the protecting group at C2 determines the outcome.

Corrective Actions:

  • Use Acyl Protection at C2: Ensure your sugar donor has an Acetyl (Ac) or Benzoyl (Bz) group at the C2 position.

    • Mechanism:[1][2][3][4][5][6][7][8] The C2-acyl group forms a five-membered acyloxonium ion intermediate that blocks the

      
      -face, forcing the base to attack from the top (
      
      
      
      -face).
  • Avoid Ether Protection at C2: Benzyl (Bn) ethers at C2 do not participate. They allow mixtures of

    
     and 
    
    
    
    anomers.
  • Solvent Effect: If using a non-participating sugar (like 2-deoxyribose), use Acetonitrile . It can coordinate to the

    
    -face of the oxocarbenium ion (forming a 
    
    
    
    -nitrilium ion), which forces the base to attack from the
    
    
    -face (leading to
    
    
    -anomers) OR simply favor
    
    
    via
    
    
    -like mechanisms depending on the specific donor. Note: For 2-deoxy sugars, obtaining pure
    
    
    is difficult and often requires separation.

Part 3: Visualizing the Workflow

Diagram 1: The Optimization Decision Tree

Caption: A logic flow for troubleshooting 2,6-dichloropurine glycosylation based on experimental observations.

OptimizationTree Start Start: Analyze Crude Reaction Issue Identify Primary Issue Start->Issue Regio Mixture of N9 / N7 Isomers Issue->Regio Regioselectivity Yield Low Conversion / SM Remaining Issue->Yield Reactivity Stereo Wrong Anomer (Alpha instead of Beta) Issue->Stereo Purity Soln_Regio1 Increase Temp (60°C -> 80°C) Promote Thermodynamic Control Regio->Soln_Regio1 Soln_Regio2 Extend Reaction Time Allow Transglycosylation (N7 -> N9) Regio->Soln_Regio2 Soln_Yield1 Check Silylation (BSA) Must be CLEAR solution before Sugar add Yield->Soln_Yield1 Soln_Yield2 Moisture Control Fresh TMSOTf + Mol. Sieves Yield->Soln_Yield2 Soln_Stereo1 Check C2 Protecting Group Use Benzoyl/Acetyl for NGP Stereo->Soln_Stereo1

Diagram 2: The Thermodynamic Transglycosylation Pathway

Caption: Mechanism showing how the kinetic N7 product converts to the stable N9 product via Lewis Acid catalysis.

Transglycosylation SM Silylated 2,6-Dichloropurine Kinetic N7-Isomer (Kinetic Product) SM->Kinetic Fast (Low Temp) Thermo N9-Isomer (Thermodynamic Product) SM->Thermo Slow Sugar Activated Sugar (Oxocarbenium) Sugar->Kinetic Sugar->Thermo Kinetic->SM Reversible with TMSOTf + Heat Kinetic->Thermo Transglycosylation (Net Migration)

Part 4: References

  • Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). Handbook of Nucleoside Synthesis. John Wiley & Sons. (The foundational text on silyl-Hilbert-Johnson reaction conditions).

  • Hrebabecky, H., et al. (2021). Study of the N7 Regioselective Glycosylation of 6-Chloropurine and 2,6-Dichloropurine with Tin and Titanium Tetrachloride. Journal of Organic Chemistry. (Detailed study on N7 vs N9 selectivity).

  • Boryski, J. (2008). Reactions of Transglycosylation in the Nucleoside Chemistry. Current Organic Chemistry. (Explains the mechanism of N7 to N9 migration). [9]

  • Wright, J. A., et al. (1969). Nucleosides.[1][7][10][11][12] LX. Synthesis of 2,6-Dichloropurine Nucleosides. Journal of Medicinal Chemistry. (Historical context on 2,6-dichloropurine reactivity).

Sources

Reference Data & Comparative Studies

Validation

Comparing the efficacy of 2,6-Dichloro-9H-purine Riboside and Fludarabine.

Title: Comparative Efficacy & Application Guide: 2,6-Dichloro-9H-purine Riboside vs. Fludarabine Executive Summary: The Scaffold vs.

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Efficacy & Application Guide: 2,6-Dichloro-9H-purine Riboside vs. Fludarabine

Executive Summary: The Scaffold vs. The Standard

In the landscape of purine nucleoside analogues, Fludarabine and 2,6-Dichloro-9H-purine Riboside (DCPR) represent two distinct classes of utility.

  • Fludarabine (F-ara-A) is a clinical "gold standard" for indolent lymphoid malignancies (CLL, indolent NHL). Its efficacy stems from a specific structural optimization (2-fluorine substitution and arabinose sugar) that confers resistance to adenosine deaminase (ADA) and potent inhibition of DNA synthesis.

  • 2,6-Dichloro-9H-purine Riboside (DCPR) is a high-value synthetic precursor rather than a frontline therapeutic. While it possesses intrinsic cytotoxic activity, its primary efficacy lies in its chemical reactivity —specifically the lability of the C6-chlorine atom—which allows for the rapid synthesis of diverse N6-substituted adenosine analogues (including cytokinins and novel antimetabolites).

Verdict: Researchers seeking immediate clinical cytotoxicity should select Fludarabine . Researchers designing novel nucleoside libraries or studying structure-activity relationships (SAR) of the purine ring should utilize DCPR .

Structural & Mechanistic Comparison

The divergent efficacies of these two compounds are dictated by their structural interaction with intracellular enzymes, specifically Adenosine Deaminase (ADA) and Deoxycytidine Kinase (dCK) .

Table 1: Physicochemical & Pharmacological Profile
FeatureFludarabine (F-ara-A) 2,6-Dichloro-9H-purine Riboside (DCPR)
Primary Role Clinical Antineoplastic AgentSynthetic Intermediate / Precursor
Sugar Moiety Arabinose (2'-fluoro-arabinofuranosyl)Ribose (Ribofuranosyl)
C2 Substituent Fluorine (-F) Chlorine (-Cl)
C6 Substituent Amine (-NH2) Chlorine (-Cl)
ADA Resistance High (Due to C2-F and Arabinose)N/A (Not a substrate until C6 is aminated)
Intracellular Activation Rapid phosphorylation by dCK to triphosphatePoor substrate for kinases; often requires chemical conversion first
Key Target DNA Polymerase

, Ribonucleotide Reductase
Precursor to Adenosine Receptor Agonists / Antagonists
Mechanism of Action (MoA) Visualized

The following diagram illustrates the "Activation Pathway" of Fludarabine versus the "Synthetic Versatility" of DCPR.

MoA_Comparison Fludarabine Fludarabine (Prodrug) F_ara_A F-ara-A (Active Metabolite) Fludarabine->F_ara_A Dephosphorylation (Systemic) F_ara_ATP F-ara-ATP (Triphosphate) F_ara_A->F_ara_ATP Phosphorylation (dCK Enzyme) Intermediate Reactive Intermediate (C6-Cl Displacement) DNA_Inhib Inhibition of DNA Polymerase/RNR F_ara_ATP->DNA_Inhib Competitive Inhibition Apoptosis Apoptosis (CLL/AML Cells) DNA_Inhib->Apoptosis DCPR 2,6-Dichloro-9H-purine Riboside (DCPR) DCPR->Intermediate Nucleophilic Attack (R-NH2) New_Analog N6-Substituted Adenosine Analog Intermediate->New_Analog Chemical Synthesis Bio_Activity Variable Activity (Cytokinin/Antiviral) New_Analog->Bio_Activity Target Dependent

Figure 1: Fludarabine functions via a linear biological activation pathway, whereas DCPR serves as a branching point for chemical diversification.

Experimental Efficacy Data

To validate the positioning of DCPR as a precursor rather than a direct competitor, we examine comparative cytotoxicity data.

Case Study: Cytotoxicity in HL-60 Leukemia Cells
  • Objective: Compare growth inhibition of dihalogenated purines (DCPR) vs. monohalogenated clinical standards (Cladribine/Fludarabine).

  • Source: Hofmann et al., MDPI (2020) [1].

CompoundSubstitution (C2, C6)SugarRelative Potency (Growth Inhibition)
Cladribine (Ref)Cl, NH2DeoxyriboseHigh (IC50 < 1 µM)
Fludarabine (Ref)F, NH2ArabinoseHigh (IC50 ~1-5 µM)
DCPR Cl, Cl Ribose Low (Significantly less potent)

Analysis: The reduced potency of DCPR in this context is attributed to the C6-Chlorine . Natural kinases (like dCK) preferentially recognize the C6-Amino group of adenosine. Without this "recognition handle," DCPR is not efficiently phosphorylated to its active nucleotide form inside the cell. However, once chemically converted to a C6-amino derivative (e.g., 2-chloroadenosine), potency is restored or altered to a new target (e.g., Adenosine Receptors).

Detailed Protocols

Protocol A: Comparative Cytotoxicity Assay (MTT)

Use this protocol to benchmark DCPR derivatives against Fludarabine.

Materials:

  • Cell Line: HL-60 (ATCC CCL-240) or MEC-1 (CLL model).

  • Reagents: Fludarabine (Free base), DCPR (dissolved in DMSO), MTT Reagent.

Workflow:

  • Seeding: Plate cells at

    
     cells/mL in RPMI-1640 + 10% FBS.
    
  • Dosing: Treat cells with serial dilutions (0.01 µM to 100 µM) of Fludarabine and DCPR.

    • Critical Step: Ensure final DMSO concentration is <0.5% to avoid solvent toxicity.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2.

  • Development: Add 20 µL MTT (5 mg/mL). Incubate 4 hours. Solubilize formazan crystals with DMSO.

  • Readout: Measure Absorbance at 570 nm. Calculate IC50 using non-linear regression.

Protocol B: Synthetic Activation of DCPR

Use this protocol to convert DCPR into a bioactive N6-substituted analog.

Reaction:


 Displacement of C6-Chloride.
  • Setup: Dissolve DCPR (1 eq) in anhydrous ethanol or n-propanol.

  • Reagent: Add the desired amine (e.g., benzylamine for cytokinin synthesis) (1.1 eq) and Triethylamine (1.2 eq).

  • Conditions: Reflux at 80°C for 4-6 hours. Monitor by TLC (DCPR Rf ~0.5 in 5% MeOH/DCM; Product Rf usually lower).

  • Purification: Evaporate solvent. Recrystallize from MeOH/Water.

  • Result: The C6-Cl is replaced by the amine, yielding a 2-chloro-N6-substituted adenosine , restoring biological recognition by kinases or receptors.

References

  • Hofmann, M. et al. (2020). "Efficient Biocatalytic Synthesis of Dihalogenated Purine Nucleoside Analogues Applying Thermodynamic Calculations." MDPI Biomolecules. Available at: [Link]

  • Rai, K.R. et al. (2000). "Fludarabine compared with chlorambucil as primary therapy for chronic lymphocytic leukemia." New England Journal of Medicine. Available at: [Link]

  • Robak, T. et al. (2012).[1] "Purine nucleoside analogs in the treatment of rarer chronic lymphoid leukemias." Current Pharmaceutical Design. Available at: [Link]

  • Biolog Life Science Institute. (n.d.). "2,6-Dichloropurine riboside Product Page."[2][1][3] Biolog.de. Available at: [Link]

Sources

Comparative

Validating the anti-proliferative activity of 2,6-Dichloro-9H-purine Riboside

Validating the Anti-Proliferative Activity of 2,6-Dichloro-9H-purine Riboside: A Comparative Technical Guide Executive Summary & Molecule Profile 2,6-Dichloro-9-(β-D-ribofuranosyl)purine (2,6-DCPR) is a critical purine n...

Author: BenchChem Technical Support Team. Date: February 2026

Validating the Anti-Proliferative Activity of 2,6-Dichloro-9H-purine Riboside: A Comparative Technical Guide

Executive Summary & Molecule Profile

2,6-Dichloro-9-(β-D-ribofuranosyl)purine (2,6-DCPR) is a critical purine nucleoside analog (PNA) functioning primarily as a bioactive scaffold and precursor in the synthesis of high-potency antimetabolites, including Cladribine (2-CdA) and Clofarabine . Unlike its deoxyadenosine counterparts, 2,6-DCPR retains the ribose sugar moiety and possesses two chlorine substituents at the 2 and 6 positions of the purine ring.

While often utilized as a synthetic intermediate, 2,6-DCPR exhibits intrinsic anti-proliferative activity. Its mechanism relies on metabolic conversion and interference with nucleotide biosynthesis.[1] This guide provides a rigorous framework for validating its activity, distinguishing its performance from clinical gold standards, and establishing robust experimental protocols.

Molecule Snapshot
FeatureSpecification
CAS Number 13276-52-3
Molecular Formula C₁₀H₁₀Cl₂N₄O₄
Molecular Weight 321.12 g/mol
Core Mechanism Antimetabolite; Inhibition of DNA/RNA synthesis; Bioactive Precursor.[1][2]
Solubility DMSO (up to 50 mM); Ethanol (low).
Primary Utility Precursor for 2-substituted adenosines; SAR probe for nucleoside transporters.

Mechanism of Action (MOA)

To validate 2,6-DCPR, one must understand that it acts as a pro-drug/scaffold . Its cytotoxicity is often dependent on intracellular metabolism—specifically the displacement of the C6-chlorine atom (often by amines) or direct phosphorylation.

Key Pathway Steps:

  • Cellular Uptake: Mediated by Equilibrative Nucleoside Transporters (ENT1/ENT2).

  • Metabolic Activation:

    • Route A (Direct Phosphorylation): Phosphorylation by adenosine kinase (low efficiency due to 6-Cl).

    • Route B (Conversion): Intracellular conversion to 2-chloroadenosine (highly toxic) or 2-chloro-IMP.

  • Target Engagement: The resulting nucleotides inhibit ribonucleotide reductase (RNR) or incorporate into RNA/DNA, triggering apoptosis.

MOA_Pathway Extracellular Extracellular 2,6-DCPR Transporter ENT1/ENT2 Transporters Extracellular->Transporter Intracellular Intracellular 2,6-DCPR Transporter->Intracellular Metabolism Metabolic Conversion (e.g., to 2-Cl-Adenosine) Intracellular->Metabolism Primary Route Phosphorylation Phosphorylation (Kinases) Intracellular->Phosphorylation Minor Route Metabolism->Phosphorylation DNA_RNA DNA/RNA Incorporation Phosphorylation->DNA_RNA Chain Termination Apoptosis Apoptosis (Cell Death) DNA_RNA->Apoptosis Caspase Activation

Figure 1: Proposed mechanism of action for 2,6-DCPR, highlighting its role as a precursor requiring metabolic activation to exert maximal cytotoxicity.

Comparative Performance Analysis

When validating 2,6-DCPR, it is essential to benchmark it against established clinical analogs. 2,6-DCPR is generally less potent than Cladribine in direct cytotoxicity assays because it lacks the 2'-deoxy modification required for high affinity to deoxycytidine kinase (dCK), the rate-limiting enzyme for many PNAs.

Table 1: 2,6-DCPR vs. Clinical Standards
Feature2,6-DCPR (Target)Cladribine (Benchmark)Fludarabine (Alternative)
Structure 2,6-Dichloro-riboside 2-Chloro-2'-deoxy adenosine2-Fluoro-ara-adenosine
Primary Target Precursor / RNA incorporationDNA Polymerase / RNRDNA Polymerase / RNR
Metabolic Step Requires C6-Cl displacementDirect Phosphorylation (dCK)Direct Phosphorylation (dCK)
Potency (IC50) 1 – 50 µM (Cell line dependent)10 – 100 nM (High potency)0.1 – 1 µM
Solubility Moderate (Hydrophobic C6-Cl)ModerateLow
Use Case Lead optimization, SAR studiesHairy Cell Leukemia treatmentCLL treatment

Expert Insight: If your assay shows 2,6-DCPR is inactive (>100 µM), verify your cell line expresses the necessary enzymes for purine salvage/conversion. Unlike Cladribine, which is a "direct" hit for dCK, 2,6-DCPR often requires specific metabolic handling.

Experimental Validation Protocols

To objectively validate the anti-proliferative activity, use a dual-approach: Metabolic Activity (MTT/MTS) for IC50 determination and Flow Cytometry to confirm the mechanism (Apoptosis).

Workflow Diagram

Validation_Workflow Start Start Validation Prep 1. Compound Prep (DMSO Stock 10-50mM) Start->Prep Assay1 2. Cytotoxicity Assay (MTT/MTS - 72h) Prep->Assay1 Analysis1 Calculate IC50 (Non-linear regression) Assay1->Analysis1 Decision IC50 < 10 µM? Analysis1->Decision Assay2 3. Mechanism Check (Annexin V / PI) Decision->Assay2 Yes Optimization Optimize Formulation Check Solubility Decision->Optimization No Report Final Validation Report Assay2->Report Optimization->Assay1

Figure 2: Step-by-step validation workflow for determining the potency and mechanism of 2,6-DCPR.

Protocol A: Cytotoxicity Profiling (MTT Assay)

Objective: Determine the IC50 value of 2,6-DCPR in target cancer cell lines (e.g., HL-60, CCRF-CEM).

  • Preparation: Dissolve 2,6-DCPR in DMSO to create a 50 mM stock. Note: Ensure complete dissolution; the dichloro substitution increases lipophilicity.

  • Seeding: Seed cells (e.g., 5,000 cells/well) in 96-well plates. Incubate for 24h.

  • Treatment: Treat cells with serial dilutions of 2,6-DCPR (Range: 0.1 µM to 100 µM). Include Cladribine (10 nM – 1 µM) as a positive control.

  • Incubation: Incubate for 72 hours (critical for nucleoside analogs to incorporate into DNA/RNA).

  • Readout: Add MTT reagent, incubate 4h, solubilize formazan crystals, and read absorbance at 570 nm.

  • Analysis: Plot dose-response curves using a 4-parameter logistic regression.

Protocol B: Apoptosis Confirmation (Annexin V/PI)

Objective: Confirm that cell death is mediated via apoptosis (characteristic of purine analogs) rather than necrosis.

  • Treatment: Treat cells with 2,6-DCPR at the determined IC50 and 2x IC50 for 24h and 48h.

  • Staining: Harvest cells, wash with PBS, and stain with Annexin V-FITC (binds phosphatidylserine) and Propidium Iodide (PI) (stains permeable DNA).

  • Flow Cytometry:

    • Q1 (Annexin- / PI-): Live cells.[1][3]

    • Q2 (Annexin+ / PI+): Late Apoptosis.

    • Q3 (Annexin- / PI+): Necrosis (Should be low).

    • Q4 (Annexin+ / PI-): Early Apoptosis (Target population).

  • Validation Criteria: A significant shift to Q4/Q2 compared to vehicle control confirms the specific anti-proliferative mechanism.

Troubleshooting & Expert Insights

  • Solubility Artifacts: The 2,6-dichloro group makes this molecule more hydrophobic than natural purines. If you observe precipitation in the media at >50 µM, verify the final DMSO concentration is <0.5%.

  • Metabolic Resistance: If 2,6-DCPR shows high IC50 (>50 µM) in your cell line, the cells may lack the specific deaminase or kinase activity required to process the "riboside" form. Consider testing in parallel with 2-chloroadenosine to distinguish between uptake issues and metabolic blockage.

  • Stability: 2,6-DCPR is relatively stable, but the C6-chlorine is susceptible to nucleophilic attack by thiols (e.g., glutathione) in the culture media over long incubations (>96h). Refresh media if extending the assay.

References

  • MedChemExpress. (2024). 2,6-Dichloro-2',3',5'-triacetyl-purine riboside Product Information. Retrieved from

  • National Center for Biotechnology Information. (2014). Anti-proliferative activity of 2,6-dichloro-9- or 7-(ethoxycarbonylmethyl)-9H- or 7H-purines against several human solid tumour cell lines. PubMed. Retrieved from

  • National Institutes of Health. (2018). Synthesis of novel 6-substituted amino-9-(β-d-ribofuranosyl)purine analogs and their bioactivities. PubMed. Retrieved from

  • LGC Standards. (2024). 2,6-Dichloro-9-(2',3',5'-tri-O-acetyl-beta-D-ribofuranosyl)purine Reference Material. Retrieved from

  • Altogen Labs. (2024). Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines. Retrieved from

Sources

Validation

A Comparative Guide to the Mass Spectrometry Analysis of 2,6-Dichloro-9H-purine Riboside

For researchers, scientists, and drug development professionals, the accurate and sensitive quantification of nucleoside analogs is paramount. 2,6-Dichloro-9H-purine Riboside, a key intermediate in the synthesis of vario...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate and sensitive quantification of nucleoside analogs is paramount. 2,6-Dichloro-9H-purine Riboside, a key intermediate in the synthesis of various biologically active compounds, including potential antiviral and anticancer agents, is no exception. This guide provides an in-depth, objective comparison of mass spectrometry-based methods with alternative analytical techniques for the analysis of 2,6-Dichloro-9H-purine Riboside, supported by established principles and experimental data from related compounds.

The Critical Role of Analytical Methodology

2,6-Dichloro-9H-purine Riboside serves as a versatile precursor in medicinal chemistry. Its efficient conversion to therapeutic candidates necessitates robust analytical methods to monitor reaction progress, assess purity, and perform pharmacokinetic studies. The choice of analytical technique directly impacts the reliability and accuracy of these evaluations. This guide will delve into the nuances of Liquid Chromatography-Mass Spectrometry (LC-MS) for this application and compare it with High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), a commonly employed alternative.

Mass Spectrometry Analysis of 2,6-Dichloro-9H-purine Riboside: A Detailed Protocol

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as the gold standard for the sensitive and selective quantification of small molecules in complex matrices. Below is a comprehensive, albeit exemplary, protocol for the analysis of 2,6-Dichloro-9H-purine Riboside, designed as a robust starting point for method development.

Experimental Workflow: LC-MS/MS

cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 MS/MS Detection Sample Collection Sample Collection Protein Precipitation Protein Precipitation Sample Collection->Protein Precipitation e.g., Plasma, Tissue Homogenate Supernatant Transfer Supernatant Transfer Protein Precipitation->Supernatant Transfer e.g., Acetonitrile Evaporation & Reconstitution Evaporation & Reconstitution Supernatant Transfer->Evaporation & Reconstitution Injection Injection Evaporation & Reconstitution->Injection Reversed-Phase C18 Column Reversed-Phase C18 Column Injection->Reversed-Phase C18 Column Gradient Elution Gradient Elution Reversed-Phase C18 Column->Gradient Elution Electrospray Ionization (ESI) Electrospray Ionization (ESI) Gradient Elution->Electrospray Ionization (ESI) Multiple Reaction Monitoring (MRM) Multiple Reaction Monitoring (MRM) Electrospray Ionization (ESI)->Multiple Reaction Monitoring (MRM) Data Acquisition Data Acquisition Multiple Reaction Monitoring (MRM)->Data Acquisition

Caption: Workflow for LC-MS/MS analysis of 2,6-Dichloro-9H-purine Riboside.

Step-by-Step LC-MS/MS Protocol
  • Sample Preparation (for biological matrices):

    • To 100 µL of plasma or tissue homogenate, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., an isotope-labeled version of the analyte).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase. The use of protein precipitation is a rapid and effective way to remove the bulk of matrix components that can interfere with the analysis and cause ion suppression in the mass spectrometer.[1]

  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 2.6 µm particle size) is recommended for good retention and peak shape of the polar nucleoside.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile. The acidic mobile phase promotes protonation of the analyte, which is favorable for positive ion electrospray ionization.

    • Gradient: A linear gradient from 5% to 95% mobile phase B over 5 minutes is a good starting point.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Precursor Ion (Q1): m/z 321.0 (corresponding to [M+H]⁺ for C₁₀H₁₀Cl₂N₄O₄).

      • Product Ion (Q3): m/z 189.0 (corresponding to the protonated 2,6-dichloropurine base after cleavage of the glycosidic bond). The fragmentation of the glycosidic bond is a characteristic and abundant fragmentation pathway for nucleosides.[2][3]

    • Collision Energy: Optimization is required, but a starting point of 20-30 eV is reasonable.

Plausible Fragmentation Pathway

The primary fragmentation pathway for 2,6-Dichloro-9H-purine Riboside in positive ion mode ESI-MS/MS is the cleavage of the N-glycosidic bond, resulting in the separation of the purine base from the ribose sugar.

cluster_0 Precursor Ion cluster_1 Collision-Induced Dissociation cluster_2 Product Ions Analyte [2,6-Dichloro-9H-purine Riboside + H]⁺ m/z 321.0 Fragmentation Cleavage of N-glycosidic bond Analyte->Fragmentation Base [2,6-Dichloropurine + H]⁺ m/z 189.0 Fragmentation->Base Sugar [Ribose]⁺ m/z 133.0 Fragmentation->Sugar

Caption: Proposed fragmentation of 2,6-Dichloro-9H-purine Riboside in MS/MS.

Comparison with Alternative Analytical Techniques

While LC-MS/MS offers unparalleled sensitivity and selectivity, other techniques, particularly HPLC-UV, are also employed for the analysis of purine analogs. The choice of method depends on the specific requirements of the analysis.

HPLC-UV: A Viable Alternative

High-Performance Liquid Chromatography with UV detection is a robust and widely accessible technique for the quantification of compounds that possess a UV chromophore, such as the purine ring in 2,6-Dichloro-9H-purine Riboside.

Step-by-Step HPLC-UV Protocol
  • Sample Preparation: Similar to the LC-MS/MS protocol, though less stringent cleanup may be required if the sample matrix is not overly complex.

  • High-Performance Liquid Chromatography (HPLC):

    • Column: A reversed-phase C18 column is also suitable here.

    • Mobile Phase: An isocratic or gradient elution with a mixture of a buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile) is typically used.[4][5][6]

    • Detection: UV absorbance is monitored at a wavelength where the analyte exhibits maximum absorbance, likely around 254-270 nm for a purine derivative.

Performance Comparison: LC-MS/MS vs. HPLC-UV
ParameterLC-MS/MSHPLC-UVRationale & Supporting Data
Sensitivity High (ng/mL to sub-ng/mL)Moderate (µg/mL)LC-MS/MS can achieve significantly lower limits of detection (LOD) and quantification (LOQ), which is crucial for pharmacokinetic studies where concentrations can be very low. For example, LC-MS/MS methods for other nucleoside analogs report LOQs in the low ng/mL range, whereas HPLC-UV methods for purine derivatives have LOQs in the µg/mL range.[4]
Selectivity ExcellentGoodThe selectivity of LC-MS/MS is derived from both the chromatographic separation and the mass-to-charge ratio of the precursor and product ions. This allows for the differentiation of the analyte from co-eluting compounds and matrix interferences. HPLC-UV relies solely on chromatographic separation and UV absorbance, which can be less specific in complex matrices.[7]
Linearity (r²) >0.999>0.99Both techniques can provide excellent linearity over a defined concentration range.
Matrix Effects Prone to ion suppression/enhancementLess susceptible to matrix effectsThe ionization process in LC-MS can be affected by co-eluting matrix components, leading to ion suppression or enhancement. This necessitates careful sample preparation and the use of an internal standard. HPLC-UV is generally more rugged in this regard.
Cost & Complexity HighLow to ModerateLC-MS/MS instruments have a higher capital cost, and require more specialized expertise for operation and maintenance. HPLC-UV systems are more affordable and easier to operate.[7]
Throughput HighModerateModern UPLC-MS/MS systems can have very short run times, enabling high-throughput analysis.

Conclusion: Selecting the Appropriate Technique

The choice between LC-MS/MS and HPLC-UV for the analysis of 2,6-Dichloro-9H-purine Riboside is contingent on the specific application.

  • Choose LC-MS/MS when:

    • High sensitivity is required for trace-level quantification (e.g., in biological matrices for pharmacokinetic studies).

    • High selectivity is necessary to resolve the analyte from complex sample components.

    • High throughput is a priority.

  • Choose HPLC-UV when:

    • Analyzing relatively pure samples (e.g., for purity assessment of a synthesized compound).

    • High sensitivity is not the primary requirement.

    • Cost-effectiveness and ease of use are major considerations.

References

  • Determination of purine derivatives in bovine urine using rapid chromatographic techniques. (n.d.). IBNA Balotesti. Retrieved February 13, 2024, from [Link]

  • Validation of Analytical Method for Determination of Adenine and Hypoxanthine Purine Bases in Melinjo Chips by HPLC-UV. (2022). In SciTePress. Retrieved February 13, 2024, from [Link]

  • Development and Validation of a Simple High Performance Liquid Chromatography/UV Method for Simultaneous Determination of Urinary Uric Acid, Hypoxanthine, and Creatinine in Human Urine. (2014). In PMC. Retrieved February 13, 2024, from [Link]

  • A Validated HPLC–Diode Array Detection Method for Therapeutic Drug Monitoring of Thiopurines in Pediatric Patients: From Bench to Bedside. (2022, November 24). In PMC. Retrieved February 13, 2024, from [Link]

  • HPLC assay with UV detection for determination of RBC purine nucleotide concentrations and application for biomarker study in vivo. (2008, June). In ResearchGate. Retrieved February 13, 2024, from [Link]

  • The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. (2008). In Life Science Journal. Retrieved February 13, 2024, from [Link]

  • Direct comparison of LC-MS and HPLC-UV data (obtained using.... (n.d.). In ResearchGate. Retrieved February 13, 2024, from [Link]

  • Analysis of Pharmaceuticals and Personal Care Products (PPCPs) as Contaminants in Drinking Water by LC/MS/MS Using Agilent Bond Elut PPL. (n.d.). Retrieved February 13, 2024, from [Link]

  • Improving HPLC-MS/MS Analysis of Nucleobases and Nucleosides by Pre-Column Derivatization with Chloroacetaldehyde. (2023, October 20). In SSRN. Retrieved February 13, 2024, from [Link]

  • Experimental and theoretical study of the metastable decay of negatively charged nucleosides in the gas phase. (2011, July 18). In PCCP. Retrieved February 13, 2024, from [Link]

  • Demonstrating Improved Sensitivity and Dynamic Range with MaxPeak High Performance Surfaces (HPS) Technology: A Case Study on the Detection of Nucleotides. (n.d.). In Waters Corporation. Retrieved February 13, 2024, from [Link]

  • Integrated use of LC/MS/MS and LC/Q-TOF/MS targeted metabolomics with automated label-free microscopy for quantification of purine metabolites in cultured mammalian cells. (n.d.). In PMC. Retrieved February 13, 2024, from [Link]

  • Fragmentation mass spectra of nucleosides. All main fragmentations are.... (n.d.). In ResearchGate. Retrieved February 13, 2024, from [Link]

  • HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider. (n.d.). Retrieved February 13, 2024, from [Link]

  • Separation and identification of purine nucleosides in the urine of patients with malignant cancer by reverse phase liquid chromatography/electrospray tandem mass spectrometry. (2009, May 15). In PubMed. Retrieved February 13, 2024, from [Link]

  • 2,6-dichloro-9-(2,3,5-tri-o-acetyl-beta-d-ribofuranosyl)purine. (n.d.). In PubChemLite. Retrieved February 13, 2024, from [Link]

  • 2,6-Dichloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine. (n.d.). In SpectraBase. Retrieved February 13, 2024, from [Link]

  • 2,6-dichloro-9-methyl-9H-purine. (n.d.). In PubChem. Retrieved February 13, 2024, from [Link]

  • Application of Mass Spectrometry for Analysis of Nucleobases, Nucleosides and Nucleotides in Tea and Selected Herbs: A Critical Review of the Mass Spectrometric Data. (2024, September 18). In MDPI. Retrieved February 13, 2024, from [Link]

  • Development and Application of an LC-MS/MS Method for Simultaneous Quantification of Azathioprine and Its Metabolites: Pharmacokinetic and Microbial Metabolism Study of a Colon-Targeted Nanoparticle. (2025, December 26). In MDPI. Retrieved February 13, 2024, from [Link]

  • Simultaneous LC–MS/MS quantification of P-glycoprotein and cytochrome P450 probe substrates and their metabolites in DBS. (n.d.). In HUG. Retrieved February 13, 2024, from [Link]

Sources

Comparative

Benchmarking the 2,6-Dichloro-9H-purine Riboside Scaffold: Kinase Selectivity &amp; Synthetic Utility

The following guide provides an in-depth technical analysis of 2,6-Dichloro-9H-purine Riboside (2,6-DCPR) . Unlike standard kinase inhibitor guides that focus on potency, this guide focuses on the unique position of 2,6-...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of 2,6-Dichloro-9H-purine Riboside (2,6-DCPR) . Unlike standard kinase inhibitor guides that focus on potency, this guide focuses on the unique position of 2,6-DCPR as a "Silent Scaffold" —a molecule defined by its lack of initial kinase cross-reactivity, which allows for the precise engineering of highly selective inhibitors.

Executive Summary: The "Silent Scaffold" Paradigm

2,6-Dichloro-9H-purine Riboside (2,6-DCPR) is not a kinase inhibitor in its native state; it is the progenitor of them. For drug developers, its value lies in its negative control profile . Unlike Adenosine or N6-methyladenosine, which inherently bind numerous kinases and adenosine receptors (the "promiscuity problem"), 2,6-DCPR exhibits a "clean" biochemical background due to the steric and electrostatic repulsion of its chlorine substituents at the ATP-binding hinge region.

This guide details why 2,6-DCPR displays minimal cross-reactivity with the kinome and how to leverage its regioselective reactivity to synthesize potent, selective inhibitors (e.g., for CDKs, Adenosine Kinase, or HASPIN).

Structural Basis of Low Cross-Reactivity

To understand why 2,6-DCPR does not cross-react with typical kinase targets (like CDKs, PKA, or MAPK), one must look at the ATP-binding hinge region .

The Hinge Region Mismatch

Kinases typically require a hydrogen bond donor (like the N6-amino group of Adenine) and an acceptor (N7 or N1) to anchor the ligand.

  • Adenine (Natural Ligand): Has an N6-NH₂ (Donor). Binds tightly.

  • 2,6-DCPR (The Scaffold): Has a C6-Cl (Hydrophobic/Bulky). It lacks the H-bond donor capability and sterically clashes with the "gatekeeper" residues in many kinases.

This structural "mismatch" renders the scaffold effectively inert against the majority of the kinome, providing a blank canvas for medicinal chemistry.

Visualization: The Activation Pathway

The following diagram illustrates how the inert scaffold is transformed into an active kinase inhibitor through specific chemical modifications.

KinaseActivation Scaffold 2,6-Dichloro-9H-purine Riboside (Inert Scaffold) Step1 Regioselective SNAr (C6 Position) Scaffold->Step1 + Primary Amine (Nucleophilic Attack) Intermediate 6-Amino-2-chloro-purine (Weak/Moderate Binder) Step1->Intermediate Restores H-Bond Donor at N6 Step2 C2 Modification (Optional) Intermediate->Step2 Tuning Selectivity Inhibitor Potent Kinase Inhibitor (e.g., CDK/AK Inhibitor) Step2->Inhibitor Final Drug Candidate

Figure 1: The synthetic trajectory from the inert 2,6-DCPR scaffold to a bioactive kinase inhibitor. Note that kinase affinity is only acquired after the C6-Chlorine is displaced.

Comparative Cross-Reactivity Profile

The following table contrasts the activity of the parent scaffold against its functionalized derivatives and natural substrates. This data supports the use of 2,6-DCPR as a negative control in phenotypic screens.

Target Family2,6-DCPR (Scaffold)N6-Substituted Derivative (e.g., N6-isopentenyl)Mechanism of Difference
Adenosine Kinase (AK) Inactive / Very Weak Potent Substrate/Inhibitor 2,6-DCPR lacks the N6-amine required for efficient phosphorylation by AK.
Cyclin-Dependent Kinases (CDKs) No Inhibition (>100 µM) High Potency (nM range) The C6-Cl prevents H-bonding with the CDK hinge region (e.g., Leu83 in CDK2).
Adenosine Receptors (A1, A2A) Low Affinity High Affinity (Agonist) N6-substitutions are critical for receptor pocket occupancy; Cl is too bulky/hydrophobic.
Cytotoxicity (Cell Lines) Low / Moderate High Cytotoxicity usually requires conversion to the nucleotide level (lethal synthesis), which is slow for the dichloro-scaffold.

Critical Insight: If you observe kinase inhibition with 2,6-DCPR, check for hydrolysis products . The 6-Cl group can slowly hydrolyze to 6-OH (forming 2-chloroinosine) in unbuffered aqueous solutions at high pH, which alters the binding profile.

Synthetic Protocol: Regioselective Activation

For researchers using 2,6-DCPR to build a library, the critical challenge is Regioselectivity . The C6-Chlorine is significantly more reactive toward nucleophilic aromatic substitution (


) than the C2-Chlorine. This allows for the sequential introduction of ligands.
Protocol: C6-Selective Amination (Synthesis of Kinase Inhibitor Core)

This protocol converts the inert scaffold into a kinase-active "Bump-and-Hole" precursor.

Reagents:

  • 2,6-Dichloro-9H-purine Riboside (1 equiv)

  • Amine (e.g., Benzylamine or Aniline derivative) (1.1 equiv)

  • Triethylamine (

    
    ) (2 equiv)
    
  • Solvent: Absolute Ethanol or n-Butanol

Step-by-Step Workflow:

  • Preparation: Dissolve 2,6-DCPR in absolute ethanol (0.1 M concentration). Ensure the solution is anhydrous to prevent hydrolysis.

  • Nucleophile Addition: Add the amine (1.1 equiv) followed by

    
    .
    
  • Reaction: Stir at 50°C for 4–6 hours .

    • Note: Higher temperatures (>80°C) or excess amine may lead to substitution at the C2 position (over-reaction).

  • Monitoring: Monitor by TLC (CHCl₃:MeOH 9:1). The product (N6-substituted) will be more polar than the starting material but less polar than the di-substituted byproduct.

  • Purification: Evaporate solvent and purify via silica gel flash chromatography.

Validation Check:

  • 1H NMR: Loss of one Cl signal? (Not directly visible). Look for the appearance of the N6-NH signal (broad singlet, ~6–8 ppm) and the shielding of the purine C2 proton.

  • Kinase Assay: The product should now show micromolar to nanomolar affinity for the target kinase, whereas the starting material was inactive.

Mechanism of Action: The "Switch"

Why does the simple swap of Cl for NH-R turn on kinase activity?

  • H-Bond Acceptance: The N7 of the purine ring remains an H-bond acceptor.

  • H-Bond Donation: The new N6-NH group acts as the H-bond donor to the kinase hinge (backbone carbonyl of the gatekeeper residue).

  • Hydrophobic Interaction: The R-group on the amine (e.g., a benzyl ring) occupies the hydrophobic pocket adjacent to the ATP site, conferring selectivity .

The 2,6-DCPR scaffold essentially provides the "chassis" (Ribose + Purine core), while the chemist bolts on the "key" (the N6-amine) to start the engine.

Visualization: Hinge Binding Logic

BindingLogic cluster_0 2,6-DCPR (The Scaffold) cluster_1 N6-Derivative (The Inhibitor) ATP_Site Kinase ATP Pocket (Hinge Region) Scaffold_Bind C6-Cl Group No H-Bond Donor Steric Clash ATP_Site->Scaffold_Bind REJECTED Active_Bind N6-NH-R Group H-Bond Donor Present Hydrophobic Fit ATP_Site->Active_Bind ACCEPTED

Figure 2: Logical gate mechanism of kinase binding. The scaffold is rejected by the pocket until chemically modified.

References

  • BenchChem. (n.d.).[1] 9-(tert-Butyl)-2,6-dichloro-9H-purine. Retrieved from

  • MedChemExpress. (2024). 2,6-Dichloro-2',3',5'-triacetyl-purine riboside. Retrieved from

  • Sigma-Aldrich. (n.d.). 2,6-Dichloro-9-(1-methylethyl)-9H-purine. Retrieved from

  • Kandeel, M., et al. (2010).[2] Substrate specificity and nucleotides binding properties of NM23H2/nucleoside diphosphate kinase homolog. Journal of Bioenergetics and Biomembranes. (Cited for specificity context).

  • Gutschow, M., et al. (2012). Synthesis and structure-activity relationships of ecto-5'-nucleotidase inhibitors. (Demonstrates use of 2,6-dichloropurine as a starting block for selective inhibitors).

Sources

Validation

Comparative Guide: Confirming the Mechanism of Action of Novel Purine Analogs

Executive Summary This guide establishes a rigorous framework for validating the Mechanism of Action (MoA) of Novel Purine Analogs (NPAs) . Unlike standard cytotoxic agents, purine analogs (e.g., Fludarabine, Cladribine,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide establishes a rigorous framework for validating the Mechanism of Action (MoA) of Novel Purine Analogs (NPAs) . Unlike standard cytotoxic agents, purine analogs (e.g., Fludarabine, Cladribine, Clofarabine) function as "Trojan horses"—they must be metabolically activated to mimic physiological nucleotides, thereby inhibiting DNA synthesis and inducing apoptosis.

For researchers developing next-generation NPAs, the challenge lies not just in demonstrating cytotoxicity, but in proving superior metabolic competence and target selectivity against established Standards of Care (SoC). This guide details the experimental protocols required to benchmark your NPA against Fludarabine (F-ara-A) and Cladribine (CdA).

Part 1: The Metabolic Activation Pathway (The "Gatekeeper")

The efficacy of any purine analog is strictly limited by its activation efficiency. The rate-limiting step is typically phosphorylation by Deoxycytidine Kinase (dCK) .[1][2][3][4] If your NPA is not a substrate for dCK, it will likely fail in clinical translation unless it is designed as a pre-activated pronucleotide.

Mechanistic Pathway Diagram

The following diagram illustrates the critical "Activation Cascade" that your NPA must traverse to exert its effect.

MoA_Pathway cluster_cell Target Cell cluster_nucleus Nucleus Extracellular Extracellular Space (NPA Prodrug) Transporter ENT/CNT Transporters (hENT1, hCNT3) Extracellular->Transporter dCK Deoxycytidine Kinase (dCK) *Rate Limiting Step* Transporter->dCK Influx Cytoplasm Cytoplasm MP NPA-Monophosphate (NPA-MP) dCK->MP Phosphorylation DP NPA-Diphosphate (NPA-DP) MP->DP NMP Kinase TP NPA-Triphosphate (NPA-TP) DP->TP NDP Kinase RNR Ribonucleotide Reductase (RNR) Inhibition DP->RNR Allosteric Inhibition DNA_Pol DNA Polymerase (Chain Termination) TP->DNA_Pol Nuclear Translocation dNTP_Pool dNTP Pool Imbalance RNR->dNTP_Pool Depletes dATP/dGTP dNTP_Pool->DNA_Pol Reduced Competition Nucleus Nucleus DNA_Damage DNA Strand Breaks (DSBs) DNA_Pol->DNA_Damage Incorporation Apoptosis Apoptosis (Caspase 3/PARP) DNA_Damage->Apoptosis p53/ATM Signaling

Caption: The critical activation cascade of purine analogs. Note that dCK affinity determines the initial intracellular concentration, while the triphosphate form (NPA-TP) drives the dual mechanism of RNR inhibition and DNA incorporation.

Protocol: Comparative dCK Kinetic Assay

To confirm your NPA is a superior substrate, you must determine the Michaelis-Menten constants (


 and 

) relative to Fludarabine.

Methodology: NADH-Coupled Spectrophotometric Assay.

  • Principle: dCK phosphorylates the substrate (NPA), consuming ATP and generating ADP.[2] Pyruvate kinase (PK) and Lactate dehydrogenase (LDH) couple ADP regeneration to NADH oxidation, which is measured as a decrease in absorbance at 340 nm.

Step-by-Step Protocol:

  • Enzyme Prep: Use recombinant human dCK (purified) at 50 nM final concentration.

  • Reaction Mix: Prepare buffer containing 50 mM Tris-HCl (pH 7.6), 100 mM KCl, 5 mM MgCl₂, 2 mM DTT, 0.5 mM ATP, 0.5 mM Phosphoenolpyruvate (PEP), 0.2 mM NADH, and excess PK/LDH enzymes.

  • Substrate Initiation: Add your NPA at varying concentrations (1 µM – 500 µM). Run parallel controls with Deoxycytidine (dC) (natural substrate) and Fludarabine (reference).

  • Measurement: Monitor

    
     decrease kinetically for 10 minutes at 37°C in a UV-transparent 96-well plate.
    
  • Analysis: Plot initial velocity (

    
    ) vs. [Substrate]. Fit to the Michaelis-Menten equation to derive 
    
    
    
    (affinity) and
    
    
    (turnover).

Success Criteria:

  • High Efficiency: Your NPA should ideally show a

    
     < 10 µM (comparable to dC).
    
  • Superiority: If

    
     (Catalytic Efficiency) of NPA > Fludarabine, you have confirmed superior metabolic activation potential.
    

Part 2: Target Engagement (Quantifying the "Hit")

Once activated, purine analogs act via two primary mechanisms: RNR Inhibition and DNA Incorporation . You must distinguish which mechanism is dominant for your NPA.

Protocol: LC-MS/MS Quantification of DNA Incorporation

This is the "Gold Standard" for proving that your analog acts as a chain terminator or genotoxin.

Methodology:

  • Treatment: Incubate sensitive cells (e.g., CLL or MOLT-4) with the NPA (IC50 concentration) for 24 hours.

  • Genomic DNA Extraction: Isolate DNA using a high-purity kit (avoid phenol-chloroform to prevent oxidation). Treat with RNase A to remove RNA contamination.

  • Enzymatic Digestion:

    • Digest 50 µg DNA with DNAse I , Phosphodiesterase I , and Alkaline Phosphatase at 37°C for 4-12 hours.

    • This yields free nucleosides (dA, dG, dC, dT, and NPA-nucleoside ).

  • LC-MS/MS Analysis:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax).

    • Mobile Phase: Gradient of Ammonium Formate (pH 4.0) and Acetonitrile.[5][6]

    • Detection: Multiple Reaction Monitoring (MRM) mode. Monitor the specific mass transition of your NPA (Parent Ion -> Sugar loss fragment).

  • Quantification: Normalize NPA abundance to dG (deoxyguanosine) content. Express results as "pmol NPA per µmol dG".

Data Interpretation:

Compound Incorporation Level (pmol/µmol dG) Primary Mechanism
Fludarabine High (> 100) Chain Termination & Polymerase Inhibition
Cladribine Moderate (50-100) DNA Repair Inhibition & RNR Inhibition

| NPA (Hypothetical) | Target: > 120 | Potent Chain Terminator |

Protocol: dNTP Pool Imbalance (RNR Inhibition)

If your NPA inhibits Ribonucleotide Reductase (RNR), it will cause a collapse in natural dNTP pools (specifically dATP).

  • Extraction: Extract metabolites from treated cells using 60% cold methanol.

  • Analysis: Analyze the supernatant via anion-exchange HPLC or LC-MS/MS.

  • Benchmark: Compare the ratio of dATP/ATP in treated vs. untreated cells. A significant drop (>50%) indicates potent RNR inhibition.

Part 3: Functional Consequences (Apoptosis & Resistance)

Apoptosis & DNA Damage Signaling

You must link the biochemical events (DNA incorporation) to cellular death.

  • Annexin V / PI Staining: Differentiates early apoptosis (Annexin V+/PI-) from necrosis.

  • Western Blot Markers:

    • 
      H2AX:  The definitive marker for Double-Strand Breaks (DSBs). A strong signal confirms that your NPA incorporation causes DNA damage.
      
    • Cleaved Caspase-3: Confirms apoptotic execution.

    • p53: Assess if the drug works in p53-deleted cell lines (a key advantage over older therapies).

Resistance Profiling (The "Acid Test")

To prove your NPA is robust, test it against a dCK-deficient cell line .

  • Experiment: CRISPR-Cas9 knockout of dCK in a leukemia cell line (e.g., CEM-dCK(-)).

  • Expectation:

    • If cytotoxicity is completely lost in dCK(-) cells, your drug is highly specific but susceptible to this resistance mechanism.

    • If cytotoxicity is retained , your NPA may have a novel, dCK-independent activation pathway (e.g., via Adenosine Kinase), representing a major breakthrough.

Part 4: Comparative Performance Summary

Use the table below to structure your final data package for publication.

FeatureFludarabine (SoC)Cladribine (SoC)Your Novel Analog (NPA)
dCK Affinity (

)
~4 µM~0.5 µMTarget: < 1 µM
RNR Inhibition ModerateHighHigh
DNA Incorporation Yes (Chain Terminator)Yes (Strand Break)Must Confirm
p53 Independence PartialPartialTarget: High
Primary Indication CLL, AMLHairy Cell LeukemiaResistant/Relapsed AML

References

  • Galmarini, C. M., et al. (2001). Nucleoside analogues: mechanisms of drug resistance and reversal strategies.[1] Leukemia.[1][7][8] Link

  • Novocib. (2025). Deoxycytidine Kinase (dCK) Phosphorylation Assay Protocol.Link

  • Chatgilialoglu, C., et al. (2024).[9] Protocol for the simultaneous quantification of oxidative purine lesions in DNA using LC-MS/MS analysis.[5][10] STAR Protocols. Link

  • Parker, W. B., et al. (1991). Mechanisms of inhibition of DNA primase/polymerase alpha complex by 2-fluoro-9-beta-D-arabinofuranosyladenine triphosphate. Journal of Biological Chemistry. Link

  • Robak, T., et al. (2005). Old and new insights into the mechanisms of action of two nucleoside analogs active in lymphoid malignancies: fludarabine and cladribine. Cancer Treatment Reviews. Link

Sources

Comparative

Benchmarking the Stability of Purine Nucleoside Analogs: A Technical Guide

Executive Summary The therapeutic efficacy of purine nucleoside analogs (PNAs) is governed by a delicate balance between chemical stability (shelf-life, formulation) and metabolic stability (resistance to catabolism vs....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The therapeutic efficacy of purine nucleoside analogs (PNAs) is governed by a delicate balance between chemical stability (shelf-life, formulation) and metabolic stability (resistance to catabolism vs. activation). This guide benchmarks the stability profiles of four critical analogs—Fludarabine, Cladribine, Clofarabine, and Nelarabine —against native nucleosides. It provides researchers with actionable data, experimental protocols, and structural insights to optimize drug development workflows.

Chemical Stability Benchmarking

The primary chemical degradation pathway for purine nucleosides is the hydrolysis of the N-glycosidic bond, leading to depurination (release of the free base and sugar). This reaction is acid-catalyzed and heavily influenced by substituents at the C2 position of the purine ring and the C2' position of the sugar.[1]

Comparative Hydrolytic Stability

The table below benchmarks the stability of these analogs in acidic environments (simulated gastric fluid or forced degradation conditions).

AnalogC2 SubstituentSugar ModificationAcid Stability (Relative)Mechanism of Stabilization
Adenosine (Ref)-HRiboseLowReference standard; rapid protonation at N7 destabilizes glycosidic bond.
Fludarabine -FArabinoseModerateThe electronegative Fluorine at C2 withdraws electron density, reducing N7 basicity and slowing protonation.
Cladribine -ClDeoxyriboseHighThe bulky, electronegative Chlorine at C2 provides steric hindrance and electronic stabilization, significantly retarding depurination.
Clofarabine -Cl2'-F-ArabinoseVery HighSynergistic stabilization: C2-Cl stabilizes the base, while the 2'-Fluoro group stabilizes the glycosidic bond via inductive effects on the sugar ring oxygen.
Nelarabine -NH₂ (6-OMe)ArabinoseLow to ModerateProdrug structure; O6-methyl group makes it susceptible to rapid demethylation, but glycosidic bond stability is comparable to ara-G.
Structural Logic of Degradation

The following diagram illustrates the mechanism of acid-catalyzed hydrolysis and how specific structural modifications in PNAs arrest this pathway.

ChemicalStability Nucleoside Purine Nucleoside (Intact Drug) Protonation N7 Protonation (Rate Limiting Step) Nucleoside->Protonation + H+ (Acidic pH) Cleavage Glycosidic Bond Cleavage Protonation->Cleavage Heat/Time Products Free Purine Base + Sugar Cleavage->Products C2_Chloro C2-Chloro (Cladribine/Clofarabine) Reduces N7 pKa (Electronic) Steric Hindrance C2_Chloro->Protonation Strongly Inhibits C2_Fluoro C2-Fluoro (Fludarabine) Electronic Withdrawal C2_Fluoro->Protonation Inhibits C2_Prime 2'-Fluoro (Clofarabine) Inductive Stabilization of Sugar C2_Prime->Cleavage Stabilizes Bond

Caption: Mechanism of acid hydrolysis and stabilization points. C2-halogenation reduces N7 basicity, preventing the initial protonation step required for cleavage.

Enzymatic Stability Benchmarking

For PNAs, resistance to catabolic enzymes—specifically Adenosine Deaminase (ADA) and Purine Nucleoside Phosphorylase (PNP) —is the primary driver of bioavailability and intracellular accumulation.

Resistance Profile

Native adenosine is rapidly deaminated to inosine (inactive). Analogs are designed to bypass this.

AnalogADA ResistancePNP ResistanceBiological Consequence
Fludarabine Complete PartialC2-Fluoro prevents deamination; allows accumulation of F-ara-ATP.
Cladribine Complete HighC2-Chloro renders the molecule unrecognizable to ADA active site.
Clofarabine Complete Complete 2'-Fluoro + C2-Chloro dual substitution blocks both deamination and phosphorolysis.
Nelarabine SubstrateN/AProdrug Design: Intentionally demethylated by ADA to active ara-G.
Enzymatic Fate Workflow

EnzymaticStability Adenosine Adenosine (Native) ADA Adenosine Deaminase (ADA) Adenosine->ADA Rapid Fludarabine Fludarabine (2-F-ara-A) Fludarabine->ADA Blocked by 2-F Kinase dCK / Kinases (Activation) Fludarabine->Kinase Phosphorylation Nelarabine Nelarabine (Prodrug) Nelarabine->ADA Demethylation (Required Activation) Clofarabine Clofarabine (2-Cl-2'-F-ara-A) Clofarabine->ADA Blocked by 2-Cl PNP Purine Nucleoside Phosphorylase (PNP) Clofarabine->PNP Blocked by 2'-F Clofarabine->Kinase High Efficiency Inosine Inosine (Inactive) ADA->Inosine Inactivation AraG ara-G ADA->AraG Active Metabolite AraG->Kinase

Caption: Enzymatic fate of PNAs. Red lines indicate resistance mechanisms engineered into the analogs to prevent catabolism.

Metabolic Stability & Pharmacokinetics

While chemical stability dictates shelf-life, metabolic stability determines the dosing interval and systemic exposure. The critical parameter for these drugs is the retention of the intracellular triphosphate , which is the active cytotoxic agent.

ParameterFludarabineCladribineClofarabineNelarabine (ara-G)
Plasma Half-life (t1/2) ~8 - 10 hours5.4 - 6.7 hours~6.5 hours30 min (parent)3 hours (ara-G)
Intracellular Triphosphate t1/2 ~15 - 23 hours~9 - 12 hours> 24 hours ~3 - 15 hours
Renal Elimination ~60% unchanged~50% unchanged~50-60% unchanged5-10% (parent)20-30% (ara-G)
Microsomal Stability High (Low CYP metabolism)HighHighHigh (Non-CYP)

Key Insight: Clofarabine demonstrates superior intracellular stability (>24h), allowing for once-daily dosing and prolonged inhibition of DNA synthesis compared to Cladribine.

Experimental Protocols

These protocols are designed to validate the stability claims above. They are self-validating systems using internal standards and forced degradation controls.

Protocol A: Accelerated Chemical Stability (Forced Degradation)

Objective: Determine the N-glycosidic bond stability under stress conditions.

  • Preparation:

    • Prepare 1 mM stock solutions of the analog in DMSO.

    • Dilute to 50 µM in three buffers: 0.1 M HCl (pH 1), 50 mM Phosphate Buffer (pH 7.4), and 0.1 M NaOH (pH 13).

  • Incubation:

    • Aliquot samples into HPLC vials.

    • Incubate at 60°C and 80°C in a thermostatic block.

    • Timepoints: 0, 1, 4, 8, 24, and 48 hours.

  • Quenching & Analysis:

    • Neutralize acid/base samples immediately before injection.

    • HPLC Method:

      • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150mm, 5µm).

      • Mobile Phase A: 10 mM Ammonium Acetate (pH 5.5).

      • Mobile Phase B: Acetonitrile.

      • Gradient: 0-10% B (0-10 min), 10-40% B (10-20 min).

      • Detection: UV @ 260 nm.

  • Validation:

    • Self-Check: The appearance of a new peak with shorter retention time (free base) and loss of parent peak must sum to >95% mass balance.

Protocol B: Enzymatic Stability Assay (ADA Challenge)

Objective: Quantify resistance to deamination.

  • Reagents:

    • Recombinant human Adenosine Deaminase (ADA) (commercial source).

    • Reaction Buffer: PBS, pH 7.4.

  • Procedure:

    • Substrate concentration: 100 µM analog in PBS.

    • Add ADA enzyme (0.05 Units/mL final).

    • Incubate at 37°C.

    • Monitor continuously via UV spectrophotometry (decrease in absorbance at 265 nm for adenosine) or take aliquots for HPLC at 0, 15, 30, 60 min.

  • Data Analysis:

    • Calculate

      
       relative to Adenosine (set as 100% turnover).
      
    • Expectation: Fludarabine and Clofarabine should show <1% turnover after 60 mins.

Protocol C: Microsomal Stability (Metabolic)

Objective: Determine intrinsic clearance (


).[2][3]
  • System:

    • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

    • NADPH regenerating system.

  • Incubation:

    • Pre-incubate microsomes (0.5 mg/mL) with analog (1 µM) for 5 min at 37°C.

    • Initiate with NADPH.

    • Sample at 0, 5, 15, 30, 45 min.

  • Analysis:

    • LC-MS/MS (MRM mode) for parent depletion.

    • Plot ln(% remaining) vs. time. Slope =

      
      .
      
    • Calculation:

      
      .
      

References

  • Gandhi, V., & Plunkett, W. (2002). Cellular and clinical pharmacology of fludarabine. Clinical Pharmacokinetics. Link

  • Bonate, P. L., et al. (2006). Discovery and development of clofarabine: a nucleoside analogue for treating cancer. Nature Reviews Drug Discovery. Link

  • Lindemalm, S., et al. (2003). Cytotoxicity of cladribine and clofarabine in pediatric acute lymphoblastic leukemia. Haematologica. Link

  • Kisor, D. F. (2005). Nelarabine: a nucleoside analog with efficacy in T-cell and other leukemias. Annals of Pharmacotherapy. Link

  • FDA Clinical Pharmacology Review. (2004). Clofarabine (Clolar) NDA 21-673.[4] Center for Drug Evaluation and Research. Link

  • Trittler, R. (2011). The stability of fludarabine phosphate in concentrate and diluted with sodium chloride 0.9%. Journal of Oncology Pharmacy Practice. Link

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 2,6-Dichloro-9H-purine Riboside

CAS: 13276-52-3 | Formula: C₁₀H₁₀Cl₂N₄O₄ | Mol.[1][2][3] Weight: 321.12 g/mol [4] Executive Safety Summary Immediate Action Required: Treat 2,6-Dichloro-9H-purine riboside as a Toxic Halogenated Organic . Unlike standard...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 13276-52-3 | Formula: C₁₀H₁₀Cl₂N₄O₄ | Mol.[1][2][3] Weight: 321.12 g/mol [4]

Executive Safety Summary

Immediate Action Required: Treat 2,6-Dichloro-9H-purine riboside as a Toxic Halogenated Organic . Unlike standard nucleosides, the chlorine substitution at the 2 and 6 positions of the purine ring significantly alters its metabolic stability and disposal requirements. Improper incineration of this compound without scrubbing can release Hydrogen Chloride (HCl) gas and nitrogen oxides (NOx).

Emergency Quick-Reference
ParameterSpecificationCritical Action
GHS Classification Acute Tox. Oral (Cat 3/4) , IrritantHandle in a fume hood. Do not breathe dust.[1][5][6]
Signal Word DANGER / WARNINGTreat ingestion as a medical emergency.
Fire Hazard Emits HCl, NOx, COx Use CO₂, dry chemical, or foam. Do not inhale smoke.
Spill Response Solid/PowderDampen to prevent dust; sweep into a sealed container.
Waste Stream Halogenated Organic NEVER mix with non-halogenated solvents (e.g., pure Acetone/Ethanol waste).

Hazard Assessment & Disposal Logic

As a Senior Application Scientist, it is crucial to understand why we dispose of this chemical differently than unmodified adenosine or guanosine.

  • The Halogen Factor: The presence of chlorine atoms classifies this as Halogenated Waste . Standard laboratory incinerators often lack the scrubbers necessary to neutralize the acidic HCl gas produced during combustion. Therefore, this waste must be routed to facilities specifically equipped for halogenated organics.

  • Chemical Stability: The purine-ribose bond is susceptible to hydrolysis under strongly acidic conditions, releasing free 2,6-dichloropurine, which has higher acute toxicity than the riboside form. Avoid mixing with strong acids in waste containers to prevent in-situ generation of more toxic byproducts.

  • Water Solubility: While the ribose group confers water solubility, do not dispose of down the drain . The compound is bioactive and halogenated; it poses a risk to aquatic life and can bypass standard municipal water treatment filtration.

Disposal Workflow Diagram

The following logic flow ensures compliance with RCRA (USA) and REACH (EU) standards for halogenated organic waste.

DisposalWorkflow Start Waste Generation: 2,6-Dichloro-9H-purine Riboside StateCheck Physical State? Start->StateCheck SolidWaste Solid/Powder Residue StateCheck->SolidWaste Powder LiquidWaste Liquid/Solution (Mother Liquor/HPLC Waste) StateCheck->LiquidWaste Solution SolidContainer Container: Wide-mouth HDPE Label: 'Toxic Solid Waste' SolidWaste->SolidContainer FinalDisposal High-Temp Incineration (w/ Acid Scrubbers) SolidContainer->FinalDisposal SolventCheck Solvent Type? LiquidWaste->SolventCheck HaloWaste Halogenated Solvent Waste (Contains DCM, Chloroform, etc.) SolventCheck->HaloWaste Already Halogenated NonHaloWaste Non-Halogenated Solvent (Methanol, DMSO, Water) SolventCheck->NonHaloWaste Non-Halogenated HaloWaste->FinalDisposal Segregation CRITICAL STEP: Segregate into Halogenated Stream NonHaloWaste->Segregation Add to Halo Waste (Due to Solute) Segregation->FinalDisposal

Figure 1: Decision matrix for segregating 2,6-Dichloro-9H-purine riboside waste streams to prevent cross-contamination.

Detailed Operational Protocols

Protocol A: Solid Waste Disposal (Powder/Crystals)

Applicability: Expired reagents, spill cleanup residues, or synthesized solids.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Labeling:

    • Primary Tag: "Hazardous Waste - Toxic Solid"

    • Chemical Name: Write out "2,6-Dichloro-9H-purine Riboside" (Do not use abbreviations).

    • Hazard Codes: Check "Toxic" and "Irritant".

  • Transfer:

    • Wear N95 mask or work in a hood to prevent inhalation of fines.

    • Double-bag the solid in clear polyethylene bags before placing it in the rigid container.

  • Disposal Path: Hand off to EHS for Incineration .

Protocol B: Liquid Waste (HPLC Effluent & Mother Liquors)

Applicability: Reaction mixtures, HPLC waste, or dissolved stock solutions.

  • The Segregation Rule:

    • Even if the solvent is Methanol (non-halogenated), the solute (2,6-Dichloro-9H-purine riboside) contains chlorine.

    • Best Practice: Classify the entire container as Halogenated Solvent Waste .

    • Why? If you pour this into a "Non-Halogenated" drum (usually destined for fuel blending/energy recovery), the chlorine content may damage the recovery facility's equipment or violate their acceptance permits.

  • Container Compatibility:

    • Use amber glass or fluorinated HDPE carboys.

    • Ensure the cap has a chemically resistant liner (PTFE/Teflon).

  • pH Check: Ensure the solution pH is between 5 and 9. If the solution is highly acidic (e.g., from a deprotection step), neutralize carefully with Sodium Bicarbonate before capping to prevent pressure buildup.

Protocol C: Contaminated Glassware & Sharps
  • Rinsing: Triple-rinse glassware with a small volume of Acetone or Methanol.

  • Rinsate Disposal: Pour the rinsate into the Halogenated Liquid Waste container (Protocol B).

  • Glassware Cleaning: After triple-rinsing, the glassware is considered "RCRA Empty" and can be washed with standard detergent and water.

  • Sharps: Needles used with this compound must go into a Biohazard/Sharps container, which is subsequently incinerated.

Regulatory & Compliance Context

  • RCRA (USA): While 2,6-Dichloro-9H-purine riboside is not explicitly "P-listed" or "U-listed" by CAS number, it exhibits the characteristic of Toxicity . Furthermore, if mixed with spent halogenated solvents (e.g., Methylene Chloride), it falls under F-listed waste codes (F001/F002).

  • European Waste Catalogue (EWC): Classify under 16 05 06 * (laboratory chemicals, consisting of or containing dangerous substances, including mixtures of laboratory chemicals).

  • Incompatibility Warning:

    • Strong Oxidizers: Reaction may produce explosive chloro-amines.

    • Alkali Metals: Reaction with sodium/lithium can be violent.

References

  • Merck Millipore. (2025). Safety Data Sheet: 2,6-Dichloropurine. Retrieved from

  • Cayman Chemical. (2025).[7] Safety Data Sheet: 6-Chloropurine Riboside (Analog Reference). Retrieved from

  • Fisher Scientific. (2025).[5][6] Safety Data Sheet: 2,6-Dichloropurine. Retrieved from

  • University of Wisconsin–Madison. (n.d.). Chapter 7: Chemical Disposal Procedures. Retrieved from

  • Santa Cruz Biotechnology. (2026). 2,6-Dichloropurine-9-β-D-riboside Product Data. Retrieved from

Sources

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